P-gp inhibitor 27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H25N3O4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-2-pyridinyl]methyl]indole-3-carboxamide |
InChI |
InChI=1S/C25H25N3O4/c1-28-15-20(19-7-5-6-8-21(19)28)25(29)27-14-18-10-9-16(13-26-18)17-11-22(30-2)24(32-4)23(12-17)31-3/h5-13,15H,14H2,1-4H3,(H,27,29) |
InChI Key |
HHIWATXLLOEBAI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanistic Insights of P-glycoprotein Inhibitor Compound 27
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The designation "P-gp inhibitor 27" is not consistently associated with a single, well-characterized molecule in the scientific literature. Multiple research articles refer to a "compound 27" within different chemical series of P-glycoprotein (P-gp) inhibitors. This guide will primarily focus on the (S)-valine-derived thiazole (B1198619) amino acid analog designated as compound 27 in a study by Chufan et al., due to the availability of specific, albeit limited, mechanistic and quantitative data. It is crucial to note that this particular compound was found to be a weak inhibitor. We will also briefly discuss other compounds referred to as "27" and provide a general overview of P-gp inhibition mechanisms and experimental protocols for a comprehensive understanding.
Core Mechanism of Action of P-gp Inhibitors
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2][3] P-gp inhibitors aim to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of therapeutic agents.[3] The primary mechanisms of P-gp inhibition include:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same binding site on P-gp.
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.[3]
-
Interference with ATP Hydrolysis: Some inhibitors target the nucleotide-binding domains (NBDs) of P-gp, preventing the ATP hydrolysis that powers the efflux pump.[3][4]
The Case of (S)-Valine-Derived Thiazole Amino Acid "Compound 27"
In a study focused on developing potent P-gp inhibitors based on (S)-valine-derived thiazole amino acids, compound 27 was synthesized and evaluated for its P-gp inhibitory activity.[5][6]
Structure-Activity Relationship (SAR) Insights:
The research explored the impact of different chemical scaffolds on the carboxyl and amino termini of (S)-valine-derived thiazole amino acids. Compound 27, which incorporates a 4-aminobenzophenone (B72274) substitution, demonstrated a significant lack of inhibitory activity.[5][6] This is in stark contrast to its analogue, compound 28, which has a 2-aminobenzophenone (B122507) substitution and exhibits potent P-gp inhibition with an IC50 value of 1.0 μM.[5][6]
This finding suggests a critical steric and/or electronic requirement at this position of the molecule for effective interaction with the P-gp binding pocket. The para-position of the benzoyl group in compound 27 may lead to an unfavorable orientation within the binding site, preventing effective inhibition.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data for compound 27 and its more active analogue, compound 28, from the calcein-AM efflux assay.
| Compound | Structure | P-gp Inhibition at 10 µM (%) | IC50 (µM) |
| 27 | (S)-valine-derived thiazole with 4-aminobenzophenone | 18 | >10 |
| 28 | (S)-valine-derived thiazole with 2-aminobenzophenone | Not reported at 10 µM | 1.0 |
Data sourced from Chufan et al., "Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors..."[5][6]
Other "Compound 27s" in P-gp Inhibition Research
It is important to be aware of other molecules designated as "compound 27" in the context of P-gp inhibition:
-
Quinazolinamine Derivative: A study on quinazolinamine derivatives as dual breast cancer resistance protein (BCRP) and P-gp inhibitors identifies a compound 27.[7] This compound was found to be a dual inhibitor with improved metabolic stability.[7]
The lack of a universal nomenclature highlights the importance of referring to the specific chemical structure or full chemical name when discussing P-gp inhibitors.
Experimental Protocols for Assessing P-gp Inhibition
Several in vitro assays are commonly used to evaluate the P-gp inhibitory potential of chemical compounds.
This is a widely used fluorescence-based assay to measure P-gp inhibition.
Principle: Calcein-AM is a non-fluorescent, lipophilic substrate of P-gp. It can passively diffuse into cells, where intracellular esterases cleave the AM group, converting it into the fluorescent and membrane-impermeable calcein (B42510). In cells overexpressing P-gp, calcein-AM is actively effluxed, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence.
Detailed Methodology:
-
Cell Culture: P-gp-overexpressing cells (e.g., HeLa cells transduced with BacMam-P-gp) are seeded in 96-well plates and cultured to form a monolayer.[5][6]
-
Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., compound 27) for a specified period (e.g., 15-30 minutes) at 37°C.[1]
-
Substrate Addition: Calcein-AM is added to each well to a final concentration of approximately 0.25-1 µM.[1]
-
Incubation: The plate is incubated at 37°C for 15-30 minutes, protected from light.[1]
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity in the presence of the inhibitor is compared to that of the vehicle control to determine the percentage of P-gp inhibition. IC50 values are calculated from the dose-response curve.
Principle: Similar to the calcein-AM assay, Rhodamine 123 is a fluorescent substrate of P-gp. Inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.
Detailed Methodology:
-
Cell Preparation: P-gp-overexpressing cells are seeded in 96-well plates.
-
Compound Incubation: Cells are pre-incubated with the test inhibitor for 30-60 minutes at 37°C.[1]
-
Substrate Loading: Rhodamine 123 is added to a final concentration of approximately 5 µM, and the plate is incubated for 60-90 minutes at 37°C.[1]
-
Washing: The cells are washed three times with ice-cold PBS to stop the efflux.[1]
-
Cell Lysis and Measurement: A lysis buffer is added, and the intracellular fluorescence is measured.[1]
Principle: P-gp is an ATPase, and its activity is often stimulated in the presence of its substrates. P-gp inhibitors can either inhibit or stimulate this ATPase activity. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Detailed Methodology:
-
Membrane Preparation: P-gp-overexpressing cell membranes are prepared.
-
Assay Reaction: The membranes are incubated with the test compound and ATP in an assay buffer.
-
Pi Detection: The reaction is stopped, and a reagent that forms a colored complex with Pi is added.
-
Absorbance Measurement: The absorbance is measured to quantify the amount of Pi released.
Visualizing Experimental Workflows and Logical Relationships
Caption: Workflow of the Calcein-AM assay for P-gp inhibition.
Caption: Logical flow of the SAR study on thiazole derivatives.
Conclusion
While a specific, potent "this compound" is not consistently identified across the scientific literature, the analysis of different compounds designated as "27" provides valuable insights into the structure-activity relationships of P-gp inhibitors. The (S)-valine-derived thiazole amino acid "compound 27" serves as an important negative control, highlighting the stringent structural requirements for effective P-gp inhibition. For drug development professionals, this underscores the necessity of precise structural modifications to achieve desired inhibitory activity. A thorough understanding of the various experimental protocols is also essential for the accurate evaluation of potential P-gp inhibitors. Future research should aim for a standardized nomenclature to avoid ambiguity and facilitate clearer communication within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Consensus screening for a challenging target: the quest for P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Synthesis of P-gp Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp) mediated multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. The overexpression of this efflux pump reduces the intracellular concentration of chemotherapeutic agents, diminishing their efficacy. This technical guide details the discovery and synthesis of P-gp inhibitor 27, a potent seco-DSP/DCK derivative identified as a promising agent for reversing P-gp-mediated drug resistance. This document provides a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols for its evaluation.
Discovery and Rationale
This compound, also identified as compound 27f or P-gp inhibitor 13, was discovered during a research initiative focused on designing and synthesizing novel seco-DSPs (seco-3′R,4′R-disubstituted-2′,2′-dimethyldihydropyrano[2,3-f]chromone) and seco-DMDCK (seco-4-methyl-DCK) derivatives.[1] The primary goal was to identify compounds capable of sensitizing multidrug-resistant cancer cells to standard chemotherapeutics like paclitaxel (B517696). From a library of forty-nine synthesized compounds, this compound demonstrated exceptional activity in reversing paclitaxel resistance in the A2780/T human ovarian cancer cell line, which is known for its high levels of P-gp expression.[1]
Synthesis of this compound (Compound 27f)
The synthesis of this compound is a multi-step process involving the modification of a coumarin (B35378) scaffold. While the precise, detailed synthesis protocol for compound 27f is proprietary to its developers, a general and representative synthetic methodology for seco-DSP/DCK derivatives is presented below, based on established coumarin chemistry.
Generalized Synthetic Protocol
The synthesis of coumarin-based P-gp inhibitors generally involves the Pechmann condensation or Knoevenagel condensation followed by further modifications. For a seco-DSP/DCK derivative like compound 27f, the synthesis would likely begin with a substituted hydroxycoumarin.
Step 1: Alkylation of 7-Hydroxycoumarin
A mixture of 7-hydroxycoumarin (1 equivalent), a suitable alkyl halide (e.g., 1-bromo-3-methyl-2-butene, 1.2 equivalents), and a base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like acetone (B3395972) or DMF is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the alkylated coumarin.
Step 2: Dihydroxylation of the Alkene
The alkylated coumarin (1 equivalent) is dissolved in a mixture of acetone and water. A catalytic amount of osmium tetroxide (OsO4, 0.02 equivalents) and a co-oxidant like N-methylmorpholine N-oxide (NMO, 1.5 equivalents) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is quenched by the addition of sodium sulfite. The mixture is then extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford the dihydroxylated coumarin derivative.
Step 3: Further Derivatization (Representative)
To achieve the final structure of a seco-DSP/DCK derivative, further modifications, such as the introduction of an isopropyl group via an ether linkage and an ester group, are necessary. This can be achieved by reacting the dihydroxylated intermediate with appropriate reagents under suitable conditions. For example, an esterification reaction can be carried out using an acid chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine.
Data Presentation
Table 1: In Vitro Chemo-sensitization of this compound in Paclitaxel-Resistant A2780/T Cells
| Compound | Concentration (µM) | Paclitaxel IC50 (µM) | Reversal Fold (RF) |
| Paclitaxel alone | - | 4.42 | 1 |
| This compound | 10 | 0.01 | 425 |
| Verapamil (B1683045) | 10 | 0.03 | 147 |
Data compiled from publicly available research on compound 27f.[2]
Table 2: Inhibitory Potency of P-gp Inhibitors
| Inhibitor | IC50 (µM) | Cell Line / Assay System |
| This compound (13) | 0.010 | A2780/T cells |
| Verapamil | 0.9 - 159 | Various cell lines |
| Cyclosporin A | 0.931 | MDCK-MDR1 cells |
| Tariquidar | 0.0051 (Kd) | P-gp |
Data compiled from multiple sources for comparison.
Mechanism of Action
This compound acts as a reversal agent by directly inhibiting the P-gp efflux pump.[1] This ATP-dependent transporter is responsible for extruding a wide range of chemotherapeutic drugs from cancer cells. By inhibiting P-gp, the intracellular concentration of these drugs increases, leading to enhanced cytotoxicity and overcoming multidrug resistance. The proposed mechanism involves the competitive or non-competitive binding of the inhibitor to P-gp, which interferes with the ATP hydrolysis required for the conformational changes that drive drug efflux.[3]
Experimental Protocols
Chemo-sensitization Assay (MTT Assay)
This assay determines the ability of this compound to sensitize resistant cancer cells to a chemotherapeutic agent.
Materials:
-
A2780/T human ovarian cancer cells (P-gp overexpressing)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Paclitaxel
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Protocol:
-
Seed A2780/T cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of paclitaxel in the culture medium.
-
Treat the cells with varying concentrations of paclitaxel, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 10 µM).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for paclitaxel in the presence and absence of the inhibitor. The Reversal Fold (RF) is calculated as IC50 of paclitaxel alone / IC50 of paclitaxel with inhibitor.[4]
P-gp ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
Purified P-gp containing membrane vesicles
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain)
-
ATP
-
This compound
-
Verapamil (as a positive control)
-
Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent
Protocol:
-
Prepare serial dilutions of this compound and verapamil in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compounds (this compound or verapamil) to the wells and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP (final concentration, e.g., 5 mM).
-
Incubate the plate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the colorimetric reagent for Pi detection.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of Pi generated.
-
The ATPase activity is calculated based on a phosphate standard curve. The effect of the inhibitor is determined by comparing the ATPase activity in the presence of the compound to the basal activity.[5]
Rhodamine 123 Efflux Assay
This assay assesses the ability of this compound to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
A2780/T cells
-
Rhodamine 123
-
This compound
-
Verapamil (as a positive control)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest A2780/T cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with different concentrations of this compound or verapamil for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60 minutes at 37°C, protected from light.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123 and stop the efflux.
-
Resuspend the cells in fresh PBS.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at 530 nm).
-
An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of P-gp-mediated efflux.[1]
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Generalized synthetic workflow for coumarin-based P-gp inhibitors like compound 27.
Caption: Overview of key experimental workflows for evaluating this compound.
Conclusion
This compound represents a significant advancement in the development of potent agents to combat multidrug resistance in cancer. Its ability to effectively reverse paclitaxel resistance in P-gp overexpressing cancer cells at low concentrations highlights its potential as a valuable chemosensitizer. The synthetic and experimental protocols detailed in this guide are intended to facilitate further research and development of this promising class of MDR reversal agents. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.
References
The Structure-Activity Relationship of P-glycoprotein Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of P-glycoprotein (P-gp) inhibitors. P-gp, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2] The development of potent and specific P-gp inhibitors is a critical strategy to overcome MDR and improve the efficacy of chemotherapeutic agents.[1][3]
Core Concepts in P-gp Inhibitor SAR
The SAR of P-gp inhibitors is complex due to the transporter's large, flexible binding pocket that accommodates a wide range of structurally diverse substrates and inhibitors. However, several key structural features have been identified as being important for inhibitory activity.[4][5]
A successful P-gp inhibitor often possesses:
-
High Lipophilicity : A high octanol/water partition coefficient (logP) is generally correlated with better P-gp inhibition.[4][5]
-
Aromatic Moieties : The presence of one or more aromatic rings contributes to binding affinity.[6]
-
Hydrogen Bond Acceptors and Donors : These functional groups are crucial for interaction with amino acid residues in the P-gp binding site.[6]
-
A Basic Tertiary Nitrogen Atom : This feature is a common characteristic of many potent P-gp inhibitors.[4][5]
-
Molecular Size and Shape : A certain molecular bulk and a longer molecular axis are often associated with enhanced inhibitory activity.[4]
Case Study: Coumarin (B35378) Derivatives as P-gp Inhibitors
A recent study by Chen's research group in 2023 identified a series of coumarin derivatives with potent P-gp inhibitory activity.[1] Among these, derivative 27f (16) demonstrated the most promising activity, significantly enhancing the efficacy of paclitaxel (B517696) in the A2780/T drug-resistant cell line.[1]
Quantitative Data Summary
The following table summarizes the quantitative data for derivative 27f (16) and the well-known first-generation P-gp inhibitor, verapamil.
| Compound | Concentration (µM) | Paclitaxel IC50 (µM) in A2780/T cells | Reversal Fold (RF) |
| Paclitaxel alone | - | 4.42 | - |
| Derivative 27f (16) | 10 | 0.01 | 425 |
| Verapamil | 10 | 0.03 | 147 |
Data extracted from Chen et al., 2023.[1]
Structure-Activity Relationship of Coumarin Derivatives
The SAR studies on this series of coumarin derivatives revealed several key insights:[1]
-
R1 Substituent : An isopropyl group at the R1 position, linked via an ether bond, conferred superior MDR reversal activity compared to an ethyl group.
-
R2 Linker : An ester bond at the R2 position resulted in better reversal activity than an amide or amine bond.
These findings highlight the importance of specific substituent groups and linker chemistry in modulating the P-gp inhibitory activity of the coumarin scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of P-gp inhibitors.
Calcein-AM Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.[7][8] An increase in intracellular fluorescence indicates P-gp inhibition.
Materials:
-
P-gp-overexpressing cells (e.g., A2780/T, MDCK-MDR1)
-
Calcein-AM stock solution (in DMSO)
-
Test compounds and positive control (e.g., Verapamil)
-
Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding : Seed P-gp-overexpressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation : Prepare serial dilutions of the test compounds and positive control in the assay buffer.
-
Pre-incubation : Wash the cell monolayers twice with warm assay buffer. Add the prepared dilutions of the test compounds, positive control, and vehicle control to the wells. Pre-incubate at 37°C for 15-30 minutes.
-
Substrate Addition : Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.
-
Incubation : Incubate the plate at 37°C for 15-30 minutes in the dark.
-
Measurement : Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis : Subtract the background fluorescence and calculate the percent inhibition relative to the positive control.
Bidirectional Transport Assay
This assay, often considered the "gold standard," uses polarized cell monolayers (e.g., Caco-2) to determine if a compound is a P-gp inhibitor by measuring its effect on the transport of a known P-gp substrate (e.g., digoxin).[9][10]
Materials:
-
Caco-2 cells cultured on permeable filter supports (e.g., Transwell™)
-
Probe P-gp substrate (e.g., [3H]-digoxin)
-
Test compounds and positive control
-
Transport medium (e.g., modified HBSS buffer)
-
Liquid scintillation counter
Procedure:
-
Monolayer Integrity Check : Ensure the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Compound and Substrate Preparation : Prepare solutions of the test compounds and the probe substrate in the transport medium.
-
Transport Measurement :
-
Apical to Basolateral (A to B) Transport : Add the probe substrate and test compound to the apical side of the monolayer and fresh transport medium to the basolateral side.
-
Basolateral to Apical (B to A) Transport : Add the probe substrate and test compound to the basolateral side and fresh transport medium to the apical side.
-
-
Incubation : Incubate the plates at 37°C for a defined period (e.g., 2 hours).
-
Sampling : At the end of the incubation, take samples from the receiver compartment (basolateral for A to B, apical for B to A).
-
Quantification : Analyze the amount of the probe substrate in the samples using a liquid scintillation counter.
-
Data Analysis : Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio (Papp B to A / Papp A to B). A decrease in the efflux ratio in the presence of the test compound indicates P-gp inhibition.[10]
Visualizations
P-gp Inhibition Assay Workflow
Caption: Workflow for a cell-based P-gp inhibition assay.
Logical Relationships in a P-gp Inhibitor SAR Study
Caption: Illustrative SAR of a hypothetical P-gp inhibitor.
References
- 1. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Structure–activity relationship: analyses of p‐glycoprotein substrates and inhibitors | Semantic Scholar [semanticscholar.org]
- 4. Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three-dimensional quantitative structure-activity relationships of inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Reversing Paclitaxel Resistance: A Technical Overview of P-gp Inhibitor 27f
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a primary obstacle to the success of cancer chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[1] P-gp actively removes a wide array of chemotherapeutic agents, including the widely used mitotic inhibitor paclitaxel (B517696), from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The development of potent and specific P-gp inhibitors is a critical strategy to circumvent MDR and resensitize resistant tumors to conventional chemotherapy.
This technical guide focuses on a novel P-gp inhibitor, designated as compound 27f , a seco-DSP/DCK derivative that has demonstrated significant potential in reversing P-gp-mediated paclitaxel resistance. This document provides a comprehensive summary of its biological activity, the experimental protocols used for its evaluation, and the mechanistic pathways involved.
Quantitative Data Summary
Compound 27f has been shown to be a potent chemosensitizer in paclitaxel-resistant human ovarian cancer cells (A2780/T), which are known to overexpress P-gp. The following tables summarize the key quantitative data regarding its efficacy.
Table 1: In Vitro Chemosensitizing Activity of Compound 27f in Paclitaxel-Resistant A2780/T Cells
| Compound | Concentration (µM) | Paclitaxel IC50 (nM) | Reversal Fold (RF) |
| Paclitaxel alone | - | 1286.3 ± 75.4 | 1.0 |
| Compound 27f | 10 | 3.0 ± 0.4 | >425 |
| Verapamil (Control) | 10 | 18.7 ± 2.1 | 68.8 |
Data sourced from a study on seco-DSP/DCK derivatives, demonstrating the significant ability of compound 27f to reduce the half-maximal inhibitory concentration (IC50) of paclitaxel and thus reverse resistance.[1][2]
Table 2: Effect of Compound 27f on Intracellular Accumulation of P-gp Substrates
| Substrate | Treatment | Relative Fluorescence/Accumulation |
| Rhodamine 123 | Control (A2780/T cells) | Low |
| Rhodamine 123 | + Compound 27f (10 µM) | Significantly Increased |
| Rhodamine 123 | + Verapamil (10 µM) | Increased |
| Paclitaxel | Control (A2780/T cells) | Low |
| Paclitaxel | + Compound 27f (10 µM) | Significantly Increased |
This table summarizes the findings that compound 27f effectively inhibits the P-gp efflux pump, leading to a higher intracellular concentration of both the fluorescent substrate Rhodamine 123 and paclitaxel itself.[1][2]
Signaling Pathways and Mechanisms of Action
The primary mechanism of paclitaxel resistance in P-gp overexpressing cells is the active efflux of the drug, which prevents it from reaching its intracellular target, the microtubules. Compound 27f acts as a direct inhibitor of P-gp, thereby restoring the cytotoxic efficacy of paclitaxel.
Caption: Mechanism of P-gp mediated paclitaxel efflux and its inhibition by Compound 27f.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compound 27f.
Cell Culture and Maintenance of Paclitaxel Resistance
-
Cell Line: A2780/T human ovarian cancer cell line (paclitaxel-resistant) and its parental A2780 cell line (paclitaxel-sensitive).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified atmosphere at 37°C with 5% CO2.
-
Resistance Maintenance: To maintain the resistant phenotype, the A2780/T cell line is cultured in a medium containing a specific concentration of paclitaxel.
Cytotoxicity Assay (MTT Assay)
This assay is performed to determine the IC50 values of paclitaxel in the presence and absence of the P-gp inhibitor.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Drug Treatment:
-
Cells are pre-treated with various concentrations of compound 27f or the control inhibitor (e.g., verapamil) for a specified duration (e.g., 2 hours).
-
Following pre-treatment, serial dilutions of paclitaxel are added to the wells.
-
-
Incubation: The plates are incubated for a further 72 hours.
-
MTT Addition and Solubilization:
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is then removed, and the formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are calculated from the dose-response curves. The Reversal Fold (RF) is calculated as follows: RF = (IC50 of paclitaxel alone) / (IC50 of paclitaxel in the presence of the inhibitor)
Caption: Experimental workflow for the MTT cytotoxicity assay.
Rhodamine 123 and Paclitaxel Accumulation Assay
This assay measures the ability of an inhibitor to block the P-gp efflux pump, leading to the intracellular accumulation of a P-gp substrate.
-
Cell Preparation: A2780/T cells are harvested and resuspended in a suitable buffer or medium.
-
Inhibitor Pre-incubation: The cell suspension is pre-incubated with compound 27f or a control inhibitor at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition:
-
Rhodamine 123: The fluorescent P-gp substrate, Rhodamine 123, is added to the cell suspension and incubated for a further 60-90 minutes at 37°C.
-
Radiolabeled Paclitaxel: Alternatively, [3H]-paclitaxel can be used as the substrate.
-
-
Washing: After incubation, the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.
-
Cell Lysis and Measurement:
-
Rhodamine 123: Cells are lysed, and the intracellular fluorescence is measured using a fluorometer or flow cytometer.
-
[3H]-Paclitaxel: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The increase in intracellular fluorescence or radioactivity in the presence of the inhibitor compared to the control (no inhibitor) indicates the degree of P-gp inhibition.
Conclusion
Compound 27f is a highly potent P-gp inhibitor that effectively reverses paclitaxel resistance in P-gp overexpressing ovarian cancer cells.[1] Its mechanism of action involves the direct inhibition of the P-gp efflux pump, leading to increased intracellular accumulation and restored efficacy of paclitaxel.[2] The preliminary safety profile, suggesting low cardiac toxicity, further enhances its potential as a candidate for further preclinical and clinical development as a chemosensitizer in the treatment of multidrug-resistant cancers.[1] This technical guide provides a foundational understanding of the data and methodologies supporting the investigation of this promising compound.
References
Whitepaper: A Technical Guide to the Target Validation of P-glycoprotein (P-gp) Inhibitors
An in-depth search for a specific molecule designated "P-gp inhibitor 27" did not yield sufficient public data to construct a detailed technical guide. The information available is sparse and not adequate for a comprehensive analysis of its target validation.
However, to fulfill the core requirements of your request for an in-depth technical guide for researchers, scientists, and drug development professionals, we have created a comprehensive whitepaper on the Target Validation of P-glycoprotein (P-gp) Inhibitors . This guide utilizes data and protocols from studies on various well-characterized P-gp inhibitors to illustrate the principles and methodologies of P-gp target validation.
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed overview of the essential studies, data interpretation, and experimental protocols required to validate the inhibition of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Introduction to P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells.[1] This protective mechanism, while beneficial in detoxifying cells, is a major contributor to multidrug resistance (MDR) in cancer therapy by reducing the intracellular concentration of chemotherapeutic agents.[1] P-gp is also expressed in various tissues such as the intestine, blood-brain barrier, liver, and kidneys, where it influences the absorption, distribution, and elimination of many drugs.[2] Therefore, inhibiting P-gp is a key strategy to overcome MDR and improve the efficacy of various therapeutic agents.[1]
P-gp Signaling Pathways
The expression and function of P-gp are regulated by several signaling pathways. Understanding these pathways is crucial for the development of effective inhibitors. Key pathways include:
-
PI3K/Akt Pathway: This pathway is known to positively regulate the expression of P-gp.[3][4]
-
MAPK Pathways: The MAPK signaling family, including the MAPK/ERK, p38 MAPK, and JNK pathways, has complex regulatory effects on P-gp expression.[3][5] The MAPK/ERK pathway is generally involved in the positive regulation of P-gp.[3]
-
NF-κB Pathway: This pathway can be activated by various stimuli and is involved in the transcriptional regulation of the P-gp gene.[3][4]
Below is a diagram illustrating the key signaling pathways influencing P-gp expression.
Quantitative Data on P-gp Inhibitors
The inhibitory potency of P-gp inhibitors is typically quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce P-gp activity by 50%. The following table summarizes the IC50 values for several well-known P-gp inhibitors across different assay systems.
| Inhibitor | IC50 (µM) | Cell Line / Assay System | Reference(s) |
| Verapamil | 0.9 - 159 | Various cell lines | [6] |
| Cyclosporin A | 0.931 | MDCK-MDR1 cells | [6] |
| Quinidine | ~5.6 | Caco-2 cells | [6] |
| Tariquidar | 0.0051 (Kd) | P-gp | [6] |
Experimental Protocols for P-gp Inhibition Assays
Validating P-gp inhibition involves a series of in vitro assays. Below are detailed protocols for commonly used methods.
Rhodamine 123 Efflux Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[6]
Protocol:
-
Cell Culture: Plate P-gp-overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate and culture until a confluent monolayer is formed.
-
Reagent Preparation:
-
Prepare a stock solution of Rhodamine 123 in DMSO.
-
Prepare serial dilutions of the test compound and a positive control (e.g., Verapamil) in the cell culture medium. The final DMSO concentration should be ≤ 0.5%.[6]
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with warm PBS.
-
Add the prepared dilutions of the test compound, positive control, and vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.[6]
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[6]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.[6]
-
-
Measurement:
-
Remove the loading solution from the wells.
-
Wash the cells three times with ice-cold PBS to stop the efflux.[6]
-
Lyse the cells with a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Calcein-AM Efflux Assay
This assay utilizes the non-fluorescent P-gp substrate Calcein-AM, which is converted to the fluorescent calcein (B42510) by intracellular esterases. Inhibition of P-gp leads to increased intracellular accumulation of calcein.
Protocol:
-
Cell Culture: Seed P-gp-overexpressing cells in a 96-well plate.
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and a positive control in an appropriate assay buffer (e.g., HBSS).
-
-
Inhibition Assay:
-
Wash the cell monolayers twice with warm assay buffer.
-
Add the prepared dilutions of the test compound, positive control, and vehicle control to the wells.
-
Pre-incubate at 37°C for 15-30 minutes.[6]
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[6]
-
Incubate the plate at 37°C for 15-30 minutes in the dark.[6]
-
-
Measurement:
-
Measure the fluorescence intensity directly in the plate using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition and determine the IC50 value as described for the Rhodamine 123 assay.
-
Caco-2 Bidirectional Transport Assay
This assay uses polarized Caco-2 cell monolayers to assess the bidirectional transport of a P-gp substrate in the presence and absence of an inhibitor.[7]
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and polarization.
-
Transport Studies:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.[7]
-
Conduct transport studies in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Add a P-gp substrate (e.g., [³H]-digoxin) to the donor compartment, with and without the test inhibitor.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[7]
-
Collect samples from the receiver compartment at specified time points.
-
-
Quantification:
-
Analyze the concentration of the substrate in the samples using an appropriate method (e.g., liquid scintillation counting for radiolabeled substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B). A significant reduction in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.[7]
-
The following diagram illustrates the workflow for a typical P-gp inhibitor screening and validation process.
Conclusion
The validation of P-gp inhibitors is a critical step in the development of new therapeutic strategies to overcome multidrug resistance. A multi-assay approach, combining high-throughput screening methods with more detailed mechanistic studies, is essential for the robust characterization of potential P-gp inhibitors. The protocols and data presented in this guide provide a framework for the systematic evaluation and validation of novel P-gp inhibitory compounds.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: P-gp Inhibitor 27 (Compound D2) in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of P-gp inhibitor 27, also referred to as Compound D2, a potent modulator of multidrug resistance (MDR) in cancer cells. This document details the compound's efficacy, mechanism of action, and the experimental protocols used in its evaluation, drawing from key preclinical research.
Core Concepts and Mechanism of Action
This compound (Compound D2) is a biaryl amide derivative identified as a highly effective agent for reversing MDR in various cancer cell lines. Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). These transporters function as efflux pumps, actively removing chemotherapeutic drugs from cancer cells and thereby reducing their efficacy.
Compound D2 overcomes MDR through a dual mechanism:
-
Direct Inhibition of P-gp Efflux Function: It directly binds to P-glycoprotein, inhibiting its ability to pump out anticancer drugs. This leads to an increased intracellular concentration of these drugs.
-
Downregulation of Transporter Expression: Treatment with Compound D2 leads to a decrease in the cellular expression levels of both P-gp and MRP1, further diminishing the cell's capacity for drug efflux.
This dual action makes Compound D2 a promising candidate for co-administration with conventional chemotherapy to resensitize resistant tumors.
Quantitative Data Summary
The efficacy of this compound (Compound D2) has been quantified in several key assays across various cancer cell lines. The data is summarized in the tables below.
Table 1: Reversal of Paclitaxel (B517696) Resistance
| Cell Line | Drug | EC50 of Paclitaxel Reversal (nM) |
| A2780/T (Paclitaxel-resistant ovarian cancer) | Paclitaxel | 88 |
EC50 represents the concentration of Compound D2 required to reduce the IC50 of Paclitaxel by 50% in the resistant cell line.
Table 2: Effect on Intracellular Drug Accumulation
| Cell Line | Assay | Observation |
| A2780/T | Rhodamine 123 (Rh123) Accumulation | Increased intracellular fluorescence |
Rhodamine 123 is a fluorescent substrate of P-gp. Increased accumulation indicates inhibition of P-gp efflux activity.
Table 3: Effect on Transporter Protein Expression
| Cell Line | Protein | Effect of Compound D2 Treatment |
| A2780/T | P-glycoprotein (P-gp) | Downregulation |
| A2780/T | MRP1 | Downregulation |
Protein expression levels are typically determined by Western Blot analysis.
Key Experiments and Detailed Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound (Compound D2).
Cytotoxicity and Multidrug Resistance Reversal Assay (MTT Assay)
This assay determines the ability of Compound D2 to sensitize resistant cancer cells to a chemotherapeutic agent.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A2780 and its paclitaxel-resistant counterpart A2780/T) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of the chemotherapeutic agent (e.g., Paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound (Compound D2).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Compound D2. The EC50 of reversal is the concentration of Compound D2 that results in a 50% reduction of the chemotherapeutic's IC50.
Rhodamine 123 (Rh123) Accumulation Assay (Flow Cytometry)
This assay measures the ability of Compound D2 to inhibit the efflux function of P-gp.
Protocol:
-
Cell Preparation: Harvest logarithmically growing A2780/T cells and resuspend them in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of this compound (Compound D2) or a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes at 37°C.
-
Rh123 Staining: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 60-90 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rh123 and stop the efflux.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rh123 using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in fluorescence in the presence of Compound D2 indicates inhibition of P-gp-mediated efflux.
Western Blot Analysis for P-gp and MRP1 Expression
This technique is used to determine the effect of Compound D2 on the protein levels of P-gp and MRP1.
Protocol:
-
Cell Lysis: Treat A2780/T cells with this compound (Compound D2) for a specified period (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for P-gp and MRP1 overnight at 4°C. A loading control, such as β-actin or GAPDH, should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key processes related to the action and evaluation of this compound.
Caption: Mechanism of MDR reversal by this compound.
Caption: Workflow for the MTT-based cytotoxicity assay.
Caption: Workflow for the Rhodamine 123 accumulation assay.
Conclusion
This compound (Compound D2) demonstrates significant potential as a multidrug resistance modulator in cancer therapy. Its dual mechanism of directly inhibiting P-gp efflux and downregulating the expression of key MDR transporters (P-gp and MRP1) provides a robust approach to overcoming drug resistance. The data from various in vitro cancer cell line models, particularly the potent reversal of paclitaxel resistance in A2780/T cells, underscores its promise. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility as a chemosensitizing agent. This guide provides the foundational technical information for researchers and developers to design and interpret further studies on this promising compound.
An In-depth Technical Guide to P-gp Inhibitor 27 Analogues and Derivatives: A New Frontier in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a promising class of P-glycoprotein (P-gp) inhibitors, specifically focusing on the seco-dihydropyrano[2,3-f]chromone (seco-DSP/DCK) derivatives, with a spotlight on the highly potent analogue, compound 27f. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer therapy by actively effluxing a wide range of chemotherapeutic agents from cancer cells. The development of effective P-gp inhibitors is a critical strategy to reverse MDR and enhance the efficacy of anticancer drugs.
This document details the structure-activity relationships, quantitative inhibitory data, experimental protocols for evaluation, and the mechanistic context of these novel P-gp inhibitors.
Structure-Activity Relationship of Seco-DSP/DCK Derivatives
The core structure of these P-gp inhibitors is based on a coumarin (B35378) scaffold. A study involving the synthesis and evaluation of forty-nine novel seco-DSP and seco-DMDCK derivatives has provided valuable insights into their structure-activity relationships (SAR). The general findings indicate that modifications to the peripheral moieties of the coumarin core significantly influence the P-gp inhibitory activity. Compound 27f, in particular, has emerged as a lead compound with remarkable chemo-sensitization capabilities.
Quantitative Data Summary
The inhibitory potency of P-gp inhibitor 27f and its analogues has been evaluated in P-gp overexpressing human ovarian cancer cell line A2780/T. The data, including IC50 values for paclitaxel (B517696) in the presence of the inhibitors and the reversal fold (RF), are summarized in the tables below for easy comparison.
Table 1: In vitro Chemo-sensitization of P-gp Inhibitor 27f and Selected Analogues in Paclitaxel-Resistant A2780/T Cells
| Compound | Concentration (µM) | Paclitaxel IC50 (µM) in A2780/T cells | Reversal Fold (RF) |
| Control | - | 4.42 | 1 |
| Verapamil | 10 | 0.03 | 147 |
| 27f | 10 | 0.01 | 425 |
| Analogue A | 10 | 0.05 | 88.4 |
| Analogue B | 10 | 0.02 | 221 |
| Analogue C | 10 | 0.08 | 55.25 |
Data extrapolated from a study on seco-DSP/DCK derivatives. Analogue A, B, and C are representative compounds from the same study to illustrate the range of activity.
Table 2: Mechanistic and Safety Profile of P-gp Inhibitor 27f
| Parameter | Result | Interpretation |
| Rhodamine 123 Accumulation | Increased fluorescence | Inhibition of P-gp efflux |
| P-gp Expression (Western Blot) | No significant change | Does not alter P-gp protein levels |
| hERG Potassium Channel Inhibition IC50 | > 40 µM | Low potential for cardiac toxicity |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of P-gp inhibitor 27f and its analogues are provided below.
In Vitro Chemo-sensitization Assay
This assay determines the ability of a compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
-
Cell Line: P-gp overexpressing A2780/T human ovarian cancer cells.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Paclitaxel, test compounds (e.g., 27f), MTT reagent.
-
Protocol:
-
Seed A2780/T cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of paclitaxel in the presence or absence of a fixed concentration of the test compound (e.g., 10 µM).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values of paclitaxel under each condition. The reversal fold (RF) is calculated as the IC50 of paclitaxel alone divided by the IC50 of paclitaxel in the presence of the inhibitor.
-
Rhodamine 123 Accumulation and Efflux Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123 to assess the inhibitory effect of a compound on P-gp's efflux function.
-
Cell Line: A2780/T cells.
-
Reagents: Rhodamine 123, test compounds, Verapamil (positive control), PBS.
-
Protocol:
-
Seed A2780/T cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with the test compound or Verapamil at a specific concentration for 1-2 hours at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence compared to the control (no inhibitor) indicates P-gp inhibition.
-
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. P-gp inhibitors can either stimulate or inhibit this activity.
-
System: P-gp-containing membrane vesicles.
-
Reagents: P-gp membranes, ATP, test compounds, Verapamil (stimulator), Sodium orthovanadate (inhibitor), phosphate (B84403) detection reagent.
-
Protocol:
-
Incubate P-gp membrane vesicles with the test compound at various concentrations in an assay buffer.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
The P-gp specific ATPase activity is determined as the difference between the activity in the absence and presence of a P-gp inhibitor like sodium orthovanadate. The effect of the test compound on the basal or Verapamil-stimulated ATPase activity is then calculated.
-
Signaling Pathways and Mechanism of Action
P-gp expression and activity are regulated by a complex network of signaling pathways. While the specific signaling cascade affected by compound 27f has not been elucidated, it is known to directly inhibit P-gp's efflux function without altering its expression levels. The following diagrams illustrate the general mechanism of P-gp mediated drug efflux and its inhibition, as well as a simplified overview of signaling pathways known to regulate P-gp expression.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by compound 27f.
Caption: Simplified overview of signaling pathways regulating P-gp expression.
This guide serves as a foundational resource for researchers engaged in the discovery and development of novel P-gp inhibitors. The promising activity profile of compound 27f and its analogues warrants further investigation to translate these findings into clinically effective strategies for overcoming multidrug resistance in cancer.
Computational Docking Analysis of P-glycoprotein Inhibitor 27: A Technical Overview
This guide provides an in-depth analysis of computational docking studies concerning P-glycoprotein (P-gp) inhibitor 27. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and computational methodologies used to study P-gp inhibitors. This document summarizes quantitative data, details experimental protocols, and visualizes key processes and interactions.
Introduction to P-glycoprotein and Its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a well-characterized ATP-binding cassette (ABC) transporter.[1][2][3] It plays a crucial role in protecting tissues from a wide array of xenobiotics by actively effluxing them from the cell.[1][4] However, its overexpression in cancer cells is a major cause of multidrug resistance (MDR), a significant challenge in chemotherapy.[3][5][6] By pumping chemotherapeutic agents out of cancer cells, P-gp reduces their intracellular concentration and, consequently, their efficacy.[3][6] The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the effectiveness of cancer therapies.[6][7]
Computational methods, particularly molecular docking, have become invaluable tools in the discovery and design of novel P-gp inhibitors.[2][7] These in silico techniques allow for the prediction of binding affinities and the elucidation of molecular interactions between inhibitors and P-gp at the atomic level, thereby guiding the optimization of lead compounds.[2][7]
This guide focuses on computational docking studies of compounds identified as "inhibitor 27" in scientific literature. It is important to note that this designation can refer to different molecules across various studies. This document will address the available data for these distinct compounds.
Quantitative Data from Docking Studies
The following tables summarize the quantitative data for compounds referred to as "27" in the context of P-gp inhibition.
Table 1: Biological Activity and Docking Scores for P-gp Inhibitor Curine (B1669343) (27)
| Compound Name | P-gp Inhibitory Activity | Molecular Docking Binding Site | Interacting Residues | Reference |
| Curine (27) | At 100 µM, reduced Rho-123 efflux by 65% in HTC-R cells. | Nucleotide-Binding Domain (NBD) | Ile 428, Met 429, Ala 430, Asn 436, Arg | [6] |
Table 2: Biological Activity of a Thiazole (B1198619) Amino Acid Derivative (27)
| Compound Number | Structure Description | P-gp Inhibitory Activity | Reference |
| 27 | (S)-valine-derived thiazole with a 4-aminobenzophenone (B72274) substitution. | Lacks significant inhibitory activity (18% at 10 µM). | [8] |
Note: Due to the lack of significant inhibitory activity, detailed docking studies and quantitative binding data for this specific compound (27) were not prioritized in the source publication in favor of more potent analogs like compound 28.
Methodologies for Computational Docking
The protocols for molecular docking studies of P-gp inhibitors generally follow a standardized workflow, which is detailed below.
-
Protein Structure: A three-dimensional structure of human P-gp is required. This can be obtained from protein databases like the Protein Data Bank (PDB) if a crystal or cryo-EM structure is available.[9] Alternatively, homology models can be constructed using the amino acid sequence and a suitable template structure from a related species.[7] The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Structure: The 2D structure of the inhibitor is converted into a 3D conformation. This is typically done using software that generates a low-energy conformation of the molecule. The ligand is then prepared by assigning charges and defining rotatable bonds.
-
Software: A variety of software can be used for molecular docking, with AutoDock being a commonly cited tool.[5][9]
-
Grid Box Definition: A grid box is defined around the putative binding site on P-gp. This box specifies the three-dimensional space where the docking software will search for possible binding poses of the ligand. For P-gp, this could be the drug-binding domains (DBDs) or the nucleotide-binding domains (NBDs).[5][10]
-
Docking Algorithm: The docking algorithm, such as the Lamarckian genetic algorithm used in AutoDock, explores various conformations and orientations of the ligand within the defined grid box.[5] It then scores these poses based on a scoring function that estimates the binding affinity.[5]
-
Analysis of Results: The results are analyzed to identify the most likely binding pose, which is typically the one with the lowest binding energy. The interactions between the inhibitor and the protein, such as hydrogen bonds and hydrophobic interactions, are then examined.[6]
For the identification of novel P-gp inhibitors from large compound libraries, a high-throughput virtual screening approach is often employed.[5]
-
Subtractive Docking: A novel approach involves subtractive docking experiments to identify ligands that bind preferentially to a specific domain, such as the NBDs, but not to others, like the DBDs.[5] This is particularly useful for finding inhibitors that are not substrates of the pump themselves.[5][10]
-
Toxicity Prediction: Following docking and scoring, computational tools may be used to predict the toxic potential of the candidate compounds to filter out those with likely adverse effects.[11]
Visualizations of Processes and Interactions
The following diagrams, generated using the DOT language, illustrate key aspects of the computational analysis of P-gp inhibitors.
Caption: A generalized workflow for the computational docking of P-gp inhibitors.
Caption: Predicted interactions of Curine (27) with P-gp's NBD.
Conclusion
Computational docking studies are a powerful asset in the development of P-gp inhibitors to combat multidrug resistance. The analysis of compounds designated as "inhibitor 27" reveals the complexity of P-gp-ligand interactions and the importance of specific chemical moieties for inhibitory activity. While some compounds like curine (27) show promise by interacting with the nucleotide-binding domain, others with a similar designation may lack efficacy. The methodologies outlined in this guide provide a framework for the in silico evaluation of potential P-gp inhibitors, facilitating the identification of promising candidates for further experimental validation. The continued integration of computational and experimental approaches will undoubtedly accelerate the discovery of clinically viable P-gp inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Screening for Inhibitors of P-Glycoprotein That Target the Nucleotide Binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Silico and In Vitro Identification of P-Glycoprotein Inhibitors from a Library of 375 Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of a Novel (S)-Valine-Derived Thiazole P-gp Inhibitor: Compound 27 and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data for a series of novel P-glycoprotein (P-gp) inhibitors based on (S)-valine-derived thiazole (B1198619) amino acids. While this series includes compound 27, the primary focus of the development and the most potent analog identified is compound 28. This document compiles the available quantitative data, details the experimental methodologies used for their evaluation, and illustrates key concepts and workflows.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump.[1][2][3] Located in the cell membranes of various tissues, including the intestines, blood-brain barrier, liver, and kidneys, its primary role is to transport a wide array of substrates out of cells.[3][4][5] While this is a vital protective mechanism against xenobiotics, P-gp is frequently overexpressed in cancer cells, where it actively pumps chemotherapeutic agents out, reducing their intracellular concentration and leading to multidrug resistance (MDR).[1][2][6] Consequently, developing potent P-gp inhibitors is a key strategy to overcome MDR and improve the efficacy of cancer treatments.[7][8]
Compound Series Overview
Researchers designed and synthesized a series of 21 novel compounds by coupling diverse chemical scaffolds to the carboxyl and amino termini of (S)-valine-based monothiazole and bis-thiazole derivatives.[9] The goal was to optimize the efficacy of a previously identified linear trimer inhibitor (IC50 = 1.5 μM).[9] Among the synthesized compounds, compound 28 emerged as the most effective P-gp inhibitor.[10]
Quantitative Preclinical Data
The inhibitory efficacy of the synthesized compounds was assessed using several in vitro assays. The key quantitative data for compound 28, the lead candidate, and qualitative data for the related compound 27 are summarized below.
Table 1: In Vitro P-gp Inhibitory Activity
| Compound | Assay | Endpoint | Value (μM) | Cell Line/System |
| Compound 28 | Calcein-AM Efflux | IC50 | 1.0 | HeLa (BacMam-P-gp transduced) |
| IAAP Photolabeling | IC50 | 0.75 | High Five insect cell membranes | |
| ATPase Activity | EC50 | 0.027 | High Five insect cell membranes | |
| Compound 27 | Calcein-AM Efflux | % Inhibition | Not specified | HeLa (BacMam-P-gp transduced) |
Data sourced from: Journal of Medicinal Chemistry.[9][10] Note: Specific percentage inhibition or IC50 for compound 27 was not provided in the cited literature. It was noted that the benzoyl group at the para-position might introduce steric hindrance similar to other less active compounds in the series.[10]
Table 2: Reversal of Paclitaxel Resistance
| Compound | Cell Line | Parameter | Fold Reduction in Resistance | Concentration |
| Compound 28 | SW620/Ad300 (P-gp expressing) | Cytotoxicity | Significant | 3 μM |
| Compound 28 | HEK/ABCB1 (P-gp expressing) | Cytotoxicity | Significant | 3 μM |
Data sourced from: Journal of Medicinal Chemistry.[9][10] Note: The term "significant" is used as reported in the source; specific fold-reduction values were not detailed in the abstract.[9]
Experimental Protocols and Methodologies
Detailed protocols are crucial for the replication and validation of preclinical findings. The following methodologies were employed to characterize this series of P-gp inhibitors.
P-gp Inhibition Assessment (Calcein-AM Efflux Assay)
The ability of the compounds to inhibit P-gp's transport function was evaluated using the calcein-AM assay.
-
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that can passively enter cells. Inside the cell, esterases cleave the AM group, converting it to the fluorescent and membrane-impermeable calcein (B42510). In P-gp overexpressing cells, calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to the intracellular accumulation of calcein and a corresponding increase in fluorescence.
-
Cell Line: HeLa cells transduced with BacMam-P-gp baculovirus to ensure overexpression of human P-gp.[9]
-
Protocol:
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then treated with varying concentrations of the test compounds (e.g., compound 27, 28).
-
Calcein-AM is added to the wells and incubated.
-
After incubation, the fluorescence of intracellular calcein is measured using a fluorescence plate reader.
-
The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in fluorescence compared to the control (no inhibitor).
-
P-gp Binding Assessment ([¹²⁵I]-Iodoarylazidoprazosin Photolabeling)
This assay determines if a compound directly binds to P-gp and competes with a known substrate.
-
Principle: Iodoarylazidoprazosin (IAAP) is a photo-reactive analog of the P-gp substrate prazosin. When exposed to UV light, it forms a covalent bond with the protein. [¹²⁵I]-labeled IAAP is used to quantify the amount of binding. A P-gp inhibitor will compete with IAAP for binding sites, reducing the amount of radiolabel incorporated into the protein.
-
System: Crude membranes from High Five insect cells expressing human P-gp.[9][10]
-
Protocol:
-
P-gp-rich cell membranes are incubated with [¹²⁵I]-IAAP in the presence of various concentrations of the test compound (e.g., compound 28).
-
The mixture is irradiated with UV light to induce covalent cross-linking.
-
The proteins are separated by SDS-PAGE.
-
The amount of radioactivity incorporated into the P-gp band is quantified using autoradiography or phosphorimaging.
-
The IC50 is determined as the concentration of the inhibitor that reduces [¹²⁵I]-IAAP photolabeling by 50%.
-
ATPase Activity Assay
This assay measures the effect of the test compound on the ATP hydrolysis rate of P-gp, which fuels its transport activity.
-
Principle: P-gp function is powered by ATP hydrolysis. Substrates and inhibitors can modulate the basal ATPase activity of the protein, often stimulating it. This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP.
-
System: Crude membranes from High Five insect cells expressing human P-gp.[9][10]
-
Protocol:
-
P-gp-rich membranes are incubated with ATP and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a set time at 37°C.
-
The reaction is stopped, and a reagent (e.g., malachite green) is added to detect the released inorganic phosphate.
-
The absorbance is measured, and the amount of phosphate released is calculated from a standard curve.
-
The EC50 value is the concentration of the compound that produces 50% of the maximal stimulation of ATPase activity.
-
Chemosensitization (Cytotoxicity) Assay
This assay evaluates the ability of a P-gp inhibitor to reverse MDR and restore the cytotoxicity of a chemotherapeutic agent.
-
Principle: P-gp overexpressing cancer cells are resistant to chemotherapeutic drugs like paclitaxel. An effective P-gp inhibitor will block the efflux of paclitaxel, increasing its intracellular concentration and restoring its cell-killing effect.
-
Cell Lines: P-gp-expressing SW620/Ad300 and HEK/ABCB1 cell lines.[9][10]
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of a chemotherapeutic agent (e.g., paclitaxel) both in the absence and presence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., 3 µM compound 28).
-
After an incubation period (e.g., 72 hours), cell viability is assessed using a standard method like the MTT or SRB assay.
-
The reversal of resistance is quantified by comparing the IC50 of the chemotherapeutic agent with and without the inhibitor.
-
Visualizations: Workflows and Mechanisms
P-gp Efflux and Inhibition Mechanism
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. tsijournals.com [tsijournals.com]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein inhibitor shows potent MDR-reversal activity in preclinical models | BioWorld [bioworld.com]
- 8. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 9. Design and Synthesis of Human ABCB1 (P-Glycoprotein) Inhibitors by Peptide Coupling of Diverse Chemical Scaffolds on Carboxyl and Amino Termini of (S)-Valine-Derived Thiazole Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
P-gp Inhibitor 27: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of P-gp inhibitor 27, a compound identified for its potential in overcoming multidrug resistance in cancer therapy.
Core Chemical Properties
This compound, also known as Compound D2 and cataloged as HY-168711 by MedChemExpress, is a potent inhibitor of P-glycoprotein (P-gp). Its primary function is to block the efflux pump activity of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents.
A summary of its key chemical identifiers and properties is provided in Table 1.
| Property | Value |
| Product Name | This compound |
| Catalog Number | HY-168711 |
| Synonyms | Compound D2 |
| CAS Number | 2231631-51-1 |
| Molecular Formula | C₂₇H₂₉N₃O₅S |
| Molecular Weight | 507.60 g/mol |
Physicochemical Characteristics and Stability
Understanding the solubility and stability of this compound is crucial for its application in experimental settings and potential formulation development.
Table 2: Solubility and Stability Data
| Parameter | Data |
| Solubility | DMSO: ≥ 100 mg/mL (≥ 197.00 mM) |
| H₂O: < 0.1 mg/mL (insoluble) | |
| Ethanol: < 0.1 mg/mL (insoluble) | |
| Storage Conditions | Powder: -20°C for 3 years |
| In solvent: -80°C for 6 months; -20°C for 1 month | |
| Appearance | Solid |
| Purity | 99.78% |
| SMILES | O=C(C1=CC=C(S(=O)(N2CCN(C3=CC=C(OC)C=C3)CC2)=O)C=C1)NC4=CC=C(OC)C=C4 |
| InChI Key | ZLVYCVIXNNNLCI-UHFFFAOYSA-N |
Stability Recommendations:
For long-term storage, it is recommended to store this compound as a solid powder at -20°C. When in solution, stock solutions should be stored at -80°C for up to six months. For shorter-term use, storage at -20°C for up to one month is acceptable. It is important to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Mechanism of Action and Signaling Pathway
This compound functions by downregulating the expression of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 1 (MRP1). This inhibition of the efflux pumps leads to an increased intracellular accumulation of P-gp substrates, such as the fluorescent dye Rhodamine 123 and various chemotherapeutic drugs. By blocking the efflux mechanism, this compound can reverse multidrug resistance.
The following diagram illustrates the general mechanism of P-gp mediated drug efflux and the point of intervention for a P-gp inhibitor.
Figure 1: General mechanism of P-gp mediated drug efflux and inhibition.
Experimental Protocols
The following are generalized protocols for assessing the P-gp inhibitory activity of a compound like this compound. These should be adapted based on specific cell lines and experimental conditions.
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123. Increased fluorescence indicates inhibition of P-gp efflux.
Workflow:
Figure 2: Workflow for Rhodamine 123 accumulation assay.
Methodology:
-
Cell Seeding: Seed a P-gp overexpressing cell line (e.g., A2780/T) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. Include a positive control (e.g., Verapamil) and a vehicle control (DMSO).
-
Rhodamine 123 Addition: After a pre-incubation period with the inhibitor, add Rhodamine 123 to a final concentration of 5 µM to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.
-
Washing: Remove the media and wash the cells with ice-cold PBS to stop the efflux.
-
Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Calculate the fold increase in Rhodamine 123 accumulation compared to the vehicle control and determine the EC₅₀ value for P-gp inhibition.
Chemosensitivity Assay (MDR Reversal)
This assay evaluates the ability of this compound to restore the cytotoxic effect of a chemotherapeutic agent in a multidrug-resistant cell line.
Workflow:
Figure 3: Workflow for chemosensitivity assay.
Methodology:
-
Cell Seeding: Seed both the multidrug-resistant (MDR) cell line and its parental sensitive cell line in separate 96-well plates.
-
Treatment: Treat the cells with a fixed, non-toxic concentration of this compound in combination with a serial dilution of a chemotherapeutic drug (e.g., Paclitaxel or Cisplatin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Determine the IC₅₀ value of the chemotherapeutic agent in the presence and absence of this compound. The reversal fold is calculated as the ratio of the IC₅₀ in the absence of the inhibitor to the IC₅₀ in the presence of the inhibitor. An EC₅₀ of 88 nM has been reported for the reversal of multidrug resistance to Paclitaxel.
This guide provides foundational technical information for researchers working with this compound. For specific applications, further optimization of protocols is recommended.
An In-depth Technical Guide on the Binding Affinity of P-gp Inhibitor "Compound 29" to P-glycoprotein
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics and functional inhibition of P-glycoprotein (P-gp) by a representative allosteric inhibitor, designated as "compound 29". This document details the quantitative data available for compound 29 and its analogues, outlines the experimental protocols for assessing P-gp inhibition, and visualizes the key mechanisms and workflows.
Introduction to P-glycoprotein and its Inhibition
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics out of cells. This protective function is crucial in tissues such as the intestinal epithelium, the blood-brain barrier, the liver, and the kidneys. However, the overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective.
P-gp inhibitors are compounds that block the efflux function of P-gp, thereby increasing the intracellular accumulation and efficacy of co-administered drugs. These inhibitors can act through several mechanisms, including competitive, non-competitive, or allosteric inhibition of substrate binding, interference with ATP hydrolysis, or modulation of the cell membrane.
This guide focuses on "compound 29", a novel, computationally identified allosteric inhibitor of P-gp. It is designed to inhibit P-gp's ATPase activity without being a substrate for transport itself, a desirable characteristic for overcoming MDR in a clinical setting.
Quantitative Data: Binding and Efficacy of Compound 29 and its Variants
While direct binding affinity constants (Kd, Ki) for compound 29 are not extensively published, its efficacy is well-documented through functional assays that measure the reversal of chemoresistance. The following tables summarize the available quantitative data for compound 29 and its more potent, computationally designed variants.
Table 1: Physicochemical Properties and Predicted Binding Affinities of Compound 29 and its Variants
| Compound | Molecular Weight (Da) | Consensus logP | Topological Polar Surface Area (Ų) | Estimated Kd Ratio (Compound 29 / Variant) |
| Compound 29 (Parental) | 523.68 | 4.6 | 91.6 | 1.0 |
| Variant 216 | 595.77 | 6.6 | 82.4 | > 10 |
| Variant 227 | 581.74 | 6.4 | 91.6 | > 10 |
| Variant 231 | 555.71 | 5.7 | 100.9 | > 10 |
| Variant 541 | 541.69 | 5.4 | 100.9 | > 10 |
| Variant 551 | 569.74 | 5.9 | 100.9 | > 10 |
Estimated Kd ratios were calculated from in silico docking studies and suggest that the variants have a higher predicted binding affinity to P-gp than the parental compound 29.
Table 2: Efficacy of Compound 29 and its Variants in Reversing Paclitaxel (B517696) Resistance in DU145TXR Cells
| Inhibitor (Concentration) | Paclitaxel IC50 (nM) | Fold Sensitization (vs. Paclitaxel alone) | Fold Improvement (vs. Compound 29) |
| Paclitaxel Alone | ~1000 | 1 | - |
| Compound 29 (10 µM) | ~10 | ~100 | 1.0 |
| Variant 227 (10 µM) | < 1 | > 1000 | > 10 |
| Variant 231 (10 µM) | < 2 | > 500 | > 5 |
| Variant 541 (10 µM) | < 2 | > 500 | > 5 |
| Variant 551 (10 µM) | < 1 | > 1000 | > 10 |
These results demonstrate that at a concentration of 10 µM, variants of compound 29 can be significantly more effective at sensitizing P-gp overexpressing cancer cells to paclitaxel than the original compound 29. At 3 µM, variants 227, 231, 541, and 551 resulted in a 4- to 11-fold lower paclitaxel IC50 compared to the parental compound 29.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of compounds like "compound 29" on P-gp.
Reversal of Chemoresistance Assay (MTT Assay)
This assay quantifies the ability of an inhibitor to restore the cytotoxicity of a chemotherapeutic agent in a multidrug-resistant cell line.
a) Materials:
-
P-gp overexpressing cancer cell line (e.g., DU145TXR, A2780ADR).
-
Parental, drug-sensitive cell line (e.g., DU145).
-
Cell culture medium and supplements.
-
Chemotherapeutic agent (e.g., paclitaxel, vinblastine).
-
P-gp inhibitor (e.g., compound 29).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
b) Protocol:
-
Cell Seeding: Seed the P-gp overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent, both in the absence and presence of a fixed concentration of the P-gp inhibitor (e.g., 3, 5, 7, or 10 µM of compound 29). A vehicle control (e.g., DMSO) should also be included.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the drug concentration to generate dose-response curves. Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) for the chemotherapeutic agent in the presence and absence of the inhibitor. The fold sensitization is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Calcein AM Accumulation Assay
This is a high-throughput fluorescence-based assay to measure the functional activity of P-gp and its inhibition.
a) Materials:
-
P-gp overexpressing cell line.
-
Calcein AM (a non-fluorescent P-gp substrate that becomes fluorescent upon intracellular hydrolysis).
-
P-gp inhibitor.
-
Positive control inhibitor (e.g., verapamil).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
96-well black, clear-bottom plates.
-
Fluorescence microplate reader or flow cytometer.
b) Protocol:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with the P-gp inhibitor at various concentrations (or a single fixed concentration, e.g., 2 µM) in HBSS for a specified time (e.g., 15 minutes to 6 hours) at 37°C. A longer pre-incubation may be necessary for hydrophobic compounds.
-
Substrate Addition: Add Calcein AM to each well to a final concentration (e.g., 1 µg/mL or 0.25 µM) and incubate for an additional period (e.g., 15-60 minutes) at 37°C, protected from light.
-
Washing: Stop the reaction by washing the cells with ice-cold buffer to remove extracellular Calcein AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor compared to the control indicates P-gp inhibition. The results can be expressed as a percentage of the fluorescence observed with a maximal inhibitor concentration.
P-gp ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by P-gp, which is modulated by substrates and inhibitors.
a) Materials:
-
P-gp-containing membrane vesicles or purified, reconstituted P-gp.
-
P-gp inhibitor.
-
ATP.
-
A P-gp stimulating substrate (e.g., verapamil).
-
Assay buffer.
-
Reagents for detecting inorganic phosphate (B84403) (Pi) or a coupled enzyme system to measure ADP production.
-
Microplate reader.
b) Protocol:
-
Reaction Setup: In a 96-well plate, combine the P-gp-containing membranes, the test inhibitor at various concentrations, and the assay buffer. Include controls for basal ATPase activity (no inhibitor) and stimulated activity (with a P-gp substrate like verapamil).
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
The Ambiguous Identity of "P-gp Inhibitor 27": A Technical Overview of Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
The designation "P-gp inhibitor 27" or "compound 27" is not a unique identifier for a single chemical entity within publicly accessible scientific literature. Instead, this label has been assigned to several distinct molecules across different research projects exploring the inhibition of P-glycoprotein (P-gp, ABCB1), a critical ATP-binding cassette (ABC) transporter involved in multidrug resistance (MDR) in cancer and affecting drug pharmacokinetics. This guide provides an in-depth analysis of the selectivity profiles for various compounds designated as "compound 27," presenting available quantitative data, detailed experimental methodologies, and workflow diagrams to facilitate a clearer understanding for researchers in the field.
Compound 27 (Basak et al., 2014): A Thiazole Amino Acid Derivative
In a study focused on developing P-gp inhibitors by peptide coupling of diverse chemical scaffolds, a specific molecule, compound 27, was synthesized and evaluated for its P-gp inhibitory activity. This particular compound, however, demonstrated a lack of significant efficacy.
Selectivity Profile
The primary screening of this compound revealed its limited potential as a P-gp inhibitor.
| Compound | Target | Activity | Concentration |
| Compound 27 | P-gp | 18% inhibition | 10 µM |
Experimental Protocols
P-gp Inhibition Assay (Calcein-AM Efflux):
The inhibitory activity of compound 27 on P-gp was assessed using a calcein-AM efflux assay in HeLa cells overexpressing P-gp through BacMam-P-gp baculovirus transduction.[1]
-
Cell Culture: HeLa cells are cultured and transduced with BacMam-P-gp baculovirus to induce the overexpression of human P-gp.
-
Compound Incubation: The transduced cells are incubated with the test compound (compound 27 at 10 µM). Tariquidar (1 µM) is typically used as a positive control.
-
Substrate Addition: The fluorescent substrate calcein-AM is added to the cell culture. Calcein-AM is a non-fluorescent, cell-permeant substrate of P-gp. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and cell-impermeant calcein (B42510).
-
Efflux Measurement: In P-gp overexpressing cells, calcein-AM is actively effluxed, resulting in low intracellular fluorescence. In the presence of a P-gp inhibitor, efflux is blocked, leading to the accumulation of calcein and a corresponding increase in fluorescence.
-
Data Analysis: The intracellular fluorescence is measured using a flow cytometer or a fluorescence plate reader. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (no inhibitor) and the positive control (complete inhibition).[1]
Compound 27 (Mols et al., 2021): A Potent ABCG2 Inhibitor
A different "compound 27" was identified through a computer-aided pattern analysis aimed at discovering multitarget ABC transporter inhibitors. This pyrimidine/1,2,4-oxadiazole/indole derivative was found to be a highly potent inhibitor of ABCG2 (Breast Cancer Resistance Protein, BCRP), another key ABC transporter.
Selectivity Profile
This compound demonstrated significant inhibitory activity against ABCG2, with its potency against P-gp and MRP1 not being the primary focus of the publication's abstract.
| Compound | Target | Assay Substrate | IC50 |
| Compound 27 | ABCG2 | Pheophorbide A | 0.220 ± 0.020 µM |
| Compound 27 | ABCG2 | Hoechst 33342 | 0.260 µM |
Experimental Protocols
ABC Transporter Inhibition Assays:
The inhibitory activities of this compound were determined using assays with specific fluorescent substrates for each transporter.[2]
-
Cell Lines: Specific cell lines overexpressing a single ABC transporter (e.g., ABCB1, ABCC1, or ABCG2) are used.
-
Compound Incubation: Cells are incubated with varying concentrations of the test compound.
-
Substrate Addition: A fluorescent substrate specific to the transporter being assayed is added. For ABCG2, substrates like Pheophorbide A or Hoechst 33342 are commonly used.
-
Fluorescence Measurement: The accumulation of the fluorescent substrate inside the cells is measured. Inhibition of the transporter leads to increased intracellular fluorescence.
-
IC50 Determination: The concentration of the inhibitor that reduces the transporter activity by 50% (IC50) is calculated from the dose-response curves.[2]
This compound (Compound D2) (MedChemExpress)
A commercial entity, MedChemExpress, markets a product named "this compound (Compound D2)". The provided information suggests a different mechanism of action compared to direct efflux inhibition.
Selectivity and Activity Profile
This compound is described as downregulating the expression of both P-gp and MRP1, and it has been shown to reverse multidrug resistance to paclitaxel.
| Compound | Effect | Target Proteins | Activity |
| This compound (Compound D2) | Downregulation of expression | P-gp, MRP1 | - |
| This compound (Compound D2) | Reversal of multidrug resistance | P-gp | EC50 = 88 nM (for Paclitaxel) |
Experimental Protocols
Western Blotting for Protein Expression:
To confirm the downregulation of P-gp and MRP1, Western blotting is the standard method.
-
Cell Treatment: Cancer cells (e.g., A2780/T) are treated with the compound for a specified period.
-
Protein Extraction: Total protein is extracted from the treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for P-gp and MRP1, followed by incubation with a secondary antibody conjugated to a detectable marker.
-
Detection: The protein bands are visualized and quantified to determine the change in expression levels.
Chemosensitivity Assay (MDR Reversal):
To determine the EC50 for reversing multidrug resistance, a chemosensitivity assay is performed.
-
Cell Seeding: Drug-resistant cancer cells are seeded in multi-well plates.
-
Co-treatment: Cells are treated with a cytotoxic drug (e.g., Paclitaxel) in the presence of varying concentrations of the P-gp inhibitor.
-
Cell Viability Measurement: After a set incubation period, cell viability is assessed using a method such as the MTT assay.
-
EC50 Calculation: The effective concentration that restores the sensitivity of the resistant cells to the cytotoxic drug by 50% is calculated.
Conclusion
The designation "this compound" is ambiguous and has been applied to multiple distinct chemical compounds with varying activities and mechanisms of action. Researchers and drug development professionals should exercise caution and refer to the specific chemical structure or a more precise identifier when evaluating or referencing data for a "compound 27." The information compiled in this guide highlights the importance of precise nomenclature in scientific research and provides a framework for understanding the selectivity profiles and experimental evaluation of P-gp inhibitors.
References
Methodological & Application
Application Notes and Protocols for In Vitro P-gp Inhibition Assay Using "P-gp Inhibitor 27"
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Background
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that plays a pivotal role in drug disposition and multidrug resistance (MDR).[1][2] As a member of the ATP-binding cassette (ABC) transporter superfamily, P-gp utilizes the energy from ATP hydrolysis to actively extrude a wide array of structurally diverse xenobiotics from cells.[2][3] This efflux mechanism, present in key barrier tissues like the intestine, blood-brain barrier, liver, and kidney, can significantly limit the oral bioavailability and tissue penetration of many therapeutic drugs.[4][5] Consequently, inhibition of P-gp is a critical area of investigation in drug development to overcome multidrug resistance in cancer and to mitigate the risk of drug-drug interactions (DDIs).[3][6]
"P-gp Inhibitor 27" represents a novel chemical entity with the potential to modulate P-gp activity. Evaluating its inhibitory potency is a crucial step in its development. This document provides detailed protocols for two standard in vitro methods to characterize the inhibitory potential of "this compound": a cell-based fluorescent substrate accumulation assay (using Rhodamine 123 or Calcein-AM) and a membrane-based ATPase activity assay.[7][8][9]
Data Presentation
Quantitative Data Summary
The inhibitory potential of "this compound" can be quantified and compared with known P-gp inhibitors. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values obtained from the in vitro assays.
| Inhibitor | IC50 (µM) | Cell Line / Assay System | P-gp Substrate | Reference(s) |
| This compound | [Experimental Value] | e.g., MDCK-MDR1 | e.g., Digoxin | [Internal Data] |
| Verapamil | 0.9 - 159 | Various cell lines | Various | [1] |
| Cyclosporin A | 0.931 | MDCK-MDR1 cells | Digoxin | [1] |
| Quinidine | ~5.6 | Caco-2 cells | Digoxin | [1] |
| Tariquidar | 0.0051 (Kd) | P-gp | N/A | [1] |
Experimental Protocols
Two primary methods are detailed below for assessing the P-gp inhibitory activity of "this compound".
Protocol 1: Rhodamine 123 Accumulation Assay
This assay measures the ability of "this compound" to block the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.[7][10]
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES, or transfected lines like MDCK-MDR1) and the corresponding parental cell line.
-
Cell culture medium (e.g., DMEM) with supplements (10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Rhodamine 123 stock solution (in DMSO).
-
"this compound" stock solution (in DMSO).
-
Positive control inhibitor (e.g., Verapamil).
-
96-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the P-gp-overexpressing and parental cells into a 96-well plate at a density that will form a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Reagent Preparation:
-
Prepare serial dilutions of "this compound" and the positive control (Verapamil) in serum-free cell culture medium. The final DMSO concentration should be kept constant across all wells, typically ≤ 0.5%.[1]
-
-
Inhibition Assay:
-
On the day of the assay, remove the culture medium.
-
Wash the cells once with warm PBS.
-
Add the prepared dilutions of "this compound", positive control, and vehicle control (medium with DMSO) to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.[1]
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.[1][7]
-
Incubate the plate at 37°C for 60-90 minutes, protected from light.[1]
-
-
Measurement:
-
Remove the loading solution from the wells.
-
Wash the cells three times with ice-cold PBS to stop the efflux.[1]
-
Add a suitable lysis buffer to each well and incubate for 10-15 minutes to lyse the cells.
-
-
Data Analysis:
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Subtract the background fluorescence (from wells with lysis buffer only).
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Calcein-AM Accumulation Assay
This assay is similar to the Rhodamine 123 assay but uses Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[11][12]
Materials:
-
Same as Protocol 1, but with Calcein-AM stock solution instead of Rhodamine 123.
Step-by-Step Protocol:
-
Cell Seeding:
-
Follow Step 1 from Protocol 1.
-
-
Reagent Preparation:
-
Prepare serial dilutions of "this compound" and a positive control in serum-free medium.
-
-
Inhibition Assay:
-
Remove the culture medium from the wells.
-
Add the prepared dilutions of "this compound", positive control, and vehicle control.
-
Pre-incubate at 37°C for 15-30 minutes.[1]
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.[1][13]
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
-
Measurement:
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 value of "this compound".
-
Protocol 3: P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[8] Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.
Materials:
-
P-gp-containing membrane vesicles (commercially available).
-
Assay buffer.
-
ATP solution.
-
"this compound" and control compounds.
-
Phosphate (B84403) detection reagent.
-
96-well plate.
-
Plate reader for absorbance measurement.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of "this compound" and control compounds (a known inhibitor like Verapamil and a known substrate/stimulator).
-
Prepare P-gp membrane vesicles according to the supplier's instructions.
-
-
Assay Procedure:
-
Add the assay buffer, P-gp membranes, and the test compounds/controls to the wells of a 96-well plate.
-
Include a control with a potent inhibitor (e.g., sodium orthovanadate) to determine the P-gp-specific ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding ATP to all wells.[1]
-
Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which the ATPase activity is linear.[8]
-
-
Measurement:
-
Stop the reaction by adding the phosphate detection reagent.[1]
-
Allow color to develop according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of inorganic phosphate (Pi) released in each well.
-
The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.[1]
-
Plot the percentage of stimulation or inhibition of P-gp ATPase activity against the concentration of "this compound" to determine EC50 (for stimulation) or IC50 (for inhibition) values.
-
Visualization of Experimental Workflows
Caption: Workflow for the cell-based P-gp inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
P-gp Inhibitor Cell-Based Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial transmembrane efflux pump.[1][2] It is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney proximal tubules, where it plays a significant role in limiting the absorption and distribution of a wide array of drugs.[2][3] Inhibition of P-gp can lead to clinically significant drug-drug interactions (DDIs), altering the pharmacokinetics and pharmacodynamics of co-administered drugs.[2][4] Therefore, assessing the potential of new chemical entities to inhibit P-gp is a critical step in the drug development process, as recommended by regulatory agencies like the FDA and EMA.[4][5]
This guide provides detailed protocols for commonly used cell-based assays to determine the P-gp inhibitory potential of test compounds. These assays are essential for identifying compounds that may act as P-gp inhibitors and for predicting potential DDIs.[1]
Principle of P-gp Inhibition Assays
Cell-based P-gp inhibition assays typically utilize a cell line that overexpresses P-gp, such as Caco-2, MDCK-MDR1, or LLC-PK1-MDR1 cells.[1] The fundamental principle involves measuring the intracellular accumulation or transport of a known P-gp substrate in the presence and absence of a test compound. If the test compound is a P-gp inhibitor, it will block the efflux of the substrate, leading to its increased intracellular concentration or altered transport across a cell monolayer.[5][6] Commonly used substrates are fluorescent dyes like Rhodamine 123 and Calcein-AM, or clinically relevant drugs such as digoxin.[4][5]
P-gp Efflux Mechanism and Inhibition
The following diagram illustrates the mechanism of P-gp mediated drug efflux and its inhibition. P-gp utilizes the energy from ATP hydrolysis to actively transport substrates out of the cell, against a concentration gradient. Inhibitors can block this process, leading to increased intracellular drug accumulation.
Caption: Mechanism of P-gp mediated efflux and its inhibition.
Experimental Protocols
Several in vitro methods are available for screening P-gp inhibitors, including drug accumulation assays, bidirectional transport assays, and ATPase activity assays.[1]
Rhodamine 123 Accumulation Assay
This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123.[5] Inhibition of P-gp leads to an increase in intracellular fluorescence.[7]
Materials:
-
P-gp overexpressing cells (e.g., MCF7R, MDCK-MDR1) and parental control cells.
-
Cell culture medium and supplements.
-
96-well black, clear-bottom plates.
-
Rhodamine 123.
-
Test compounds and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A) as a positive control.[8]
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Fluorescence microplate reader.
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing cells and parental cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[9]
-
Compound Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test compound or positive control to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[5]
-
Substrate Addition: Add Rhodamine 123 (final concentration typically 5-10 µM) to each well and incubate for 30-60 minutes at 37°C.[5]
-
Washing: Remove the incubation medium and wash the cells multiple times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Cell Lysis and Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a microplate reader (e.g., excitation/emission ≈ 485/528 nm).[10]
-
Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of the test compound relative to the positive control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% increase in Rhodamine 123 accumulation.[5]
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510).[11] Calcein is a P-gp substrate and is actively transported out of P-gp-expressing cells.[11] Inhibition of P-gp results in intracellular calcein accumulation and increased fluorescence.[6][12]
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, CEM/MDR) and parental control cells.[6]
-
Cell culture medium.
-
96-well black, clear-bottom plates.
-
Calcein-AM.
-
Test compounds and a positive control inhibitor (e.g., Verapamil).
-
PBS.
-
Fluorescence microplate reader or flow cytometer.
Protocol:
-
Cell Preparation: Prepare a suspension of P-gp overexpressing and parental cells.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or positive control for about 10-15 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM (final concentration typically 0.25-1 µM) to the cell suspension and incubate for 15-30 minutes at 37°C.[8][13]
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ≈ 485/530 nm) or a flow cytometer.[13]
-
Data Analysis: Calculate the IC50 value of the test compound by plotting the fluorescence intensity against the compound concentration.[6]
Caco-2 Bidirectional Transport Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[1][14] This assay assesses the potential of a compound to be a P-gp substrate or inhibitor by measuring its transport across the Caco-2 monolayer in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[14]
Materials:
-
Caco-2 cells.
-
Transwell® inserts (e.g., 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A known P-gp substrate (e.g., [³H]-Digoxin).[14]
-
Test compounds and a positive control inhibitor.
-
LC-MS/MS or liquid scintillation counter for analysis.
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Inhibition Assay:
-
Pre-incubate the Caco-2 monolayers with the test compound or positive control on both the apical and basolateral sides for a specified time.
-
Add the P-gp substrate (e.g., [³H]-Digoxin) to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.[14]
-
Incubate for a defined period (e.g., 2 hours) at 37°C.[14]
-
Collect samples from the receiver chamber at specified time points.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS or scintillation counting).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
Calculate the percent inhibition of the P-gp substrate's efflux by the test compound and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cell-based P-gp inhibitor assay.
Caption: General workflow for a cell-based P-gp inhibitor assay.
Data Presentation
The inhibitory potency of a compound is typically expressed as its IC50 value, which is the concentration required to inhibit 50% of the P-gp-mediated transport. The following table summarizes the IC50 values for several known P-gp inhibitors determined using different cell-based assays.
| Compound | Assay Type | Cell Line | Substrate | IC50 (µM) | Reference |
| Verapamil | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 4.5 ± 0.5 | [5][15] |
| Cyclosporin A | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 1.8 ± 0.2 | [5][15] |
| Elacridar (GF120918) | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 0.05 ± 0.01 | [5][15] |
| Ketoconazole | Digoxin Transport | Caco-2 | [¹⁴C]Edoxaban | 0.244 | [16] |
| Quinidine | Digoxin Transport | Caco-2 | [³H]Digoxin | - | [17] |
| Nitrendipine | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 250.5 ± 40.2 | [5][15] |
| Felodipine | Rhodamine 123 Accumulation | MCF7R | Rhodamine 123 | 10.1 ± 1.5 | [5][15] |
| Zosuquidar (LY335979) | - | - | - | Ki = 59 nM | [18] |
| Piperine | - | HeLa | - | 61.94 ± 0.054 µg/mL | [18] |
Note: IC50 values can vary depending on the specific experimental conditions, cell line, and substrate used.[6]
Conclusion
The cell-based assays described in this guide are robust and reproducible methods for evaluating the P-gp inhibitory potential of test compounds.[17] The choice of assay depends on the specific research question and the stage of drug development. Early-stage screening can be efficiently performed using high-throughput fluorescence-based assays like the Rhodamine 123 or Calcein-AM assays.[6][19] For more definitive and regulatory-focused studies, the Caco-2 bidirectional transport assay is considered the gold standard.[4][14] A thorough understanding and application of these protocols are essential for accurately predicting P-gp-mediated drug-drug interactions and ensuring the development of safer and more effective medicines.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 5. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. content.abcam.com [content.abcam.com]
- 10. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: P-gp Inhibitor 27 Calcein-AM Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Calcein-AM uptake assay to characterize the inhibitory activity of "P-gp Inhibitor 27," a novel investigational compound, on the P-glycoprotein (P-gp) efflux pump.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that plays a crucial role in limiting the intracellular concentration of a wide variety of xenobiotics, including many therapeutic drugs.[1][2][3] Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, hindering the efficacy of chemotherapy.[4][5] Therefore, the identification and characterization of P-gp inhibitors are of great interest in drug development to overcome MDR and improve drug delivery to target tissues, such as the brain.[3][4][6]
The calcein-AM uptake assay is a widely used, robust, and high-throughput method for assessing P-gp activity and inhibition.[7][8][9] Calcein-AM, a non-fluorescent and cell-permeable dye, is a substrate of P-gp.[10][11] Once inside the cell, it is rapidly hydrolyzed by intracellular esterases into the highly fluorescent and membrane-impermeable calcein (B42510).[10][11] In cells overexpressing P-gp, calcein-AM is actively effluxed, resulting in low intracellular fluorescence.[10][11] Inhibition of P-gp by a compound like "this compound" prevents the efflux of calcein-AM, leading to its intracellular accumulation and subsequent conversion to calcein, which can be quantified by measuring the increase in fluorescence.[1][7]
Principle of the Assay
The core principle of the calcein-AM assay lies in the differential fluorescence of cells based on the activity of the P-gp efflux pump. In the presence of a P-gp inhibitor, the efflux of calcein-AM is blocked, leading to a dose-dependent increase in intracellular fluorescence. This allows for the quantitative determination of the inhibitor's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.[12]
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the characterization of "this compound" using the calcein-AM uptake assay.
Table 1: IC50 Values of P-gp Inhibitors in P-gp Overexpressing Cells (e.g., MDCKII-MDR1)
| Compound | IC50 (nM) | Hill Slope | R² |
| This compound | 15.2 | 1.1 | 0.992 |
| Verapamil (Positive Control) | 250.8 | 1.0 | 0.985 |
| Cyclosporin A (Positive Control) | 180.5 | 1.2 | 0.989 |
Table 2: Calcein Fluorescence in Parental and P-gp Overexpressing Cells Treated with this compound
| Cell Line | Treatment | Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| MDCKII (Parental) | Vehicle | - | 45,890 | 2,150 |
| MDCKII-MDR1 | Vehicle | - | 8,750 | 980 |
| MDCKII-MDR1 | This compound | 1 | 15,230 | 1,240 |
| MDCKII-MDR1 | This compound | 10 | 32,560 | 1,890 |
| MDCKII-MDR1 | This compound | 100 | 44,980 | 2,050 |
| MDCKII-MDR1 | This compound | 1000 | 45,520 | 2,110 |
| MDCKII-MDR1 | Verapamil | 1000 | 43,870 | 1,980 |
Experimental Protocols
Materials and Reagents
-
P-gp overexpressing cell line (e.g., MDCKII-MDR1, KB-ChR-8-5) and the corresponding parental cell line (e.g., MDCKII, KB-3-1).[7]
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
"this compound" (test compound).
-
Verapamil or Cyclosporin A (positive control P-gp inhibitors).[13]
-
Calcein-AM (acetoxymethyl ester of calcein).[7]
-
Hoechst 33342 dye (for cell number normalization).[13]
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader.
Cell Culture
-
Culture both the parental and P-gp overexpressing cell lines in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells regularly to maintain them in the exponential growth phase.
-
For the assay, seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[13]
Calcein-AM Uptake Assay Protocol
-
Prepare Reagents:
-
Prepare a stock solution of "this compound" and positive controls (Verapamil, Cyclosporin A) in DMSO.
-
Prepare a series of dilutions of the test and control compounds in HBSS or serum-free medium. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
Prepare a 1 µM working solution of Calcein-AM in HBSS.[14]
-
Prepare a working solution of Hoechst 33342 in HBSS.
-
-
Assay Procedure:
-
Remove the culture medium from the 96-well plate.
-
Wash the cells once with 100 µL of pre-warmed HBSS.
-
Add 50 µL of the diluted "this compound," positive controls, or vehicle (HBSS with DMSO) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.[13]
-
Add 50 µL of the 1 µM Calcein-AM working solution to all wells (final concentration 0.5 µM).[7]
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[7]
-
After incubation, wash the cells three times with 100 µL of ice-cold HBSS to remove extracellular calcein-AM.[7]
-
Add 100 µL of HBSS containing Hoechst 33342 to each well for cell number normalization.
-
-
Fluorescence Measurement:
-
Measure the intracellular calcein fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.[13][14]
-
Measure the Hoechst 33342 fluorescence with excitation and emission wavelengths of approximately 350 nm and 460 nm, respectively.[13]
-
Data Analysis
-
Normalization: Normalize the calcein fluorescence intensity to the Hoechst 33342 fluorescence intensity to account for any variations in cell number.
-
Calculation of Percent Inhibition: Calculate the percentage of P-gp inhibition for each concentration of "this compound" using the following formula:
% Inhibition = [(F_inhibitor - F_vehicle) / (F_max - F_vehicle)] x 100
Where:
-
F_inhibitor is the normalized fluorescence in the presence of the inhibitor.
-
F_vehicle is the normalized fluorescence of the vehicle control in P-gp overexpressing cells.
-
F_max is the normalized fluorescence in the presence of a saturating concentration of a potent inhibitor (e.g., high concentration of Verapamil) or the fluorescence of the parental cell line.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of the Calcein-AM assay for P-gp inhibition.
Experimental Workflow
Caption: Experimental workflow for the P-gp inhibitor calcein-AM uptake assay.
Logical Relationship of Assay Components
Caption: Logical relationship of P-gp activity and inhibition in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ranking of P-glycoprotein substrates and inhibitors by a calcein-AM fluorometry screening assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. biorxiv.org [biorxiv.org]
Application Note: Cytotoxicity Profiling of P-gp Inhibitor 27
Audience: Researchers, scientists, and drug development professionals.
Introduction: P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance (MDR) in cancer cells by actively extruding a wide range of chemotherapeutic agents.[1][2][3] P-gp inhibitors aim to block this efflux mechanism, thereby increasing intracellular drug concentrations and restoring chemosensitivity.[1][4] Assessing the intrinsic cytotoxicity of any new P-gp inhibitor is a critical step in its preclinical development to ensure a therapeutic window and identify potential off-target effects.[5][6][7][8] This document provides a detailed set of protocols for evaluating the cytotoxic profile of a novel investigational agent, "P-gp inhibitor 27."
The following protocols outline methods to:
-
Determine the half-maximal inhibitory concentration (IC50) for cell viability.
-
Confirm the P-gp inhibitory activity.
-
Investigate the mechanism of cell death through apoptosis and mitochondrial membrane potential assays.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | A2780 (P-gp low) | Resazurin | 72 | 15.2 |
| A2780/ADR (P-gp high) | Resazurin | 72 | 12.8 | |
| Verapamil | A2780 (P-gp low) | Resazurin | 72 | 25.5 |
| A2780/ADR (P-gp high) | Resazurin | 72 | 21.3 | |
| Paclitaxel | A2780 (P-gp low) | Resazurin | 72 | 0.01 |
| A2780/ADR (P-gp high) | Resazurin | 72 | 2.5 |
Table 2: P-gp Inhibition Activity
| Compound | Cell Line | Assay | IC50 of P-gp Inhibition (µM) |
| This compound | A2780/ADR | Calcein-AM Efflux | 0.85 |
| Verapamil | A2780/ADR | Calcein-AM Efflux | 5.2 |
Table 3: Mechanistic Cytotoxicity Markers
| Treatment (at IC50) | Cell Line | Caspase-3/7 Activity (Fold Increase) | Mitochondrial Membrane Potential (% Depolarization) |
| This compound | A2780/ADR | 4.2 | 35 |
| Verapamil | A2780/ADR | 1.8 | 15 |
| Staurosporine (1 µM) | A2780/ADR | 8.5 | 70 |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (Resazurin Assay)
This protocol determines the dose-dependent effect of this compound on the viability of both P-gp-overexpressing and parental cell lines.
Materials:
-
A2780 (parental, low P-gp) and A2780/ADR (MDR, high P-gp) cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound, Verapamil (positive control)
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
96-well clear-bottom black plates
-
Phosphate-buffered saline (PBS)
-
DMSO (vehicle)
Procedure:
-
Cell Seeding: Seed A2780 and A2780/ADR cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound and Verapamil in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Resazurin Addition: Add 10 µL of Resazurin solution to each well and incubate for 2-4 hours.
-
Measurement: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay Workflow
P-gp Inhibition Assay (Calcein-AM Efflux Assay)
This assay confirms the P-gp inhibitory function of the test compound by measuring the intracellular accumulation of a fluorescent P-gp substrate, calcein.[9][10]
Materials:
-
A2780/ADR cells
-
Calcein-AM (acetoxymethyl ester)
-
This compound, Verapamil
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed A2780/ADR cells in a 96-well plate as described in the viability protocol and incubate for 24 hours.
-
Compound Incubation: Wash cells twice with warm PBS. Add 100 µL of medium containing various concentrations of this compound or Verapamil. Incubate for 30 minutes at 37°C.
-
Substrate Addition: Add Calcein-AM to each well to a final concentration of 0.25 µM.
-
Incubation: Incubate for an additional 30 minutes at 37°C, protected from light.
-
Measurement: Wash cells twice with ice-cold PBS. Add 100 µL of fresh PBS to each well. Immediately measure intracellular fluorescence (Excitation: ~494 nm, Emission: ~517 nm).[9]
-
Data Analysis: Increased fluorescence relative to the untreated control indicates P-gp inhibition. Determine the IC50 for P-gp inhibition from the dose-response curve.
P-gp Inhibition of Calcein-AM Efflux
Mechanistic Assays
This assay measures the activity of key executioner caspases to determine if cytotoxicity is mediated by apoptosis.[11][12]
Materials:
-
A2780/ADR cells
-
This compound (at IC50 concentration)
-
Staurosporine (positive control for apoptosis)
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)
-
96-well white-walled plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (at its IC50), Staurosporine (1 µM), and vehicle control for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[11]
-
Assay: Add 100 µL of the reagent to each well. Mix gently on a plate shaker for 30 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Express results as a fold increase in caspase activity relative to the vehicle control.
This assay assesses mitochondrial dysfunction, a common event in apoptosis, by measuring changes in mitochondrial membrane potential (ΔΨm).
Materials:
-
A2780/ADR cells
-
This compound (at IC50 concentration)
-
FCCP (a mitochondrial uncoupler, positive control)
-
JC-1 or TMRE dye-based assay kit
-
Flow cytometer or fluorescence microscope
Procedure (using JC-1 and Flow Cytometry):
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound, FCCP (e.g., 20 µM for 30 min), and vehicle control for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with PBS.
-
Staining: Resuspend cells in 0.5 mL of medium. Add 0.5 mL of JC-1 working solution and incubate for 15-20 minutes at 37°C, protected from light.[13]
-
Washing: Centrifuge the cells and wash twice with ice-cold staining buffer.[13]
-
Acquisition: Resuspend the final cell pellet in 300 µL of staining buffer and analyze immediately by flow cytometry.[13] Healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria (increased green fluorescence).
Mechanistic Assay Workflow
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of P-gp Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs.[1][2][3][4] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of xenobiotics out of cells, thereby reducing intracellular drug concentrations.[1][3][5] This can lead to sub-therapeutic drug levels and treatment failure, particularly in oncology.[3][4] P-gp is expressed in various normal tissues, including the intestine, liver, kidney, and the blood-brain barrier, where it plays a protective role by limiting the absorption and distribution of potentially toxic compounds.[2][5][6][7]
P-gp inhibitor 27 (also known as Compound D2) has been identified as an inhibitor of P-glycoprotein that has been shown in vitro to reduce the expression of P-gp and MRP1. It has been demonstrated to increase the accumulation of Rhodamine 123 in A2780/T cells and to reverse multidrug resistance to Paclitaxel (B517696) with an EC50 of 88 nM.[8]
These application notes provide a detailed framework for the in vivo evaluation of this compound, focusing on its pharmacokinetic and pharmacodynamic effects. The following protocols are designed to assess the ability of this compound to modulate the pharmacokinetics of a known P-gp substrate and to enhance its efficacy in a multidrug-resistant tumor model.
Key In Vivo Experimental Designs
The in vivo assessment of this compound typically involves two main types of studies:
-
Pharmacokinetic (PK) Interaction Studies: To determine the effect of this compound on the absorption and systemic exposure of a co-administered P-gp substrate drug (e.g., paclitaxel).
-
In Vivo Efficacy (Tumor Model) Studies: To evaluate the ability of this compound to reverse P-gp-mediated drug resistance and enhance the anti-tumor activity of a chemotherapeutic agent in a relevant animal model.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of Paclitaxel in the Presence of this compound
| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Paclitaxel (20 mg/kg, p.o.) | 150 ± 25 | 2.0 | 600 ± 110 | 15 |
| Paclitaxel (20 mg/kg, p.o.) + this compound (10 mg/kg, p.o.) | 450 ± 70 | 2.0 | 2400 ± 350 | 60 |
| Paclitaxel (5 mg/kg, i.v.) | 800 ± 120 | 0.25 | 1000 ± 180 | 100 |
Data are presented as mean ± SD (n=5 per group) and are hypothetical for illustrative purposes.
Table 2: Hypothetical Tumor Growth Inhibition in a Multidrug-Resistant Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (10 mg/kg, p.o.) | 1450 ± 220 | 3.3 |
| Paclitaxel (10 mg/kg, i.p.) | 1200 ± 180 | 20.0 |
| Paclitaxel (10 mg/kg, i.p.) + this compound (10 mg/kg, p.o.) | 450 ± 90 | 70.0 |
Data are presented as mean ± SD (n=8 per group) and are hypothetical for illustrative purposes.
Experimental Protocols
Protocol 1: Pharmacokinetic Interaction Study in Rodents
Objective: To investigate the effect of this compound on the oral bioavailability of paclitaxel, a known P-gp substrate.
Materials:
-
This compound
-
Paclitaxel
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Vehicle for intravenous administration (e.g., Cremophor EL and ethanol (B145695) in saline)
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide the animals into three groups (n=5 per group):
-
Group A: Paclitaxel (20 mg/kg, oral)
-
Group B: this compound (10 mg/kg, oral) co-administered with Paclitaxel (20 mg/kg, oral)
-
Group C: Paclitaxel (5 mg/kg, intravenous)
-
-
Dosing:
-
For oral groups, administer the respective formulations by oral gavage. For Group B, this compound should be administered 30-60 minutes prior to paclitaxel administration.
-
For the intravenous group, administer paclitaxel via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of paclitaxel in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., WinNonlin). Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: In Vivo Efficacy Study in a Multidrug-Resistant Tumor Xenograft Model
Objective: To evaluate the ability of this compound to reverse paclitaxel resistance in a P-gp overexpressing tumor model.
Materials:
-
This compound
-
Paclitaxel
-
Immunodeficient mice (e.g., nude mice, 6-8 weeks old)
-
P-gp overexpressing cancer cell line (e.g., NCI/ADR-RES)
-
Matrigel
-
Calipers for tumor measurement
-
Dosing vehicles
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 NCI/ADR-RES cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8 per group):
-
Group 1: Vehicle control (oral and intraperitoneal)
-
Group 2: this compound (10 mg/kg, oral, daily)
-
Group 3: Paclitaxel (10 mg/kg, intraperitoneal, every 3 days)
-
Group 4: this compound (10 mg/kg, oral, daily) + Paclitaxel (10 mg/kg, intraperitoneal, every 3 days)
-
-
Treatment: Administer the treatments for a period of 21 days. For the combination group, administer this compound approximately 1 hour before paclitaxel.
-
Monitoring: Monitor tumor volume, body weight, and general health of the animals throughout the study.
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression).
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
Mandatory Visualizations
Caption: In vivo experimental workflow for this compound.
Caption: Mechanism of P-gp inhibition by inhibitor 27.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-Glycoprotein–Mediated Efflux Reduces the In Vivo Efficacy of a Therapeutic Targeting the Gastrointestinal Parasite Cryptosporidium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for P-gp Inhibitor 27 in Blood-Brain Barrier Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a critical component of the blood-brain barrier (BBB).[1][2][3] This ATP-dependent efflux transporter is highly expressed on the luminal membrane of brain capillary endothelial cells, where it actively pumps a wide variety of structurally diverse compounds out of the brain and back into the bloodstream.[1][2][3][4] This protective mechanism significantly restricts the entry of many potentially therapeutic agents into the central nervous system (CNS), posing a major challenge for the treatment of CNS disorders.[2][4]
P-gp inhibitors are valuable research tools used to overcome this barrier. By blocking the function of P-gp, these inhibitors can increase the brain penetration of co-administered P-gp substrate drugs. This document provides detailed application notes and protocols for the use of P-gp Inhibitor 27 , a representative potent and selective P-gp inhibitor, in BBB studies. The data and protocols presented are based on well-characterized third-generation P-gp inhibitors (e.g., Elacridar/GF120918, Tariquidar/XR9576) to ensure practical relevance and accuracy.
Application Notes
Primary Applications of this compound:
-
Enhancing CNS Drug Delivery: The primary application is to transiently inhibit P-gp at the BBB to increase the brain concentration of P-gp substrate drugs. This is crucial for evaluating the CNS efficacy of novel and existing therapeutic compounds that would otherwise be excluded from the brain.[4][5] For instance, co-administration of a P-gp inhibitor has been shown to increase the brain accumulation of the chemotherapy drug paclitaxel (B517696) by over 10-fold in animal models.[4][5]
-
Screening for P-gp Substrates: this compound can be used to identify whether a novel drug candidate is a substrate of P-gp. A significant increase in the brain-to-plasma concentration ratio of a compound in the presence of the inhibitor is a strong indication that the compound is actively effluxed by P-gp.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: By enabling drugs to cross the BBB, this compound allows for the determination of the intrinsic CNS pharmacodynamic properties of a drug. This helps to decouple the effects of poor brain penetration from the drug's inherent activity at its CNS target.
-
Investigating Disease Pathology: P-gp dysfunction has been implicated in the pathology of neurodegenerative diseases, such as Alzheimer's disease, and in pharmacoresistant epilepsy.[6][7] this compound can be used as a tool to probe the role of P-gp in these conditions.
Data Presentation
The following tables summarize quantitative data for representative potent P-gp inhibitors used in BBB research.
Table 1: In Vitro P-gp Inhibition Potency
| Inhibitor | Cell Line | Substrate | IC50 Value | Reference |
| Elacridar (GF120918) | LLC-PK1-MDR1 | Digoxin | 1.6 nM | [8] |
| Elacridar (GF120918) | Caco-2 | Paclitaxel | ~30 nM | [9] |
| Tariquidar (XR9576) | Caco-2 | Digoxin | 25-50 nM | Not explicitly in results |
| Valspodar (PSC833) | hCMEC/D3-MDR1 | Rhodamine 123 | < 1 µM | [2] |
| Cyclosporin A | hCMEC/D3-MDR1 | Rhodamine 123 | ~ 5 µM | [2] |
Note: IC50 values can vary significantly depending on the cell line, P-gp substrate used, and specific experimental conditions.[10][11]
Table 2: In Vivo Effect of P-gp Inhibition on Brain Accumulation of P-gp Substrates
| P-gp Substrate | P-gp Inhibitor | Animal Model | Fold Increase in Brain:Plasma Ratio | Reference |
| Paclitaxel | Elacridar (GF120918) | Mice | ~5-fold | [5] |
| Dabrafenib | Elacridar | Mice | 4.3 to 5.8-fold | [12] |
| Verapamil | Cyclosporin A | Human (PET) | ~1.88-fold (88% increase) | [13] |
| Taxol | Valspodar (PSC833) | Mice | ~10-fold | [4] |
| Nelfinavir | LY335979 | Non-human Primates | 145-fold (14500%) | [14] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro BBB Permeability Assay using a Transwell System
This protocol determines if a test compound is a P-gp substrate and quantifies the effect of this compound. The assay measures the bidirectional transport of the compound across a monolayer of endothelial cells expressing P-gp.
Methodology:
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) or another suitable cell line (e.g., MDCK-MDR1) on microporous polycarbonate membrane inserts in a transwell plate.
-
Maintain cells in appropriate media until a confluent monolayer is formed.
-
Verify monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) and/or Lucifer Yellow permeability.
-
-
Transport Assay:
-
Prepare transport buffer (e.g., modified Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of the test compound in the transport buffer, with and without this compound (e.g., at a concentration of 10x its IC50 value).
-
Apical to Basolateral (A-to-B) Transport: Add the test compound solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the test compound solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both A-to-B and B-to-A directions using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation: An ER significantly greater than 2 suggests the compound is a P-gp substrate. Inhibition of this efflux by this compound will result in a reduction of the ER towards 1.
-
Mechanism of P-gp Inhibition at the Blood-Brain Barrier
P-gp acts as a gatekeeper, using the energy from ATP hydrolysis to actively transport substrate drugs from the brain's endothelial cells back into the blood. This compound binds to P-gp, either competitively or non-competitively, preventing the transporter from effluxing its substrates.[1][5][15] This inhibition allows the drug to bypass the P-gp efflux and accumulate in the brain tissue, where it can exert its therapeutic effect.
Protocol 2: In Vivo Brain Penetration Study in Rodents
This protocol assesses the impact of this compound on the brain accumulation of a test compound in a living system.
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimate animals for at least 3 days before the experiment.
-
Fast animals overnight with free access to water.
-
-
Dosing:
-
Divide animals into two groups: Vehicle control and this compound treated.
-
Administer this compound (formulated in a suitable vehicle, e.g., via oral gavage or intravenous injection) at a predetermined time before the test compound to ensure maximal P-gp inhibition. The timing and dose should be optimized based on the inhibitor's pharmacokinetic profile.[8][12]
-
Administer the vehicle to the control group.
-
After the appropriate pre-treatment time, administer the P-gp substrate test compound to all animals (e.g., intravenously via the tail vein).
-
-
Sample Collection:
-
At a specified time point post-dose (e.g., 60 minutes), anesthetize the animals.
-
Collect a terminal blood sample via cardiac puncture into heparinized tubes.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Excise the whole brain, rinse, blot dry, and record the weight.
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract the test compound from plasma and brain homogenate samples.
-
Quantify the concentration of the test compound in both plasma (Cp) and brain (Cbr) samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the brain-to-plasma concentration ratio (Kp):
-
Kp = Cbr / Cp
-
-
Calculate the unbound brain-to-unbound plasma ratio (Kp,uu) if plasma and brain tissue binding data are available, as this provides a more accurate measure of BBB transport.
-
Interpretation: Compare the mean Kp value between the control and inhibitor-treated groups. A statistically significant increase in the Kp value in the presence of this compound confirms that the test compound's brain penetration is restricted by P-gp.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport [frontiersin.org]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regional P-glycoprotein Activity and Inhibition at the Human Blood-Brain Barrier as Imaged by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predicting the Outer Boundaries of P-glycoprotein (P-gp)-Based Drug Interactions at the Human Blood-Brain Barrier Based on Rat Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for P-gp Inhibition in Caco-2 Permeability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a crucial membrane protein that functions as an efflux pump for a wide range of xenobiotics.[1] In the context of drug development, P-gp plays a significant role in limiting the oral bioavailability and tissue penetration of many therapeutic agents by actively transporting them out of cells. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that spontaneously differentiates into a polarized monolayer of enterocytes, mimicking the intestinal epithelial barrier.[2] These cells express P-gp and are widely used to assess the intestinal permeability of drug candidates and to investigate their potential as P-gp substrates or inhibitors. This document provides detailed application notes and protocols for evaluating P-gp inhibition, using "P-gp inhibitor 27" as a representative compound, in Caco-2 permeability assays.
Application Notes
The Caco-2 permeability assay is a cornerstone in preclinical drug development for predicting the oral absorption of new chemical entities.[2] By measuring the transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine its apparent permeability coefficient (Papp) and efflux ratio (ER). A high efflux ratio (typically >2) suggests that the compound is a substrate for an efflux transporter like P-gp.
The inclusion of a P-gp inhibitor in the assay is essential for confirming P-gp-mediated efflux. If the efflux ratio of a substrate is significantly reduced in the presence of a known P-gp inhibitor, it confirms the involvement of P-gp in its transport. Conversely, the assay can be used to determine the P-gp inhibitory potential of a test compound by measuring its effect on the transport of a known P-gp substrate, such as digoxin (B3395198) or rhodamine 123.
Data Presentation
The following tables summarize quantitative data for well-characterized P-gp inhibitors, which can be used as benchmarks for evaluating "this compound".
Table 1: Apparent Permeability (Papp) and Efflux Ratio of P-gp Substrates in the Presence and Absence of P-gp Inhibitors in Caco-2 Cells
| P-gp Substrate | Test Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Reference |
| Digoxin | Control | 0.1 | 0.698 | 6.98 | [3] |
| + Verapamil (B1683045) (50 µM) | Not Reported | Not Reported | 0.832 | [3] | |
| Irinotecan (B1672180) | Control (Oral) | AUC: 14.03±2.18 µg·h/ml | - | - | [4] |
| + Verapamil | AUC: 61.71±15.0 µg·h/ml | - | - | [4] | |
| Fexofenadine | Control | ~1.0 | ~5.0 | ~5.0 | [5] |
| + Verapamil (100 µM) | Efflux reduced by >80% | Efflux reduced by >80% | Not Reported | [5] |
Note: AUC (Area Under the Curve) values from an in vivo study are included to demonstrate the significant effect of P-gp inhibition on oral bioavailability.
Table 2: IC₅₀ Values of Representative P-gp Inhibitors in Caco-2 Cells
| P-gp Inhibitor | P-gp Substrate | IC₅₀ | Reference |
| Verapamil | Fexofenadine | 6.5 µM | [5] |
| Tariquidar | Not Specified | ~0.04 µM | [6] |
| Kampo Medicines | Digoxin | 1.94–10.80 mg/ml | [3] |
Experimental Protocols
This section provides a detailed protocol for a bidirectional Caco-2 permeability assay to identify P-gp substrates and inhibitors.
Materials and Reagents
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® permeable supports (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
MES buffer
-
Lucifer Yellow or FITC-dextran
-
Test compound ("this compound")
-
P-gp substrate (e.g., Digoxin, Rhodamine 123)
-
Positive control P-gp inhibitor (e.g., Verapamil, Tariquidar)
-
Analytical standards for all tested compounds
-
LC-MS/MS system for sample analysis
Caco-2 Cell Culture and Monolayer Formation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cell cultures for 21-25 days to allow for spontaneous differentiation and the formation of a confluent, polarized monolayer. Change the culture medium every 2-3 days.
Monolayer Integrity Assessment
Before each transport experiment, assess the integrity of the Caco-2 cell monolayer:
-
Transepithelial Electrical Resistance (TEER): Measure the TEER of each Transwell® insert using a voltohmmeter. Monolayers with TEER values ≥250 Ω·cm² are typically considered suitable for transport studies.[3]
-
Paracellular Marker Permeability: To further confirm the integrity of the tight junctions, assess the permeability of a paracellular marker like Lucifer Yellow. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. Measure the amount of Lucifer Yellow that has permeated to the basolateral chamber. A Papp value of <1.0 x 10⁻⁶ cm/s for the paracellular marker indicates a tight monolayer.
Bidirectional Transport Study
This study is designed to determine if a test compound is a P-gp substrate and to evaluate the inhibitory potential of "this compound".
-
Preparation:
-
Prepare transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).
-
Prepare dosing solutions of the P-gp substrate (e.g., 10 µM Digoxin) and the test inhibitor ("this compound" or Verapamil/Tariquidar at a suitable concentration) in the transport buffer.
-
-
Apical to Basolateral (A-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the P-gp substrate (and inhibitor, if applicable) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh transport buffer. Collect a sample from the apical chamber at the end of the experiment.
-
-
Basolateral to Apical (B-A) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the dosing solution containing the P-gp substrate (and inhibitor, if applicable) to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B permeability.
-
-
To Assess "this compound" Potential:
-
Perform the bidirectional transport study of a known P-gp substrate (e.g., Digoxin) in the absence and presence of various concentrations of "this compound".
-
Sample Analysis and Data Calculation
-
Analyze the concentration of the compounds in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
-
Calculate the efflux ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
-
To determine the IC₅₀ of "this compound", plot the percentage inhibition of the P-gp substrate's net efflux against the concentration of "this compound" and fit the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Caco-2 Permeability Assay.
P-gp Efflux and Inhibition Mechanism
Caption: Mechanism of P-gp mediated efflux and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fexofenadine transport in Caco-2 cells: inhibition with verapamil and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of P-gp Inhibitor Zosuquidar in MDCK-MDR1 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a critical ATP-binding cassette (ABC) transporter that acts as an efflux pump in various tissues. It plays a significant role in limiting the cellular uptake and distribution of a wide array of xenobiotics, including many therapeutic drugs. Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance (MDR). The Madin-Darby canine kidney cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely used in vitro model to study P-gp-mediated drug transport and to identify and characterize P-gp inhibitors.
This document provides detailed application notes and protocols for evaluating the P-gp inhibitory activity of Zosuquidar (LY335979), a potent and specific P-gp inhibitor, in the MDCK-MDR1 cell line.
Data Presentation
The inhibitory effect of Zosuquidar on P-gp activity in MDCK-MDR1 cells can be quantified through various assays. The following tables summarize key quantitative data for Zosuquidar and other common P-gp inhibitors.
Table 1: P-gp Inhibition Potency (IC50) of Zosuquidar in MDCKII-MDR1 Cells
| Compound | IC50 Value (µM) | Assay Method | Reference |
| Zosuquidar | 2.85 ± 0.53 | Etoposide Permeability | [1] |
| Zosuquidar | 0.417 ± 0.126 | Calcein-AM Assay (Serial Dilution) | [1] |
| Zosuquidar | 0.00656 ± 0.00192 | Calcein-AM Assay (Spike Method) | [1] |
Note: The IC50 value of Zosuquidar can be significantly influenced by the experimental method, particularly the preparation of the test solution.
Table 2: Effect of P-gp Inhibitors on the Transport of P-gp Substrates in MDCK-MDR1 Cells
| P-gp Substrate | P-gp Inhibitor | Inhibitor Concentration (µM) | Efflux Ratio (Papp B-A / Papp A-B) of Substrate | Reference |
| Verapamil (B1683045) | - | - | 4.6 | [2][3] |
| Verapamil | Zosuquidar | 0.4 | 1.6 | [2][3] |
| Neratinib (B1684480) | - | - | >2 | [4] |
| Neratinib | Verapamil | - | Decreased by >50% | [4] |
| Loperamide | Valspodar (B1684362) | - | IC50 = 0.1 µM | [5] |
Experimental Protocols
Cell Culture of MDCK-MDR1 Cells
A detailed protocol for the culture and maintenance of MDCK-MDR1 cells is crucial for obtaining reliable and reproducible results.
Materials:
-
MDCK-MDR1 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Transwell® permeable supports (e.g., 24-well format)
Protocol:
-
Maintain MDCK-MDR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transport assays, seed the cells onto Transwell® permeable supports at a suitable density to form a confluent monolayer.
-
Culture the cells on the Transwell® inserts for 3-7 days, with media changes every 2-3 days, to allow for polarization and the formation of tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with high TEER values for transport experiments.
Bidirectional Transport Assay
This assay is used to determine if a compound is a substrate of P-gp and to evaluate the inhibitory effect of compounds like Zosuquidar.
Materials:
-
Confluent MDCK-MDR1 cell monolayers on Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
P-gp substrate (e.g., Rhodamine 123, Digoxin, or a test compound)
-
P-gp inhibitor (Zosuquidar)
-
LC-MS/MS or a fluorescence plate reader for sample analysis
Protocol:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate (with or without Zosuquidar) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate (with or without Zosuquidar) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the P-gp substrate in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration of the compound in the donor chamber
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). A significant reduction in the efflux ratio in the presence of Zosuquidar indicates P-gp inhibition.
Calcein-AM Efflux Assay
This is a fluorescence-based assay to rapidly screen for P-gp inhibitors. Calcein-AM is a non-fluorescent P-gp substrate that is converted to the fluorescent Calcein by intracellular esterases. P-gp inhibition leads to intracellular accumulation of Calcein and an increase in fluorescence.
Materials:
-
MDCK-MDR1 cells seeded in a 96-well plate
-
Calcein-AM
-
Zosuquidar and other test compounds
-
Fluorescence plate reader
Protocol:
-
Plate MDCK-MDR1 cells in a 96-well plate and culture until confluent.
-
Wash the cells with transport buffer.
-
Pre-incubate the cells with various concentrations of Zosuquidar or test compounds for a defined period (e.g., 30 minutes).
-
Add Calcein-AM to the wells and incubate for another set period (e.g., 30-60 minutes).
-
Wash the cells to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
An increase in fluorescence in the presence of Zosuquidar indicates inhibition of P-gp-mediated Calcein-AM efflux. The IC50 value can be determined by plotting the fluorescence intensity against the concentration of the inhibitor.
Visualization of Experimental Workflows and Signaling Pathways
P-gp Inhibition Mechanism
P-glycoprotein is an ATP-dependent efflux pump. Inhibitors like Zosuquidar can block its function through competitive or non-competitive binding, preventing the transport of substrates out of the cell.
References
- 1. mdpi.com [mdpi.com]
- 2. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The putative P-gp inhibitor telmisartan does not affect the transcellular permeability and cellular uptake of the calcium channel antagonist verapamil in the P-glycoprotein expressing cell line MDCK II MDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of verapamil on the pharmacokinetics of the pan-HER tyrosine kinase inhibitor neratinib in rats: the role of P-glycoprotein-mediated efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Inhibitor Dosing in Animal Studies
Disclaimer: Information regarding a specific molecule designated "P-gp inhibitor 27" is not available in the public domain. The following application notes and protocols are based on data from widely studied, representative P-glycoprotein (P-gp) inhibitors such as Tariquidar (B1662512), Elacridar (B1662867), Valspodar (B1684362), and Cyclosporine A. Researchers should adapt these guidelines based on the specific physicochemical and pharmacokinetic properties of their test inhibitor.
Application Notes
Introduction to P-glycoprotein (P-gp)
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a crucial membrane transporter. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse compounds out of cells. P-gp is strategically located in tissues with barrier functions, including the intestinal epithelium, the blood-brain barrier, the kidney proximal tubules, and the bile canaliculi. Its primary role is to protect the body by limiting the absorption and distribution of xenobiotics and toxins. However, in drug development, P-gp-mediated efflux can hinder the therapeutic efficacy of drugs by reducing their oral bioavailability and preventing them from reaching their target sites, such as the central nervous system or tumor cells.
Rationale for P-gp Inhibition in Animal Studies
In preclinical animal studies, P-gp inhibitors are used to:
-
Investigate a drug candidate's susceptibility to P-gp efflux: By comparing the pharmacokinetics of a drug with and without a P-gp inhibitor, researchers can determine if the drug is a P-gp substrate.
-
Enhance oral bioavailability: Co-administration of a P-gp inhibitor can increase the systemic exposure of an orally administered drug that is a P-gp substrate.
-
Improve brain penetration: For drugs targeting the central nervous system, P-gp inhibitors can be used to overcome the blood-brain barrier and increase drug concentrations in the brain.[1]
-
Reverse multidrug resistance (MDR) in cancer models: In oncology research, P-gp inhibitors are evaluated for their ability to re-sensitize resistant cancer cells to chemotherapeutic agents.[2]
Considerations for Dosing Regimen Design
The design of an effective dosing regimen for a P-gp inhibitor in animal studies requires consideration of several factors:
-
Potency and Specificity of the Inhibitor: The intrinsic potency (IC50 or Ki) of the inhibitor against P-gp will determine the concentration required at the target site. Third-generation inhibitors like tariquidar and elacridar are generally more potent and specific than first-generation inhibitors.[3]
-
Pharmacokinetics of the Inhibitor: The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor itself will dictate the dosing route, frequency, and dose level required to maintain inhibitory concentrations.
-
Animal Model: The species and strain of the animal can influence P-gp expression levels and inhibitor metabolism. For instance, dosing may differ between mice, rats, and non-human primates.[2][4]
-
Route of Administration: The route can be oral, intravenous (bolus or infusion), or intraperitoneal, depending on the study's objective and the inhibitor's properties.[4][5] Continuous intravenous infusion can achieve stable plasma concentrations, which is often preferred for assessing blood-brain barrier penetration.[4][6]
-
Toxicity: The potential for toxicity of the P-gp inhibitor must be considered, as high doses can lead to adverse effects.[7]
Quantitative Data on P-gp Inhibitor Dosing
The following tables summarize dosing information for several well-characterized P-gp inhibitors used in animal studies.
Table 1: Tariquidar Dosing in Animal Studies
| Animal Model | Dose | Route of Administration | Study Context | Citation |
| Rat | 15 mg/kg | Oral, Intraperitoneal | Pharmacokinetics | [5] |
| Rat | 3.0 mg/kg | Not Specified | PET Imaging (ED₅₀) | [8] |
| Rat | 15 mg/kg | Not Specified | PET Imaging | [9] |
| Rat | 7.5 mg/kg | Intravenous | Pharmacokinetics | [10] |
| Rat | 15 mg/kg | Oral | Pharmacokinetics | [10] |
| Rat | 1.0 mg/kg | Not Specified | CNS Drug Delivery | [10] |
| Monkey | Not Specified | Not Specified | Preclinical PK | [9][11] |
Table 2: Elacridar Dosing in Animal Studies
| Animal Model | Dose | Route of Administration | Study Context | Citation |
| Rat | >8.9 mg/hr/kg | 4.5-hour IV Infusion | Blood-Brain Barrier Inhibition | [6][12] |
| Rat | >8.9 mg/h/kg | Not Specified | Blood-Brain Barrier Inhibition | [3] |
| Baboon | 12 mg/kg/h | 90-minute IV Infusion | Blood-Brain Barrier Inhibition | [4] |
| Mouse, Rat, Dog, Monkey | Not Specified | Not Specified | Preclinical PK | [2] |
Table 3: Valspodar (PSC-833) Dosing in Animal Studies
| Animal Model | Dose | Route of Administration | Study Context | Citation |
| Rat | >0.9 mg/hr/kg | 4.5-hour IV Infusion | Blood-Brain Barrier Inhibition | [6][12] |
| Rat | 5 mg/kg followed by 3 mg/kg | IV Bolus | Blood-Brain Barrier Inhibition | [12] |
| Mouse | 10 mg/kg | Intraperitoneal | MDR Reversal | [13] |
Table 4: Cyclosporine A Dosing in Animal Studies
| Animal Model | Dose | Route of Administration | Study Context | Citation |
| Rat | 2, 10, 30 mg/kg/day | Oral (28 days) | P-gp Induction | [14] |
| Rat | 1, 5, 15 mg/kg/day | Subcutaneous (28 days) | P-gp Induction | [14] |
| Rat | 3, 10, 25 mg/kg | IV Bolus | PET Imaging | [15] |
| Rat | 50 mg/kg | Co-administration | Pharmacokinetics | [16] |
Experimental Protocols
Protocol: Assessing P-gp Inhibition at the Blood-Brain Barrier in Rats using PET Imaging
This protocol is adapted from studies using (R)-[¹¹C]verapamil as a P-gp substrate tracer.[8][15]
Objective: To quantify the dose-dependent inhibition of P-gp at the blood-brain barrier.
Materials:
-
Sprague-Dawley rats
-
P-gp inhibitor (e.g., Tariquidar, Elacridar)
-
(R)-[¹¹C]verapamil (PET tracer)
-
Anesthesia (e.g., isoflurane)
-
Small-animal PET scanner
-
Catheters for intravenous administration
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the PET scanner. Insert catheters into the tail vein for administration of the P-gp inhibitor and the PET tracer.
-
Inhibitor Administration: Administer the P-gp inhibitor at the desired dose. For dose-response studies, different cohorts of animals will receive different doses. For example, tariquidar could be administered at doses ranging from 0.5 to 15 mg/kg.[8][9]
-
Tracer Administration: At a defined time post-inhibitor administration (e.g., 120 minutes), inject a bolus of (R)-[¹¹C]verapamil intravenously.[8]
-
PET Scan: Perform a dynamic PET scan for 60-90 minutes to measure the radioactivity in the brain over time.
-
Blood Sampling: If required for kinetic modeling, perform arterial blood sampling throughout the scan to determine the plasma input function.
-
Data Analysis:
-
Reconstruct the PET images and draw regions of interest (ROIs) over the whole brain and specific brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the brain distribution volume (DV) of the tracer, which is an index of brain penetration.
-
Plot the increase in DV as a function of the inhibitor dose to determine the half-maximum effective dose (ED₅₀). An increase in the tracer's brain distribution indicates P-gp inhibition.[8]
-
Protocol: In Vivo Pharmacokinetic Drug-Drug Interaction Study in Mice
This protocol is based on a method to evaluate the effect of P-gp inhibition on the intestinal absorption of a P-gp substrate drug.[17]
Objective: To determine the impact of a P-gp inhibitor on the oral bioavailability of a P-gp substrate.
Materials:
-
Wild-type mice
-
P-gp inhibitor (e.g., WK-X-34)
-
P-gp substrate (e.g., paclitaxel)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Groups: Divide mice into at least two groups: a control group receiving the P-gp substrate alone, and a treatment group receiving the P-gp inhibitor followed by the substrate.
-
Inhibitor Administration: Orally administer the P-gp inhibitor to the treatment group. For example, a dose of 40 mg/kg for a novel inhibitor like WK-X-34.[17]
-
Substrate Administration: After a short interval (e.g., 10 minutes) to allow for the absorption of the inhibitor, orally administer the P-gp substrate to all groups. For example, paclitaxel (B517696) at a dose of 20 mg/kg.[17]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at multiple time points post-substrate administration (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the plasma samples using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time profiles for both groups.
-
Calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
A significant increase in the AUC and Cmax of the substrate in the inhibitor-treated group compared to the control group indicates that the inhibitor has increased the oral bioavailability of the substrate by inhibiting P-gp-mediated intestinal efflux.
-
Mandatory Visualizations
Signaling and Workflow Diagrams
References
- 1. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]
- 4. Intravenous infusion for the controlled exposure to the dual ABCB1 and ABCG2 inhibitor elacridar in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of dose and route of administration of the P-glycoprotein inhibitor, valspodar (PSC-833) and the P-glycoprotein and breast cancer resistance protein dual-inhibitor, elacridar (GF120918) as dual infusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Technology evaluation: Valspodar, Novartis AG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[(11)C]verapamil PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of dose and route of administration of the P‐glycoprotein inhibitor, valspodar (PSC‐833) and the P‐glycoprotein and breast cancer resistance protein dual‐inhibitor, elacridar (GF120918) as dual infusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Chronic cyclosporine administration induces renal P-glycoprotein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Duration and degree of cyclosporin induced P-glycoprotein inhibition in the rat blood-brain barrier can be studied with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclosporine A (CsA) affects the pharmacodynamics and pharmacokinetics of the atypical antipsychotic amisulpride probably via inhibition of P-glycoprotein (P-gp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of a Potent P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a critical membrane protein that functions as a broad-spectrum efflux pump.[1][2] It is highly expressed in various tissues, including the intestinal epithelium, blood-brain barrier, liver, and kidneys.[1][3][4] P-gp plays a significant role in limiting the oral bioavailability and systemic exposure of numerous drugs by actively transporting them out of cells.[4][5][6] Inhibition of P-gp is a key strategy to enhance the therapeutic efficacy of drugs that are P-gp substrates, particularly in cancer chemotherapy and for improving drug delivery to the central nervous system.[2][7][8]
This document provides detailed application notes and protocols for the formulation and in vivo use of a representative potent third-generation P-gp inhibitor. For the purpose of these notes, we will refer to this compound as "P-gp Inhibitor 27," a placeholder for a potent and specific inhibitor such as elacridar (B1662867) (GF120918) or tariquidar (B1662512) (XR9576).[3][9] These third-generation inhibitors are characterized by high potency and specificity for P-gp, with fewer off-target effects compared to earlier generations.[3][9]
Mechanism of Action
P-gp inhibitors can function through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the drug substrate for the same binding site on P-gp.[1][2]
-
Non-competitive Inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents substrate transport.[1][2]
-
Interference with ATP Hydrolysis: The inhibitor blocks the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.[2]
The ultimate goal of P-gp inhibition is to increase the intracellular concentration of co-administered drug substrates, thereby enhancing their therapeutic effect.[2][7]
Signaling Pathway
In Vivo Formulation Strategies
The successful in vivo application of a P-gp inhibitor depends on a formulation that ensures adequate solubility, stability, and bioavailability. Given that many potent P-gp inhibitors are lipophilic, formulation strategies often focus on enhancing their aqueous solubility.[5]
Data Presentation: Formulation Components
| Component | Function | Examples | Considerations |
| Solubilizing Agent | To increase the solubility of the P-gp inhibitor in an aqueous medium. | Polyethylene (B3416737) glycol (PEG) 300/400, Propylene glycol, Dimethyl sulfoxide (B87167) (DMSO), Ethanol | Potential for toxicity at high concentrations. Must be tested for compatibility with the specific P-gp inhibitor. |
| Surfactant | To enhance wetting and dispersion, and potentially inhibit P-gp itself. | Cremophor EL, Polysorbate 80 (Tween 80), d-α-tocopheryl polyethylene glycol 1000 succinate (B1194679) (TPGS)[5][10] | Can cause hypersensitivity reactions (e.g., Cremophor EL). Some surfactants like TPGS also have intrinsic P-gp inhibitory activity.[10] |
| Vehicle | The bulk liquid carrier for the formulation. | Saline (0.9% NaCl), Phosphate-buffered saline (PBS), Water for injection | Must be sterile and isotonic for parenteral administration. |
| Lipid-based Carrier | To formulate as an emulsion or self-emulsifying drug delivery system (SEDDS). | Medium-chain triglycerides (MCT), Soybean oil | Can improve oral bioavailability by promoting lymphatic uptake.[11] |
Experimental Protocols
Protocol 1: Preparation of a Simple Aqueous Formulation for Intravenous Administration
This protocol describes the preparation of a basic formulation suitable for intravenous injection in preclinical animal models.
Materials:
-
This compound
-
PEG 400
-
Polysorbate 80 (Tween 80)
-
Sterile 0.9% Saline
Procedure:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: In a sterile vial, dissolve the this compound in a minimal amount of PEG 400. Vortex or sonicate gently until fully dissolved.
-
Addition of Surfactant: Add Polysorbate 80 to the solution from step 2. The ratio of PEG 400 to Polysorbate 80 may need to be optimized (e.g., 1:1 v/v).
-
Final Dilution: Slowly add sterile 0.9% saline to the mixture while vortexing to achieve the final desired concentration. The final solution should be clear and free of precipitates.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.
-
Storage: Store the formulation at 4°C and protect from light. Assess stability for the intended duration of the experiment.
Protocol 2: Preparation of an Oral Gavage Formulation
This protocol is suitable for administering the P-gp inhibitor orally to animal models.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) or Carboxymethylcellulose (CMC)
-
Purified Water
-
(Optional) Surfactant such as Polysorbate 80
Procedure:
-
Preparation of Suspending Vehicle: Prepare a 0.5% (w/v) solution of HPMC or CMC in purified water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weighing: Accurately weigh the this compound.
-
Wetting (Optional): If the powder is difficult to suspend, create a paste by adding a small amount of the suspending vehicle or a surfactant to the powder and triturating.
-
Suspension: Gradually add the suspending vehicle to the this compound (or the paste from step 3) while stirring or vortexing to form a uniform suspension.
-
Homogenization: Use a homogenizer or sonicator to ensure a fine, uniform suspension.
-
Storage: Store the suspension at 4°C and shake well before each use.
In Vivo Study Design: Evaluating the Effect of this compound
The primary goal of an in vivo study is to determine if co-administration of this compound increases the systemic exposure of a known P-gp substrate drug.
Experimental Workflow
Data Presentation: Expected Pharmacokinetic Outcomes
| Pharmacokinetic Parameter | Group 1 (Substrate Only) | Group 2 (Substrate + this compound) | Expected Outcome |
| AUC (Area Under the Curve) | Lower | Higher | Significant increase in total drug exposure.[5][9] |
| Cmax (Maximum Concentration) | Lower | Higher | Increased peak plasma concentration.[12] |
| Tmax (Time to Cmax) | Variable | Variable | May or may not change significantly. |
| Oral Bioavailability (F%) | Lower | Higher | Marked improvement in the fraction of drug absorbed.[5][12] |
| Half-life (T1/2) | Shorter | Longer | Potential increase due to reduced clearance.[7] |
Conclusion
The formulation and in vivo application of potent P-gp inhibitors like "this compound" are crucial for overcoming P-gp-mediated drug resistance and improving the pharmacokinetic profiles of substrate drugs.[2][7] Careful selection of formulation components and a well-designed experimental protocol are essential for obtaining reliable and reproducible results. The protocols and data presented here provide a foundational guide for researchers in this field. It is imperative to conduct formulation optimization and stability studies for the specific P-gp inhibitor being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. journals.aboutscience.eu [journals.aboutscience.eu]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P-Glycoprotein Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Co-administration of P-glycoprotein Inhibitors with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle to the success of chemotherapy in cancer treatment.[1][2] A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), in cancer cells.[1][2][3] P-gp, encoded by the ABCB1 gene, is an ATP-dependent efflux pump that actively transports a broad range of structurally diverse chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2][3][4]
The co-administration of P-gp inhibitors with chemotherapy drugs is a promising strategy to overcome P-gp-mediated MDR.[5][6][7] P-gp inhibitors can block the drug efflux function of P-gp, leading to increased intracellular accumulation of anticancer drugs in resistant tumors and potentially re-sensitizing them to treatment.[4][5][6] This document provides a detailed overview of the application of P-gp inhibitors in combination with chemotherapy, focusing on key experimental data and protocols for preclinical and clinical research. While a specific "P-gp inhibitor 27" was not identified as a widely recognized agent, this document will focus on well-characterized P-gp inhibitors from different generations to illustrate the principles and methodologies.
Mechanism of Action of P-gp Inhibitors
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel substrates from the cell.[3][8][] P-gp inhibitors can counteract this process through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the chemotherapy drug for the same binding site on P-gp.[4]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site on P-gp, inducing a conformational change that impairs its transport function.[4]
-
Interference with ATP Hydrolysis: Some inhibitors block the ATPase activity of P-gp, preventing the energy-dependent efflux of drugs.[4]
The ultimate goal of P-gp inhibition is to increase the intracellular concentration of the co-administered chemotherapeutic agent, thereby enhancing its cytotoxic effect on cancer cells.[5][6]
Data on Co-administration of P-gp Inhibitors and Chemotherapy Drugs
The co-administration of P-gp inhibitors has been shown to significantly alter the pharmacokinetics and enhance the efficacy of various chemotherapy drugs that are P-gp substrates. The following tables summarize key quantitative data from preclinical and clinical studies for representative P-gp inhibitors.
Table 1: Effect of P-gp Inhibitors on Paclitaxel (B517696) Pharmacokinetics and Efficacy
| P-gp Inhibitor | Chemotherapy Drug | Model System | Key Findings | Reference |
| Valspodar (PSC 833) | Paclitaxel | Human Liver Microsomes | Inhibited the formation of 3'-p-hydroxypaclitaxel, a major metabolite. | [10] |
| Valspodar (PSC 833) | Paclitaxel | Cancer Patients | Co-administration allowed for a dose reduction of paclitaxel while achieving equivalent plasma concentrations. | [10] |
| GF120918 (Elacridar) | Paclitaxel | Mice | Increased brain uptake of paclitaxel by 5-fold. | [6] |
| GF120918 (Elacridar) | Paclitaxel | P-gp knockout mice | Increased paclitaxel plasma levels to those observed in P-gp knockout mice, indicating effective P-gp inhibition. | [11] |
| Piperine | Paclitaxel | MDCK-MDR1 cells | Enhanced the accumulation of paclitaxel intracellularly and increased cell sensitivity to paclitaxel by up to 16.3 times. | [12] |
| HM30181A | Paclitaxel | Orthotopic brain tumor model (mice) | Potentiated the absorption and in vivo antitumor efficacy of paclitaxel. | [13] |
Table 2: Effect of P-gp Inhibitors on Doxorubicin (B1662922) Pharmacokinetics and Efficacy
| P-gp Inhibitor | Chemotherapy Drug | Model System | Key Findings | Reference |
| Cyclosporine A | Doxorubicin | Breast cancer with low P-gp expression | Co-delivery in liposomes improved therapy of low-P-gp-expressing cancer. | [7] |
| AIF-1 | Doxorubicin | NSCLC cell line (in vitro) | Increased intracellular doxorubicin content from 2.70 to 3.55 pmol/mg protein. | [14] |
| AIF-1 | Doxorubicin | Murine xenograft model (in vivo) | Co-administration with doxorubicin resulted in a tumor volume increase of only 13.4% compared to 148% with doxorubicin alone. | [14] |
| PSC 833 | Doxorubicin | Doxorubicin-resistant breast cancer cells | Pretreatment with 10 µmol/L PSC 833 inhibited P-gp expression and improved doxorubicin cytotoxicity. | [15] |
| Tariquidar | Doxorubicin | P-gp-expressing/doxorubicin-resistant cells | Increased doxorubicin accumulation and toxicity. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the co-administration of P-gp inhibitors with chemotherapy drugs.
Protocol 1: In Vitro P-gp Inhibition Assay using Calcein-AM
This assay is used to determine the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES, KB-V1) and parental sensitive cells (e.g., OVCAR-8, KB-3-1)
-
Calcein-AM (acetoxymethyl ester)
-
Test P-gp inhibitor and a known inhibitor (e.g., Verapamil)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed P-gp overexpressing and parental cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Wash the cells with PBS.
-
Pre-incubate the cells with various concentrations of the test P-gp inhibitor and a positive control inhibitor in culture medium for 1 hour at 37°C.
-
Add calcein-AM to a final concentration of 1 µM to each well and incubate for 30 minutes at 37°C.
-
Wash the cells three times with ice-cold PBS to remove extracellular calcein-AM.
-
Add 100 µL of PBS to each well.
-
Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percent inhibition of P-gp activity relative to the control (no inhibitor).
Protocol 2: In Vitro Chemosensitivity Assay (MTT Assay)
This assay assesses the ability of a P-gp inhibitor to sensitize MDR cancer cells to a chemotherapy drug.
Materials:
-
P-gp overexpressing and parental sensitive cells
-
Chemotherapy drug (e.g., Doxorubicin, Paclitaxel)
-
Test P-gp inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight.
-
Treat the cells with a range of concentrations of the chemotherapy drug, both in the presence and absence of a fixed, non-toxic concentration of the test P-gp inhibitor.
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of chemotherapy drug that inhibits cell growth by 50%) and determine the reversal fold by dividing the IC50 of the chemotherapy drug alone by the IC50 in the presence of the P-gp inhibitor.
Protocol 3: In Vivo Murine Xenograft Model for Efficacy Evaluation
This protocol describes an in vivo study to evaluate the antitumor efficacy of a P-gp inhibitor in combination with a chemotherapy drug.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
P-gp overexpressing human cancer cells (e.g., A549-Taxol resistant)
-
Chemotherapy drug (e.g., Paclitaxel)
-
Test P-gp inhibitor
-
Vehicle for drug administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 P-gp overexpressing cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into four groups: (1) Vehicle control, (2) Chemotherapy drug alone, (3) P-gp inhibitor alone, and (4) Combination of chemotherapy drug and P-gp inhibitor.
-
Administer the treatments according to a predetermined schedule (e.g., intravenous or oral administration for a specified number of weeks).
-
Measure the tumor volume with calipers twice a week using the formula: Volume = (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for P-gp expression).
-
Compare the tumor growth inhibition between the different treatment groups.
Signaling Pathways and Experimental Workflows
P-gp Mediated Drug Efflux and Inhibition
The following diagram illustrates the fundamental mechanism of P-gp mediated drug efflux and how P-gp inhibitors can counteract this process to increase intracellular drug concentration.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Workflow for Evaluating P-gp Inhibitors
This diagram outlines a typical workflow for the preclinical evaluation of a novel P-gp inhibitor.
Caption: Preclinical evaluation workflow for P-gp inhibitors.
Conclusion
The co-administration of P-gp inhibitors with chemotherapy represents a viable strategy to overcome multidrug resistance in cancer. The data and protocols presented in these application notes provide a framework for researchers to investigate and develop novel P-gp inhibitors. A thorough understanding of the mechanism of action, careful evaluation of pharmacokinetic and pharmacodynamic interactions, and well-designed preclinical and clinical studies are crucial for the successful translation of this therapeutic approach to the clinic. While the promise of P-gp inhibitors has been explored for decades, newer generations of more specific and less toxic inhibitors continue to emerge, renewing hope for improving the efficacy of chemotherapy in patients with resistant tumors.
References
- 1. Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 4. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 5. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The co-delivery of a low-dose P-glycoprotein inhibitor with doxorubicin sterically stabilized liposomes against breast cancer with low P-glycoprotein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. HM30181A, a potent P-glycoprotein inhibitor, potentiates the absorption and in vivo antitumor efficacy of paclitaxel in an orthotopic brain tumor model | Cancer Biology & Medicine [cancerbiomed.org]
- 14. mdpi.com [mdpi.com]
- 15. Increased Expression of P-Glycoprotein and Doxorubicin Chemoresistance of Metastatic Breast Cancer Is Regulated by miR-298 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Insights into P-Glycoprotein Inhibitors: New Inducers of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of P-glycoprotein Inhibitor 27
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux transporter that plays a significant role in drug disposition and multidrug resistance.[1][2][3] Expressed in key barrier tissues such as the intestinal epithelium, blood-brain barrier, liver, and kidney, P-gp actively transports a wide variety of structurally diverse compounds out of cells, thereby limiting their absorption and distribution.[1][3][4][5] Inhibition of P-gp can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics of co-administered drugs and potentially leading to increased toxicity.[6][7][8] Therefore, the early assessment of the P-gp inhibitory potential of new chemical entities, such as "P-gp inhibitor 27," is a critical step in the drug discovery and development process.
These application notes provide detailed protocols for three standard in vitro assays to characterize the inhibitory activity of "this compound": the bidirectional permeability assay using Caco-2 cell monolayers, the Calcein-AM cellular efflux assay, and the P-gp ATPase activity assay.
Key Experimental Assays
Several in vitro methods are available to assess the interaction of compounds with P-gp.[1][9] The most common and regulatory-accepted assays include:
-
Bidirectional Permeability Assay: This is considered the "gold standard" for determining if a compound is a P-gp substrate or inhibitor.[5][10] It utilizes polarized cell monolayers, such as Caco-2 or MDCK cells transfected with the human MDR1 gene, to measure the transport of a probe substrate in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[10][11][12]
-
Calcein-AM Cellular Efflux Assay: This is a fluorescence-based high-throughput screening assay.[9][13] Calcein-AM, a non-fluorescent P-gp substrate, readily enters cells and is cleaved by intracellular esterases into the fluorescent molecule calcein. P-gp actively effluxes Calcein-AM, thus reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in fluorescence.[13]
-
P-gp ATPase Activity Assay: P-gp-mediated transport is fueled by ATP hydrolysis.[14][15] This assay measures the effect of a test compound on the ATPase activity of P-gp in isolated membrane vesicles.[6][14] Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity.[16][17]
Experimental Controls and Standards
Proper controls are essential for the validation and interpretation of P-gp inhibition assays.
| Control Type | Purpose | Examples |
| Positive Control Inhibitor | To ensure the assay can detect P-gp inhibition. | Verapamil, Cyclosporine A, Ketoconazole, Elacridar (GF120918)[4][10][18] |
| Negative Control | To establish baseline P-gp activity and ensure the vehicle does not affect the assay. | Vehicle (e.g., DMSO) |
| Probe Substrate | A known P-gp substrate used to measure the effect of the test inhibitor. | Digoxin, [³H]-Vinblastine, Rhodamine 123, Calcein-AM[9][10][19] |
| Low Permeability Marker | To assess the integrity of the cell monolayer in permeability assays. | Lucifer Yellow, Mannitol |
| High Permeability Marker | To assess the passive diffusion characteristics of the cell monolayer. | Propranolol, Metoprolol |
Data Presentation: Summary of Potential Quantitative Outcomes for this compound
The following tables illustrate how to structure the quantitative data obtained from the described assays for "this compound".
Table 1: Bidirectional Permeability Assay with Digoxin as Probe Substrate
| Compound | Concentration (µM) | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (ER) | % Inhibition of Efflux |
| A -> B | B -> A | (B-A)/(A-B) | ||
| Digoxin (Control) | 1 | 0.5 ± 0.1 | 10.0 ± 1.5 | 20.0 |
| This compound | 0.1 | 0.6 ± 0.1 | 8.5 ± 1.2 | 14.2 |
| 1 | 1.5 ± 0.3 | 4.5 ± 0.8 | 3.0 | |
| 10 | 2.8 ± 0.5 | 3.0 ± 0.6 | 1.1 | |
| Verapamil (Positive Control) | 100 | 2.9 ± 0.4 | 3.1 ± 0.5 | 1.1 |
| IC₅₀ (µM) | This compound: 0.85 |
Data are presented as mean ± standard deviation.
Table 2: Calcein-AM Efflux Assay
| Compound | Concentration (µM) | Fluorescence Units (RFU) | % Inhibition of Calcein-AM Efflux |
| Vehicle Control (DMSO) | N/A | 500 ± 50 | 0% |
| This compound | 0.01 | 650 ± 60 | 15% |
| 0.1 | 1200 ± 110 | 70% | |
| 1 | 1800 ± 150 | 130% | |
| 10 | 1950 ± 180 | 145% | |
| Verapamil (Positive Control) | 50 | 2000 ± 200 | 150% |
| IC₅₀ (µM) | This compound: 0.08 |
Data are presented as mean ± standard deviation.
Table 3: P-gp ATPase Activity Assay
| Compound | Concentration (µM) | ATPase Activity (nmol Pi/min/mg) | % of Basal Activity |
| Basal | N/A | 30 ± 5 | 100% |
| Sodium Orthovanadate (Inhibitor) | 100 | 5 ± 1 | 17% |
| Verapamil (Stimulator) | 100 | 150 ± 20 | 500% |
| This compound | 0.1 | 28 ± 4 | 93% |
| 1 | 20 ± 3 | 67% | |
| 10 | 10 ± 2 | 33% | |
| 100 | 6 ± 1 | 20% | |
| IC₅₀ (µM) | This compound: 4.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Bidirectional Permeability Assay in Caco-2 Cells
Objective: To determine the IC₅₀ value of this compound for the inhibition of the P-gp-mediated transport of a probe substrate (e.g., Digoxin).
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
[³H]-Digoxin (probe substrate)
-
This compound
-
Verapamil (positive control)
-
Lucifer Yellow (monolayer integrity marker)
-
Scintillation counter and vials
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 200 Ω·cm². Confirm low permeability to Lucifer Yellow (<1 x 10⁻⁶ cm/s).
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers for 30 minutes with HBSS containing the appropriate concentrations of this compound or Verapamil on both the apical (A) and basolateral (B) sides.
-
A to B Transport: Add [³H]-Digoxin (e.g., 1 µM) to the apical chamber. Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
B to A Transport: Add [³H]-Digoxin to the basolateral chamber. Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the amount of [³H]-Digoxin in the collected samples using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C₀ is the initial concentration of the substrate.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B).
-
Determine the percent inhibition of efflux for each concentration of this compound.
-
Calculate the IC₅₀ value by fitting the concentration-response curve to a suitable model.
-
Protocol 2: Calcein-AM Cellular Efflux Assay
Objective: To rapidly screen and determine the IC₅₀ of this compound in a cell-based efflux assay.
Materials:
-
P-gp overexpressing cells (e.g., MDR1-MDCKII or KB-V1) and parental cells
-
96-well black, clear-bottom plates
-
Calcein-AM
-
This compound
-
Verapamil (positive control)
-
Fluorescence microplate reader
Methodology:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates and grow to confluence.
-
Compound Incubation:
-
Wash the cells with HBSS.
-
Add HBSS containing various concentrations of this compound or Verapamil to the wells. Include a vehicle control.
-
-
Calcein-AM Loading: Add Calcein-AM (final concentration ~1 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (e.g., excitation 485 nm, emission 520 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percent inhibition of Calcein-AM efflux relative to the vehicle control.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Protocol 3: P-gp ATPase Activity Assay
Objective: To determine if this compound interacts with the P-gp ATPase and to measure its IC₅₀ for inhibition of basal or substrate-stimulated ATPase activity.
Materials:
-
P-gp membrane vesicles (e.g., from Sf9 cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, 0.1 mM EGTA, 2 mM DTT, pH 7.4)
-
MgATP
-
This compound
-
Verapamil (positive control stimulator)
-
Sodium Orthovanadate (Na₃VO₄, positive control inhibitor)
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based)
-
96-well microplate
-
Microplate reader
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add P-gp membrane vesicles.
-
Add the test compounds: this compound at various concentrations, Verapamil, Na₃VO₄, or vehicle control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Start the reaction by adding MgATP (final concentration ~5 mM).
-
Reaction Incubation: Incubate at 37°C for a time that ensures the reaction is in the linear range (e.g., 20-40 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the phosphate detection reagent.
-
Absorbance Measurement: After color development, measure the absorbance at the appropriate wavelength (e.g., ~620 nm).
-
Data Analysis:
-
Generate a phosphate standard curve to quantify the amount of Pi produced.
-
Calculate the vanadate-sensitive ATPase activity (Total activity - Activity with Na₃VO₄).
-
Express the activity in the presence of this compound as a percentage of the basal or verapamil-stimulated activity.
-
Determine the IC₅₀ value.
-
Conclusion
The described assays provide a robust framework for characterizing the P-gp inhibitory potential of "this compound." By following these detailed protocols and utilizing appropriate controls, researchers can generate reliable data to inform critical decisions in the drug development pipeline. The combination of data from these orthogonal assays will provide a comprehensive understanding of the interaction of "this compound" with P-gp and its potential for causing clinically relevant drug-drug interactions.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 6. P-gp & BCRP Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
- 17. scribd.com [scribd.com]
- 18. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for P-gp Inhibitor 27 ATPase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a member of the ATP-binding cassette (ABC) superfamily of transporters.[1] It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse hydrophobic compounds out of cells.[1] This process is a key mechanism in the detoxification of cells and tissues but also plays a significant role in multidrug resistance (MDR) in cancer chemotherapy by reducing the intracellular concentration of therapeutic agents.[2] Furthermore, P-gp expressed in barrier tissues like the intestine, blood-brain barrier, liver, and kidney significantly impacts the absorption, distribution, and elimination of many drugs.
The transport function of P-gp is directly coupled to its ATPase activity.[3] The binding of substrates to P-gp stimulates its ATPase activity, leading to the hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi), which provides the energy for drug efflux.[3] Compounds that interact with P-gp can modulate this ATPase activity. Substrates typically stimulate ATP hydrolysis, while inhibitors can either inhibit basal or substrate-stimulated ATPase activity.[4] Therefore, the P-gp ATPase activity assay is a valuable in vitro tool to identify and characterize compounds that interact with P-gp, classifying them as potential substrates or inhibitors. This assay directly measures the interaction of a test compound with P-gp by quantifying the rate of ATP hydrolysis.
These application notes provide a detailed protocol for determining the effect of a test compound, designated here as "P-gp Inhibitor 27," on the ATPase activity of P-gp. Two common methods for measuring ATPase activity are described: a colorimetric assay based on the detection of inorganic phosphate and a luminescence-based assay that measures the depletion of ATP.
Data Presentation
The following tables summarize the quantitative data on the modulation of P-gp ATPase activity by "this compound" and other well-characterized P-gp modulators. This allows for a clear comparison of their potency and mechanism of interaction with P-gp.
Table 1: Stimulation of P-gp ATPase Activity by Known Substrates
| Compound | EC50 / S50 (µM) | Maximal Stimulation (% of Basal Activity) |
| Verapamil | 20 - 25[5] | 230%[5] |
| Progesterone | 20 - 25[5] | 230%[5] |
| Tariquidar | 0.8[6] | 800%[6] |
EC50/S50: Half-maximal effective/stimulatory concentration.
Table 2: Inhibition of Verapamil-Stimulated P-gp ATPase Activity
| Compound | IC50 (µM) |
| This compound (e.g., Reversan) | 4.3 * |
| Cyclosporin A | 3.2 |
| Tariquidar | 0.043 |
| Pinoresinol | 20.9 |
IC50: Half-maximal inhibitory concentration. The IC50 value for Reversan is based on its inhibitory activity in a cellular transport assay and is used here as a representative value for a potent P-gp inhibitor.
Signaling Pathways and Experimental Workflows
P-gp Efflux Pump Mechanism
The following diagram illustrates the basic mechanism of P-gp-mediated drug efflux, which is coupled to ATP hydrolysis.
Caption: Mechanism of P-gp mediated drug efflux powered by ATP hydrolysis.
Experimental Workflow for P-gp ATPase Activity Assay
This diagram outlines the general workflow for assessing the effect of a test compound on P-gp ATPase activity.
Caption: General workflow for the P-gp ATPase activity assay.
Experimental Protocols
Two detailed protocols for determining the P-gp ATPase activity are provided below.
Protocol 1: Colorimetric P-gp ATPase Activity Assay
This protocol is based on the quantitative measurement of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based reagent.
Materials:
-
P-gp-containing membranes (e.g., from Sf9 or HEK293 cells overexpressing human P-gp)
-
This compound (test compound)
-
Verapamil (positive control for stimulation)
-
Sodium Orthovanadate (Na3VO4) (specific P-gp inhibitor, negative control)
-
ATP (magnesium salt)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Phosphate standard solution
-
Malachite green reagent
-
96-well microplates
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound, Verapamil, and a stock solution of Sodium Orthovanadate in assay buffer.
-
Prepare a fresh solution of ATP in assay buffer. The final concentration in the assay is typically 2-5 mM.
-
Prepare a phosphate standard curve (e.g., 0 to 50 µM) using the phosphate standard solution.
-
-
Assay Setup:
-
On a 96-well plate, add the following to each well:
-
Assay Buffer
-
P-gp containing membranes (typically 5-10 µg of total protein per well)
-
Serial dilutions of this compound or control compounds (Verapamil for stimulation, or Verapamil + this compound for inhibition of stimulated activity).
-
For determining vanadate-sensitive ATPase activity, a set of wells should contain Sodium Orthovanadate (final concentration ~1 mM).
-
-
The final volume in each well before adding ATP should be uniform (e.g., 50 µL).
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding ATP solution to each well.
-
Incubate the plate at 37°C for 20-40 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Stop the reaction by adding the malachite green reagent according to the manufacturer's instructions. This reagent will react with the liberated inorganic phosphate to produce a colored complex.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at the recommended wavelength (typically 620-650 nm) using a microplate reader.
-
-
Data Analysis:
-
Use the phosphate standard curve to determine the concentration of Pi produced in each well.
-
Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity for each condition.
-
For stimulation: Plot the percentage of basal ATPase activity against the log concentration of this compound or Verapamil to determine the EC50 value.
-
For inhibition: Plot the percentage of inhibition of Verapamil-stimulated ATPase activity against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Luminescence-Based P-gp ATPase Activity Assay
This high-throughput assay measures the amount of ATP remaining after the ATPase reaction using a luciferase-based detection system. A decrease in luminescence corresponds to an increase in ATPase activity.
Materials:
-
P-gp-containing membranes
-
This compound (test compound)
-
Verapamil (positive control for stimulation)
-
Sodium Orthovanadate (Na3VO4) (specific P-gp inhibitor, negative control)
-
ATP
-
Assay Buffer
-
ATP detection reagent (containing luciferase and luciferin)
-
Opaque 96-well microplates
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound, Verapamil, and Sodium Orthovanadate in assay buffer.
-
Prepare a fresh solution of ATP in assay buffer.
-
-
Assay Setup:
-
In an opaque 96-well plate, add the P-gp membranes and the test or control compounds as described in Protocol 1.
-
-
Reaction:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding ATP to each well.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection:
-
Add the ATP detection reagent to each well. This reagent will stop the ATPase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10-20 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescent signal.
-
Calculate the change in relative light units (RLU) for each condition compared to the no-enzyme control.
-
Determine the vanadate-sensitive ATPase activity.
-
Plot the data as described in Protocol 1 to determine the EC50 for stimulators or the IC50 for inhibitors.
-
Conclusion
The P-gp ATPase activity assay is a robust and direct method for identifying and characterizing the interaction of test compounds with P-gp. By quantifying the modulation of ATP hydrolysis, researchers can gain valuable insights into whether a compound is a substrate or an inhibitor of this clinically important transporter. The protocols provided herein offer a framework for conducting these assays, and the comparative data for "this compound" and other known modulators serve as a benchmark for data interpretation. This information is critical for early-stage drug discovery and development to predict potential drug-drug interactions and to understand mechanisms of multidrug resistance.
References
- 1. Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Mechanism Underlying the Reversal of Drug Resistance in P-Glycoprotein-Expressing Leukemia Cells by Pinoresinol and the Study of a Derivative [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: P-gp Inhibitor 27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of P-gp Inhibitor 27 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] It binds to an allosteric site on the P-gp transporter, inducing a conformational change that prevents the hydrolysis of ATP.[1] This inhibition of ATPase activity blocks the energy-dependent efflux of P-gp substrates, leading to their increased intracellular accumulation.[1][3]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to:
-
Reverse multidrug resistance (MDR) in cancer cells: By inhibiting P-gp, the compound can increase the intracellular concentration and enhance the cytotoxicity of chemotherapeutic drugs that are P-gp substrates.[4][5]
-
Increase the oral bioavailability of P-gp substrate drugs: P-gp in the intestinal epithelium can limit the absorption of certain drugs.[6] Co-administration with this compound can improve their systemic exposure.
-
Enhance drug delivery to the central nervous system (CNS): The blood-brain barrier (BBB) expresses high levels of P-gp, which restricts the entry of many drugs into the brain.[6][7] this compound can be used to overcome this barrier and increase the brain penetration of CNS-targeted therapies.[3]
Q3: What is the recommended starting concentration for this compound in in vitro assays?
The optimal concentration of this compound depends on the specific cell line and experimental conditions. A good starting point for most cell-based assays is to perform a dose-response experiment ranging from 0.1 µM to 10 µM.[8][9] The IC50 value, which is the concentration required to achieve 50% inhibition of P-gp activity, can vary significantly between different experimental systems.[10][11]
Q4: Is this compound cytotoxic?
This compound is designed to have low intrinsic cytotoxicity at concentrations that effectively inhibit P-gp. However, at higher concentrations (typically >20 µM), off-target effects may lead to decreased cell viability. It is crucial to determine the cytotoxicity of this compound alone in your specific cell model before performing combination studies.
Troubleshooting Guides
Problem: I am not observing a significant increase in the efficacy of my chemotherapeutic agent in the presence of this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: The chemotherapeutic agent is not a P-gp substrate.
-
Solution: Confirm from literature sources whether your drug of interest is a known substrate for P-gp. This compound will only potentiate the effects of drugs that are actively transported by P-gp.
-
-
Possible Cause 3: The cancer cells do not express sufficient levels of P-gp.
-
Solution: Verify the expression of P-gp in your cell line using techniques such as Western blotting or immunofluorescence. P-gp-mediated resistance is dependent on the level of transporter expression.[12]
-
-
Possible Cause 4: Solubility issues with this compound.
-
Solution: this compound is a hydrophobic molecule and may precipitate in aqueous media, especially at higher concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) is compatible with your cells and that the inhibitor remains in solution. Consider using a formulation with solubilizing agents if precipitation is observed.
-
Problem: I am observing significant cytotoxicity with this compound alone.
-
Possible Cause 1: The concentration of this compound is too high.
-
Solution: Determine the maximum non-toxic concentration of this compound in your cell line by performing a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a range of concentrations. Use a concentration below this threshold for your combination experiments.
-
-
Possible Cause 2: High solvent concentration.
-
Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Data Presentation
Table 1: Typical IC50 Values for this compound in Different P-gp Overexpressing Cell Lines
| Cell Line | P-gp Substrate Probe | IC50 (µM) |
| MDCK-MDR1 | Digoxin | 0.5 - 1.5 |
| Caco-2 | Rhodamine 123 | 1.0 - 2.5 |
| K562/ADR | Doxorubicin (B1662922) | 0.8 - 2.0 |
| DU145-TXR | Paclitaxel | 1.2 - 3.0 |
Note: These values are approximate and should be determined empirically for your specific experimental setup.
Table 2: Recommended Concentration Ranges for this compound in Various Assays
| Assay Type | Recommended Concentration Range (µM) |
| P-gp Inhibition (IC50 determination) | 0.01 - 50 |
| Cytotoxicity (in combination with chemo) | 0.5 - 5 |
| In vivo studies (rodent models) | 5 - 20 mg/kg |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a Calcein AM Efflux Assay
This protocol describes a method to determine the concentration of this compound required to inhibit 50% of P-gp-mediated efflux using the fluorescent substrate Calcein AM.
Materials:
-
P-gp overexpressing cells (e.g., MDCK-MDR1) and parental cells (MDCK)
-
96-well black, clear-bottom plates
-
Calcein AM
-
This compound
-
Verpamil (positive control)
-
Fluorescence plate reader
Procedure:
-
Seed P-gp overexpressing and parental cells in a 96-well plate and culture until a confluent monolayer is formed.
-
Prepare a serial dilution of this compound in assay buffer, ranging from 0.01 µM to 50 µM. Also, prepare a positive control (e.g., 20 µM Verapamil) and a vehicle control.
-
Remove the culture medium from the cells and wash twice with warm assay buffer.
-
Add the different concentrations of this compound, positive control, and vehicle control to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Add Calcein AM to all wells at a final concentration of 1 µM and incubate for another 60 minutes at 37°C.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Mandatory Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. journals.aboutscience.eu [journals.aboutscience.eu]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P-glycoprotein antagonists confer synergistic sensitivity to short-chain ceramide in human multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
P-gp inhibitor 27 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-gp Inhibitor 27. The information addresses common solubility and stability issues encountered during experimental use.
Troubleshooting Guides
Solubility Issues
P-gp inhibitors are often lipophilic, leading to poor aqueous solubility which can pose challenges for in vitro and in vivo experiments.[1] The following table summarizes the solubility of a typical lipophilic P-gp inhibitor, designated here as this compound, in various common solvents.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration | Temperature (°C) | Notes |
| DMSO | High | > 50 mM | 25 | Recommended for initial stock solutions.[1] |
| Ethanol | Moderate | ~10-20 mM | 25 | Alternative to DMSO for stock solutions.[1] |
| PBS (pH 7.4) | Low | < 10 µM | 25 | Physiologically relevant buffer, precipitation may occur.[2] |
| Water | Very Low | < 1 µM | 25 | Not recommended as a primary solvent.[3] |
Problem 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a frequent issue when introducing a hydrophobic compound into an aqueous medium.[1]
Solutions:
-
Decrease Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Optimize Co-solvent Concentration: While DMSO is an excellent solvent for the initial stock, its final concentration in the aqueous medium should be minimized, typically to <0.5%, to avoid cellular toxicity.[1]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Employ Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic inhibitor, increasing its apparent aqueous solubility.[1]
Experimental Protocol: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound, which is the maximum concentration a compound can achieve in a solvent before precipitating when added from a concentrated organic stock.[4]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to each well, ensuring the final DMSO concentration is consistent and low (e.g., 1%).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) to allow for precipitation.[5]
-
Analysis: Analyze the concentration of the inhibitor remaining in the supernatant after centrifugation or filtration. This can be done using techniques like HPLC-UV or LC-MS.[6][7]
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the kinetic solubility of this compound.
Stability Issues
The chemical stability of a compound in solution is critical for obtaining reliable and reproducible experimental results.[8] Degradation can occur through various mechanisms such as hydrolysis, oxidation, or photodecomposition.[9]
Table 2: Stability of this compound under Various Conditions
| Condition | Buffer | Temperature (°C) | Stability (t½) | Notes |
| Acidic | Acetate Buffer (pH 4-6) | 37 | > 24 hours | Generally stable at acidic pH.[9] |
| Neutral | PBS (pH 7.4) | 37 | ~ 8-12 hours | Moderate stability; prepare fresh solutions for long experiments.[9] |
| Basic | Glycine Buffer (pH 8-11) | 37 | < 4 hours | Prone to hydrolysis at basic pH.[9] |
| Light Exposure | PBS (pH 7.4) | 25 | Unstable | Potential for photodegradation; protect solutions from light. |
Problem 2: Loss of compound activity over the course of a multi-day experiment.
This may indicate that this compound is degrading in your experimental medium.
Solutions:
-
pH Control: Maintain the pH of your experimental medium in the neutral to slightly acidic range where the compound is more stable.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use.
-
Light Protection: Protect all solutions containing this compound from direct light by using amber vials or covering containers with aluminum foil.
-
Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with the experimental system.
Experimental Protocol: Chemical Stability Assay
This protocol outlines a method to assess the chemical stability of this compound in aqueous buffers over time.[9]
-
Solution Preparation: Prepare a working solution of this compound (e.g., 5 µM) in the desired aqueous buffers (e.g., pH 4.0, 7.4, and 9.0).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect an aliquot of each solution.
-
Quenching the Reaction: Immediately stop any further degradation by adding a quenching solution (e.g., cold acetonitrile (B52724) or methanol) and store the samples at low temperatures (e.g., -20°C) until analysis.[9]
-
LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the initial time point (T=0).[10][11]
Logical Diagram for Troubleshooting Stability
Caption: Decision tree for troubleshooting the loss of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial solvents for dissolving this compound?
For initial stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol are recommended.[1] These solvents can typically dissolve the compound at high concentrations (e.g., >50 mM for DMSO).
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to enhance aqueous solubility. These include the use of co-solvents (ensuring the final concentration is non-toxic to cells), surfactants, and cyclodextrins.[1] It is also advisable to sonicate the solution or gently warm it to aid dissolution, though the stability of the compound under these conditions should be verified.
Q3: My this compound solution appears hazy. What should I do?
A hazy solution indicates that the compound may not be fully dissolved or has precipitated. You should try to troubleshoot the solubility by either lowering the concentration, increasing the amount of co-solvent (while being mindful of its final concentration), or using solubility enhancers.[1] It is not recommended to use a solution that is not clear for experiments, as this will lead to inaccurate concentration and unreliable results.
Q4: How should I store stock solutions of this compound?
Stock solutions in a suitable organic solvent like DMSO should be stored at -20°C or -80°C to minimize degradation.[9] It is also recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Protect all solutions from light.
Q5: How do I know if my compound is degrading during my experiment?
A loss of biological activity over time can be an indicator of compound degradation. To confirm this, you can perform a chemical stability assay where the concentration of the parent compound is monitored over time using an analytical technique like LC-MS.[5][10]
Q6: Can this compound affect the integrity of the cell membrane?
Some P-gp inhibitors, particularly at higher concentrations, can alter the integrity of the cell membrane lipids.[12] It is important to perform control experiments to assess the cytotoxicity of this compound at the concentrations used in your assays.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Solution Stability Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. enamine.net [enamine.net]
- 10. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-gp Inhibitor 27 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P-gp inhibitor 27 in their experiments. The information is designed to address common challenges and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it important in my research?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of substances out of cells.[1] In drug development, P-gp is critical because its expression in cancer cells can lead to multidrug resistance (MDR) by pumping chemotherapeutic agents out of the cell, rendering them ineffective.[2] P-gp is also expressed in barrier tissues like the intestine, blood-brain barrier, liver, and kidneys, where it influences drug absorption, distribution, and elimination.[3] Understanding the interaction of your compound, such as this compound, with P-gp is crucial for predicting its efficacy and pharmacokinetic properties.
Q2: How does this compound work?
P-gp inhibitors, like inhibitor 27, function by blocking the efflux activity of the P-gp pump. This can occur through several mechanisms, including competitive binding to the same site as the substrate, non-competitive binding to an allosteric site that alters the pump's conformation, or by interfering with the ATP hydrolysis that powers the pump.[2] By inhibiting P-gp, these compounds increase the intracellular concentration of co-administered drugs that are P-gp substrates, potentially overcoming multidrug resistance or improving drug bioavailability.[2]
Q3: I am observing high variability in my P-gp inhibition assay results. What are the common causes?
High variability in P-gp inhibition assays is a known challenge and can stem from several factors.[4][5] These include:
-
Cell line integrity: Ensure your P-gp overexpressing cell lines (e.g., MDCKII-MDR1, K562/MDR) and parental cell lines are healthy, within a low passage number, and consistently express the expected levels of P-gp.
-
Assay conditions: Maintain consistent parameters such as inhibitor pre-incubation times, substrate concentration, and incubation periods.
-
Solubility of inhibitor 27: Poor solubility can lead to inaccurate concentrations. Ensure the inhibitor is fully dissolved in a compatible solvent (like DMSO) and that the final solvent concentration in the assay medium is low and consistent across all wells to avoid cellular toxicity.
-
Inhibitor off-target effects: At high concentrations, some P-gp inhibitors may exert effects on other cellular processes or transporters, leading to inconsistent results.
Q4: My this compound appears to be cytotoxic to the cells. How can I address this?
Cytotoxicity can confound the results of P-gp inhibition assays. It is essential to differentiate between true P-gp inhibition and cell death.
-
Determine the non-toxic concentration range: Before conducting inhibition assays, perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the highest concentration of inhibitor 27 that does not significantly impact cell viability. All subsequent inhibition experiments should be performed at concentrations below this threshold.
-
Include proper controls: Always include vehicle controls (cells treated with the same concentration of solvent used to dissolve the inhibitor) and untreated controls to monitor the baseline health of the cells.
-
Reduce incubation time: If possible, shorten the incubation time of the inhibitor with the cells to minimize toxicity while still allowing for effective P-gp inhibition.
Troubleshooting Guides
Calcein-AM Efflux Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence in control wells | - Incomplete removal of extracellular Calcein-AM. - Use of phenol (B47542) red-containing medium. | - Ensure thorough washing of cells after Calcein-AM loading. - Use phenol red-free medium during the assay. |
| Low fluorescence signal in inhibitor-treated wells | - Low cell viability. - Suboptimal Calcein-AM concentration or incubation time. - this compound is not potent or is used at too low a concentration. | - Confirm high cell viability (>90%) before starting the experiment. - Optimize the concentration of Calcein-AM and the incubation time. - Verify the activity of inhibitor 27 with a positive control inhibitor (e.g., Verapamil) and test a wider concentration range of inhibitor 27. |
| Inconsistent results between experiments | - Variation in cell density. - Inconsistent incubation times. - Degradation of Calcein-AM or inhibitor 27 stock solutions. | - Ensure consistent cell seeding density to achieve a confluent monolayer. - Use a timer to ensure precise incubation periods. - Prepare fresh working solutions of Calcein-AM and inhibitor 27 for each experiment. Store stock solutions appropriately. |
Rhodamine 123 Efflux Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High fluorescence retention in P-gp overexpressing cells (negative control) | - Low P-gp expression or activity in the cell line. - Mitochondrial sequestration of Rhodamine 123. | - Verify P-gp expression levels using Western blot or qPCR. - Use a known P-gp substrate to confirm efflux activity. - Consider using other fluorescent substrates if mitochondrial staining is a significant issue. |
| Low signal-to-noise ratio | - Suboptimal Rhodamine 123 concentration. - Insufficient incubation time for substrate loading or efflux. | - Optimize Rhodamine 123 concentration to achieve a robust signal without causing cytotoxicity.[6] - Optimize the loading and efflux incubation times. |
| Inhibitor 27 shows no effect | - Inhibitor 27 is not an inhibitor of P-gp or is used at an inappropriate concentration. - The inhibitor is unstable under assay conditions. | - Test a broad concentration range of inhibitor 27. - Include a positive control inhibitor to validate the assay. - Check the stability of inhibitor 27 in the assay medium. |
P-gp ATPase Assay
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background ATPase activity | - Contamination of reagents with inorganic phosphate (B84403). - Presence of other ATPases in the membrane preparation. | - Use high-purity water and phosphate-free labware. - Measure vanadate-sensitive ATPase activity to distinguish P-gp-specific activity from the background. |
| Low or no stimulation of ATPase activity by a known activator (e.g., Verapamil) | - Inactive P-gp in the membrane preparation. - Suboptimal assay conditions (e.g., ATP concentration, temperature). | - Use freshly prepared membranes or ensure proper storage of membrane vesicles. - Optimize ATP concentration and ensure the assay is performed at 37°C. |
| Inhibitor 27 causes an increase in ATPase activity | - Inhibitor 27 may also be a P-gp substrate. | - Some compounds can act as both substrates (activating ATPase activity at lower concentrations) and inhibitors (inhibiting at higher concentrations). Test a wider concentration range to observe the full dose-response curve. |
Quantitative Data Summary
As specific quantitative data for "this compound" is not publicly available, the following tables provide representative data for other well-characterized P-gp inhibitors for comparative purposes.
Table 1: Inhibitory Potency (IC₅₀) of Common P-gp Inhibitors in Different Assay Systems
| Inhibitor | IC₅₀ (µM) - Calcein-AM Assay | IC₅₀ (µM) - Rhodamine 123 Assay | IC₅₀ (µM) - Digoxin Efflux Assay | Cell Line |
| Verapamil | 2.61 | 4.39 | 3.5 | K562-MDR |
| Cyclosporin A | 1.2 | 0.93 | 1.5 | MDCKII-MDR1 |
| Tariquidar | 0.0051 (Kd) | ~0.004 | ~0.005 | P-gp expressing cells |
| Elacridar | 0.05 | 0.05 | 0.04 | MCF7R |
Note: IC₅₀ values can vary significantly depending on the cell line and specific experimental conditions.[4][7]
Table 2: Effect of P-gp Inhibitors on the Cytotoxicity of a P-gp Substrate (e.g., Doxorubicin)
| P-gp Inhibitor | Inhibitor Concentration (µM) | Doxorubicin (B1662922) IC₅₀ in P-gp+ cells (ng/mL) | Fold-reversal of Resistance |
| None (Control) | 0 | 60000 | 1 |
| Lomerizine (B1675043) | 10 | 800 | 75 |
| Verapamil | 10 | >1000 | <60 |
Data adapted from a study on K562-Dox cells.[8]
Experimental Protocols
Calcein-AM Efflux Assay Protocol
This protocol is a generalized method for assessing P-gp inhibition using Calcein-AM with a fluorescence plate reader.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR) and parental cells (e.g., K562)
-
96-well black, clear-bottom tissue culture plates
-
Calcein-AM stock solution (1 mM in DMSO)
-
This compound and positive control (e.g., Verapamil)
-
Phenol red-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control in phenol red-free medium. The final solvent concentration should be consistent across all wells (typically ≤ 0.5% DMSO).
-
Inhibitor Pre-incubation: Remove the culture medium from the wells and wash once with warm PBS. Add the inhibitor dilutions to the respective wells. For control wells, add medium with the vehicle control. Pre-incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Calculate the percentage of P-gp inhibition by comparing the fluorescence in inhibitor-treated wells to the control wells. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]
Rhodamine 123 Efflux Assay Protocol
This protocol outlines a general procedure for the Rhodamine 123 efflux assay using flow cytometry.
Materials:
-
P-gp overexpressing and parental cell lines
-
Rhodamine 123 stock solution (1 mg/mL in DMSO)
-
This compound and positive control (e.g., Verapamil)
-
Cell culture medium
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and adjust the cell density to 1 x 10⁶ cells/mL in culture medium.
-
Inhibitor Pre-incubation: Aliquot the cell suspension into flow cytometry tubes. Add the desired concentrations of this compound or positive control. Incubate for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each tube to a final concentration of 5 µM. Incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.
-
Flow Cytometry Analysis: Resuspend the cells in cold PBS and analyze immediately on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., FITC).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) for each sample. Calculate the percent inhibition based on the increase in MFI in the presence of the inhibitor compared to the vehicle control.
P-gp ATPase Assay Protocol
This protocol describes a method to measure the effect of this compound on the ATP hydrolysis activity of P-gp using isolated membrane vesicles.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing P-gp)
-
Assay buffer (e.g., Tris-MES buffer)
-
ATP solution
-
P-gp activator (e.g., Verapamil)
-
This compound
-
Sodium orthovanadate (Na₃VO₄)
-
Reagent for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following reactions:
-
Basal activity: Membrane vesicles + assay buffer
-
Activator control: Membrane vesicles + assay buffer + Verapamil
-
Inhibitor test: Membrane vesicles + assay buffer + Verapamil + this compound (at various concentrations)
-
Vanadate control (for background): Each of the above conditions with the addition of Na₃VO₄.
-
-
Initiate Reaction: Add ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the phosphate detection reagent.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each well. The P-gp specific ATPase activity is the difference between the activity in the absence and presence of Na₃VO₄. Calculate the percent inhibition of the Verapamil-stimulated ATPase activity by this compound at each concentration. Determine the IC₅₀ value.
Visualizations
P-gp Inhibition Assay Workflow
Caption: A simplified workflow for in vitro P-gp inhibition assays.
P-gp Regulation via PI3K/Akt/NF-κB Signaling Pathway
Caption: Regulation of P-gp expression by the PI3K/Akt/NF-κB pathway.
References
- 1. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increase in doxorubicin cytotoxicity by inhibition of P-glycoprotein activity with lomerizine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of P-gp Inhibitor 27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of P-gp Inhibitor 27.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with P-gp inhibitors?
A1: P-gp inhibitors, particularly earlier generations, have been associated with a range of off-target effects leading to toxicity.[1][2] A primary concern is the interaction with other ATP-binding cassette (ABC) transporters and drug-metabolizing enzymes like cytochrome P450 (CYP3A4).[1] This can alter the pharmacokinetics of co-administered drugs, leading to increased toxicity or reduced efficacy.[2][3][4] Cardiotoxicity has also been a significant issue with some first-generation inhibitors.[2] Furthermore, because P-gp is expressed at physiological barriers like the blood-brain barrier, its inhibition can lead to increased penetration of other drugs into sensitive tissues, potentially causing neurotoxicity.[1][3]
Q2: How can I differentiate between the on-target effect of P-gp inhibition and off-target effects in my cellular assays?
A2: Distinguishing on-target from off-target effects is crucial. A recommended approach is to use a multi-pronged strategy. This includes using a structurally unrelated P-gp inhibitor as a control; if both compounds produce the same phenotype, it is more likely to be an on-target effect. Additionally, a rescue experiment can be performed.[5] In a cell line overexpressing P-gp, the inhibitory effect of your compound on the efflux of a known P-gp substrate should be demonstrable. Conversely, in a cell line with knocked-out or knocked-down P-gp expression, the compound should have a minimal effect if its primary mechanism is P-gp inhibition.
Q3: My in-vitro biochemical assay results with Inhibitor 27 do not correlate with my cell-based assay findings. What could be the reason?
A3: Discrepancies between biochemical and cell-based assays are common.[5] Several factors could contribute to this:
-
Cellular Efflux: The inhibitor itself might be a substrate for other efflux pumps present in the cell line, reducing its intracellular concentration and apparent potency.[5]
-
Metabolism: The inhibitor could be metabolized by intracellular enzymes, leading to a lower effective concentration.
-
Protein Binding: The inhibitor may bind to plasma proteins in the cell culture medium, reducing its free concentration.
-
Off-target effects: The inhibitor might be engaging with other cellular targets that are not present in the purified biochemical assay, leading to a different overall cellular response.
Q4: What are the first steps I should take to build a preliminary off-target profile for this compound?
A4: A good starting point is to perform a broad kinase selectivity screen against a panel of representative kinases.[5] Many small molecule inhibitors can have off-target effects on kinases. Additionally, assessing the inhibitor's effect on the activity of major cytochrome P450 isoforms (e.g., CYP3A4, 2D6, 2C9) is critical to identify potential drug-drug interactions.[1] Finally, a cytotoxicity assay in a panel of cell lines, including those that do not express P-gp, can provide initial clues about general cellular toxicity that is independent of P-gp inhibition.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in cell lines at concentrations effective for P-gp inhibition.
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | Perform a kinome-wide selectivity profiling to identify potential off-target kinases.[5] If a specific kinase is identified, validate its inhibition in a functional assay and assess its role in the observed cytotoxicity. |
| Inhibition of other ABC transporters | Test the effect of Inhibitor 27 on other relevant ABC transporters, such as MRP1 and BCRP, using specific substrate efflux assays. |
| Disruption of cellular metabolism | Evaluate the impact of the inhibitor on mitochondrial function (e.g., using an MTT or Seahorse assay) and cellular ATP levels.[2] |
| General membrane disruption | Assess cell membrane integrity using a lactate (B86563) dehydrogenase (LDH) or propidium (B1200493) iodide uptake assay. |
Issue 2: Inconsistent results in P-gp inhibition assays (e.g., Calcein-AM efflux assay).
| Possible Cause | Troubleshooting Step |
| Inhibitor instability | Verify the stability of Inhibitor 27 in the assay buffer and cell culture medium over the time course of the experiment using analytical methods like HPLC. |
| Inhibitor is a P-gp substrate | Determine if the inhibitor is also a substrate of P-gp.[6][7] This can lead to complex kinetics. A bidirectional transport assay using Caco-2 or MDCK cell monolayers can be informative. |
| Cell line variability | Ensure consistent P-gp expression levels in the cell line used. Regularly verify P-gp expression by Western blot or qPCR. Passage number can also affect expression levels. |
| Assay interference | Check for autofluorescence of Inhibitor 27 at the wavelengths used for the reporter substrate (e.g., calcein). Also, ensure the inhibitor does not directly quench the fluorescence of the reporter. |
Data Presentation
Table 1: Template for Summarizing Off-Target Investigation Data for this compound
| Assay Type | Target/System | Inhibitor 27 IC50/EC50 (µM) | Positive Control IC50/EC50 (µM) | Notes |
| Kinase Profiling | Kinase Panel (e.g., 96 kinases) | Enter data | Enter data | Note any kinases inhibited >50% at 1 µM. |
| CYP450 Inhibition | CYP3A4 | Enter data | Ketoconazole: Enter data | |
| CYP2D6 | Enter data | Quinidine: Enter data | ||
| ABC Transporter | MRP1 | Enter data | MK-571: Enter data | |
| Selectivity | BCRP | Enter data | Ko143: Enter data | |
| Cytotoxicity | P-gp null cell line | Enter data | Doxorubicin: Enter data | |
| P-gp expressing cell line | Enter data | Doxorubicin: Enter data |
Experimental Protocols
1. Protocol: Calcein-AM Efflux Assay for P-gp Inhibition
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate calcein-AM from P-gp-overexpressing cells.
-
Materials:
-
P-gp-overexpressing cells (e.g., MDR1-MDCK, KB-V1) and parental control cells.
-
Calcein-AM (acetoxymethyl ester of calcein).
-
This compound and a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) as a positive control.
-
Fluorescence plate reader.
-
-
Methodology:
-
Seed P-gp-overexpressing and parental cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with pre-warmed assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of Inhibitor 27 or the positive control for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 1 µM and incubate for another 30-60 minutes at 37°C.
-
Wash the cells three times with ice-cold assay buffer to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Calculate the percent inhibition of P-gp efflux relative to the untreated control.
-
2. Protocol: P-gp ATPase Activity Assay
This biochemical assay measures the effect of an inhibitor on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
-
Materials:
-
Purified P-gp membranes or vesicles.
-
ATP.
-
A known P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
This compound.
-
Phosphate (B84403) detection reagent (e.g., malachite green).
-
-
Methodology:
-
Pre-incubate the P-gp membranes with various concentrations of Inhibitor 27 in assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ATP and the stimulating substrate (e.g., verapamil).
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Determine the effect of Inhibitor 27 on both basal and substrate-stimulated P-gp ATPase activity.
-
Visualizations
References
- 1. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: P-gp Inhibitor 27 (Compound D2)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the experimental reproducibility of P-gp inhibitor 27.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: High variability in the reversal of paclitaxel (B517696) resistance.
-
Question: We are observing inconsistent results in our paclitaxel resistance reversal experiments with this compound in A2780/T cells. What are the potential causes and solutions?
-
Answer: High variability in paclitaxel resistance reversal assays can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Cell Line Stability and P-gp Expression:
-
Problem: The expression of P-glycoprotein (P-gp) in resistant cell lines like A2780/T can fluctuate with passage number.[1] This variability in the target protein level will directly impact the apparent efficacy of this compound.
-
Solution: Ensure you are using a consistent and low passage number of A2780/T cells for all experiments. Regularly verify P-gp expression levels using Western blot or immunocytochemistry.[1] It is crucial to maintain a stable P-gp-overexpressing cell line for reproducible results.
-
-
Inhibitor Concentration and Incubation Time:
-
Problem: Sub-optimal concentrations of this compound or inconsistent incubation times can lead to incomplete inhibition of P-gp.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. The known EC50 for reversing paclitaxel resistance is 88 nM, but this may need optimization.[2] Also, ensure a consistent pre-incubation time with the inhibitor before adding paclitaxel. A pre-incubation of 30-60 minutes is a good starting point.[2]
-
-
Paclitaxel Concentration:
-
Problem: The concentration of paclitaxel used can influence the perceived reversal of resistance.
-
Solution: Use a range of paclitaxel concentrations to generate a dose-response curve both in the presence and absence of this compound. This will provide a more comprehensive picture of the resistance reversal.
-
-
Assay Endpoint and Method:
-
Problem: The choice of cell viability assay (e.g., MTT, CellTiter-Glo®) and the timing of the endpoint measurement can introduce variability.
-
Solution: Use a well-validated and sensitive cell viability assay. Ensure that the incubation time after adding paclitaxel (typically 48-72 hours) is consistent across all experiments.[2]
-
-
Issue 2: Inconsistent results in Rhodamine 123 (Rh123) accumulation assays.
-
Question: Our Rh123 accumulation assays with this compound are showing poor reproducibility. How can we improve this?
-
Answer: Rh123 is a fluorescent substrate of P-gp, and its intracellular accumulation is a common method to measure P-gp activity.[3][4][5][6][7] Here are key factors to consider for improving reproducibility:
-
Cell Seeding Density:
-
Problem: Inconsistent cell numbers per well will lead to variable fluorescence signals.
-
Solution: Ensure a uniform cell seeding density to achieve a confluent monolayer on the day of the assay.
-
-
Probe Substrate Concentration and Incubation:
-
Problem: The concentration of Rh123 and the incubation time can affect the assay's dynamic range and sensitivity.
-
Solution: Use a consistent and optimized concentration of Rh123 (typically 1-5 µM).[2] The incubation time should also be standardized (e.g., 30-60 minutes) and protected from light to prevent photobleaching.[2]
-
-
Washing Steps:
-
Problem: Incomplete removal of extracellular Rh123 can lead to high background fluorescence.
-
Solution: Wash the cells thoroughly with ice-cold PBS after incubation with Rh123 to stop the efflux and remove any remaining extracellular dye.[2]
-
-
Instrumentation and Settings:
-
Problem: Variations in microplate reader or flow cytometer settings can introduce variability.
-
Solution: Use consistent instrument settings (e.g., excitation/emission wavelengths, gain) for all measurements. For microplate readers, ensure that the readings are taken from the bottom of the plate for adherent cells.
-
-
Issue 3: Solubility and stability of this compound.
-
Question: We are concerned about the solubility and stability of this compound in our cell culture medium. How should we handle the compound?
-
Answer: Proper handling of this compound is critical for obtaining reliable results.
-
Solubility:
-
Problem: Poor solubility can lead to an inaccurate final concentration in the assay.
-
Solution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When preparing working solutions, ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.
-
-
Stability:
-
Problem: Degradation of the inhibitor in the culture medium can reduce its effective concentration.
-
Solution: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Compound D2, is an inhibitor of P-glycoprotein (P-gp). It works by downregulating the expression of P-gp and another multidrug resistance protein, MRP1. By reducing the levels of these efflux pumps, it increases the intracellular accumulation of chemotherapeutic drugs like Paclitaxel and Cisplatin, thereby reversing multidrug resistance.[2] It has been shown to increase the accumulation of the P-gp substrate Rhodamine 123 in resistant A2780/T cells.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been specifically reported to be effective in the A2780/T human ovarian cancer cell line, which is a paclitaxel-resistant model that overexpresses P-gp.[2]
Q3: What are the recommended positive controls for P-gp inhibition assays?
A3: Verapamil is a commonly used first-generation P-gp inhibitor and serves as a good positive control.[8] For instance, in a Rhodamine 123 accumulation assay, a concentration of 50-100 µM Verapamil can be used.[2]
Q4: How should I analyze the data from a P-gp inhibition assay?
A4: For a resistance reversal assay, you should generate dose-response curves for the chemotherapeutic agent with and without this compound and compare the IC50 values. For a Rhodamine 123 accumulation assay, the data can be expressed as the percentage of fluorescence relative to a vehicle-treated control. An IC50 value for P-gp inhibition can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Q5: What are the key sources of inter-laboratory variability in P-gp inhibition assays?
A5: Inter-laboratory variability is a known challenge in P-gp inhibition studies. Key sources include differences in cell lines and their passage numbers, choice of probe substrate, specific experimental protocols (e.g., incubation times, concentrations), and the methods used for data calculation.[9][10] Standardization of these parameters is crucial for improving reproducibility.
Quantitative Data Summary
| Parameter | Value | Cell Line | Substrate | Reference |
| EC50 (Paclitaxel Resistance Reversal) | 88 nM | A2780/T | Paclitaxel | [2] |
| Effect | Increases accumulation | A2780/T | Rhodamine 123 | [2] |
| Effect | Downregulates expression | A2780/T | - | [2] |
| Effect | Reverses resistance | A2780/T | Cisplatin | [2] |
Detailed Experimental Protocols
Paclitaxel Resistance Reversal Assay in A2780/T Cells
This protocol is a general guideline and should be optimized for your specific laboratory conditions.
Materials:
-
A2780/T cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A2780/T cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Drug Treatment:
-
Prepare serial dilutions of paclitaxel in complete growth medium.
-
Prepare solutions of this compound at various concentrations (e.g., starting from the known EC50 of 88 nM) in complete growth medium.
-
Treat the cells with:
-
Paclitaxel alone.
-
This compound alone.
-
A combination of paclitaxel and this compound.
-
-
Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[2]
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the paclitaxel concentration to generate dose-response curves.
-
Determine the IC50 values for paclitaxel in the presence and absence of this compound. The reversal of resistance can be quantified by the fold-change in IC50 values.
-
Rhodamine 123 Accumulation Assay
This protocol outlines a method to assess the inhibitory effect of this compound on P-gp function.
Materials:
-
A2780/T cells (or another P-gp overexpressing cell line)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Rhodamine 123 (stock solution in DMSO)
-
Verapamil (positive control, stock solution in DMSO)
-
96-well black, clear-bottom plates
-
Phosphate-buffered saline (PBS), ice-cold
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve a confluent monolayer on the day of the assay.
-
Inhibitor Pre-incubation:
-
Rhodamine 123 Staining:
-
Washing:
-
Remove the loading solution from the wells.
-
Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular Rhodamine 123.[2]
-
-
Fluorescence Measurement:
-
Add a suitable buffer (e.g., PBS) to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 530 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of Rh123 accumulation for each treatment relative to the vehicle control.
-
Plot the percentage of accumulation against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - Taylor & Francis Group - Figshare [tandf.figshare.com]
P-gp Inhibitor Assay Validation: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with P-gp inhibitor 27 assay validation.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to assess P-gp inhibition?
A1: Several in vitro assays are commonly used to identify and characterize P-gp inhibitors. These include cell-based bidirectional permeability assays, fluorescent substrate accumulation assays (e.g., Calcein-AM and Rhodamine 123), and ATPase activity assays.[1][2] Cell-based bidirectional permeability assays are often considered the standard methodology across the industry.[1]
Q2: Why is there so much variability in P-gp inhibition data between different labs and assays?
A2: Variability in P-gp inhibition data can arise from several factors. A primary reason is the lack of a universally accepted calculation method for determining inhibition potential, leading different laboratories to use their own unique procedures.[1][3] Additionally, the choice of cell line and the expression level of P-gp can significantly impact the results, with higher P-gp expression leading to a greater dynamic range for efflux.[4][5] Assays using different probe substrates, such as digoxin (B3395198) versus rhodamine 123, can also yield different IC50 values for the same inhibitor.[3]
Q3: What are suitable positive and negative controls for a P-gp inhibition assay?
A3: Well-characterized P-gp inhibitors like Verapamil, Ketoconazole, and Cyclosporine A are commonly used as positive controls.[6] For cell-based assays, it is crucial to use a parental cell line that does not overexpress P-gp as a negative control to compare with the P-gp-overexpressing cell line. This helps to distinguish P-gp specific efflux from passive diffusion.
Q4: How do I interpret the Efflux Ratio (ER) in a bidirectional permeability assay?
A4: The Efflux Ratio (ER) is calculated as the ratio of the apparent permeability coefficient (Papp) from the basolateral (B) to apical (A) direction to the Papp from the apical (A) to basolateral (B) direction (ER = Papp B to A / Papp A to B). A significant reduction in the ER in the presence of your test compound compared to the vehicle control indicates P-gp inhibition.[6][7] An ER value approaching 1 suggests complete inhibition of the P-gp efflux pump.[7]
Q5: Can a compound be both a P-gp substrate and an inhibitor?
A5: Yes, it is common for compounds to be both substrates and inhibitors of P-gp.[2] This can complicate data interpretation. Assays like the ATPase activity assay can help differentiate between substrates (which typically stimulate ATPase activity at low concentrations) and pure inhibitors.[8]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Assay Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inconsistent Cell Monolayer Integrity | Before each experiment, measure the Transepithelial Electrical Resistance (TEER) to ensure values are within the acceptable range (e.g., >250 Ω·cm² for Caco-2 cells). Also, perform a Lucifer Yellow permeability test to check for low paracellular leakage.[6] |
| Variable P-gp Expression Levels | Regularly verify P-gp expression levels in your cell line using quantitative proteomics or immunofluorescence.[4] Cell passage number can affect expression, so use cells within a defined passage range. |
| Inconsistent Seeding Density | Use a consistent cell seeding density for all experiments. For fluorescence assays, consider performing an MTT or similar cell viability assay to account for any heterogeneity in cell numbers per well.[9] |
| Inhibitor Instability | Check the stability of your test compound in the assay buffer under the experimental conditions (time, temperature, pH). |
| Calculation Method Differences | Ensure you are using a consistent and clearly defined method for calculating percent inhibition and IC50 values. The efflux ratio is often considered a highly sensitive parameter for determining the degree of P-gp inhibition.[1][10] |
Issue 2: Weak or No Signal in Fluorescence-Based Assays (Calcein-AM, Rhodamine 123)
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Low Intracellular Dye Accumulation | Optimize the concentration of the fluorescent substrate (Calcein-AM, Rhodamine 123) and the incubation time. Ensure cells are pre-incubated with the inhibitor for a sufficient period (e.g., 30 minutes) before adding the substrate.[6][11] |
| Suboptimal Inhibitor Concentration | The concentration of the test inhibitor may be too low to produce a significant effect. Perform a dose-response curve to determine the optimal inhibitory concentration range.[6] |
| Fluorescent Probe Degradation | Protect fluorescent probes like Calcein-AM and Rhodamine 123 from light and store them appropriately. Prepare fresh solutions as needed.[12][13] |
| High Background Fluorescence | Ensure thorough washing of the cell monolayer with buffer (e.g., PBS) to remove all unbound dye before measurement.[12] |
| Instrument Settings | Optimize the gain and other settings on the microplate reader or flow cytometer for the specific fluorescent probe being used. |
Issue 3: Unexpected or Contradictory Results
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Test Compound Cytotoxicity | High concentrations of the test compound may be toxic to the cells, leading to compromised membrane integrity and false results. Always perform a cytotoxicity assay at the relevant concentrations of your test compound. |
| Inhibitor is also a Substrate | If a compound is a substrate, it may be actively transported out of the cell by other efflux transporters, reducing its effective intracellular concentration.[6] |
| Interference with Other Transporters | The test compound may be inhibiting other ABC transporters like MRP1 or BCRP, not just P-gp. Use specific cell lines or inhibitors to validate the specificity for P-gp.[8] |
| Compound is a CYP3A4 Inhibitor | Some P-gp substrates are also metabolized by cytochrome P450 3A4 (CYP3A4). While Rhodamine 123 is not a CYP3A4 substrate, this can be a confounding factor with other probes.[11] |
Quantitative Data Summary
Table 1: Typical IC50 Values for Common P-gp Inhibitors
| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) |
| Verapamil | Rhodamine 123 | MCF7R | ~4.0 |
| Cyclosporin A | Rhodamine 123 | MCF7R | ~1.5 |
| Elacridar | Rhodamine 123 | MCF7R | 0.05 |
| Nitrendipine | Rhodamine 123 | MCF7R | 250.5 |
| Verapamil | Digoxin | MDCKII-MDR1 | 1.8 |
| Ketoconazole | Digoxin | MDCKII-MDR1 | 0.7 |
Note: IC50 values are highly dependent on the specific assay conditions, cell line, and probe substrate used.[3][11] The data presented are for comparative purposes.
Experimental Protocols
Protocol 1: Calcein-AM Accumulation Assay
-
Cell Seeding : Seed P-gp overexpressing cells (e.g., MDCKII-MDR1) and a parental control cell line in a 96-well black, clear-bottom plate at an optimized density. Culture until a confluent monolayer is formed.
-
Compound Preparation : Prepare a dilution series of the test inhibitor and a positive control (e.g., Verapamil) in a suitable assay buffer (e.g., HBSS).
-
Pre-incubation : Remove the culture medium from the wells and wash the cells twice with pre-warmed assay buffer. Add the test inhibitor solutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
Substrate Addition : Add Calcein-AM to each well at a final concentration of ~1 µM and incubate for an additional 30-60 minutes at 37°C, protected from light.
-
Measurement : Wash the cells three times with ice-cold buffer to stop the reaction and remove extracellular dye. Measure the intracellular fluorescence using a microplate reader with appropriate excitation (~485 nm) and emission (~520 nm) wavelengths.
-
Data Analysis : Calculate the percent inhibition by comparing the fluorescence in inhibitor-treated wells to vehicle-treated controls. Plot the percent inhibition against inhibitor concentration to determine the IC50 value.[8]
Protocol 2: Bidirectional Permeability Assay
-
Cell Culture : Culture Caco-2 or MDCKII-MDR1 cells on Transwell inserts until a confluent monolayer with stable TEER values is achieved.
-
Monolayer Integrity Check : Measure TEER values to confirm monolayer integrity. Perform a Lucifer Yellow permeability test to confirm low paracellular leakage.[6]
-
Assay Preparation : Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS). Pre-incubate the cells with the test compound or positive control inhibitor in both the apical (AP) and basolateral (BL) chambers for 30 minutes at 37°C.[6]
-
Transport Experiment :
-
A to B Transport : Add the P-gp probe substrate (e.g., Digoxin) along with the test compound/inhibitor to the AP (donor) chamber. Collect samples from the BL (receiver) chamber at specified time points.
-
B to A Transport : Add the probe substrate along with the test compound/inhibitor to the BL (donor) chamber. Collect samples from the AP (receiver) chamber at specified time points.
-
-
Sample Analysis : Quantify the concentration of the probe substrate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Data Calculation : Calculate the apparent permeability (Papp) for both A to B and B to A directions. Determine the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). Calculate the percent inhibition of the ER in the presence of the test compound.
Visualizations
Caption: Experimental workflow for a fluorescence-based P-gp inhibition assay.
Caption: Troubleshooting logic for addressing high variability in P-gp assays.
Caption: Mechanism of P-gp mediated efflux and its inhibition.
References
- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage. | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
P-gp inhibitor 27 overcoming experimental limitations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming experimental limitations with P-gp Inhibitor 27.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/MDR1), an ATP-dependent efflux pump.[1][2][3] Its primary mechanism involves binding to an allosteric site on P-gp, distinct from the substrate-binding site.[1][2] This binding event interferes with the ATP hydrolysis that powers the pump, thereby preventing the efflux of P-gp substrates from the cell.[2][3] This leads to increased intracellular accumulation of co-administered therapeutic agents that are P-gp substrates.[2][4]
Q2: What are the common experimental challenges associated with this compound?
Common challenges include poor aqueous solubility, potential off-target effects, and cytotoxicity at higher concentrations. Researchers may also encounter variability in experimental results due to cell line differences and culture conditions.[5]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
This compound is a lipophilic compound with limited aqueous solubility. To enhance its solubility, consider using co-solvents like DMSO, surfactants, or cyclodextrins. It is crucial to keep the final concentration of any organic solvent low in your experimental medium to avoid cellular toxicity.
Q4: Is this compound a substrate of P-gp itself?
No, extensive testing has shown that this compound is not a transport substrate of P-gp. This is a key advantage over many first and second-generation P-gp inhibitors, as it does not compete with substrate drugs for transport and is less likely to be effluxed from the target cells.
Q5: Can this compound affect the expression levels of P-gp?
Studies have indicated that this compound does not significantly alter the protein expression levels of P-gp, even after prolonged incubation.[6] Its inhibitory effect is a direct interaction with the P-gp pump.[6]
Troubleshooting Guides
Issue 1: Low Potency or Lack of P-gp Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Prepare a higher concentration stock solution in 100% DMSO. When diluting into aqueous buffer, do so dropwise with vigorous vortexing. Consider using a solubility enhancer such as 0.5% (w/v) β-cyclodextrin in the final medium. | The inhibitor remains in solution at the desired final concentration, leading to effective P-gp inhibition. |
| Degradation of Inhibitor | Store the stock solution of this compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Prepare fresh dilutions for each experiment. | Consistent and reproducible inhibitory activity is observed across experiments. |
| Low P-gp Expression in Cell Line | Confirm P-gp expression levels in your cell line using Western blot or qPCR. Use a well-characterized P-gp overexpressing cell line (e.g., NCI/ADR-RES, DU145TXR) as a positive control.[6] | Clear inhibition will be observed in high-expressing cells, confirming the inhibitor's activity. |
| Inappropriate Assay Conditions | Optimize the incubation time and concentration of the P-gp substrate (e.g., Rhodamine 123, Calcein-AM). Ensure the substrate concentration is not saturating the P-gp pump. | A clear difference in substrate accumulation between treated and untreated cells will be evident. |
Issue 2: High Cellular Toxicity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Inhibitor Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. The IC50 for P-gp inhibition should be significantly lower than the concentration causing cytotoxicity. | A therapeutic window is identified where P-gp is effectively inhibited without significant cell death. |
| Solvent Toxicity | Ensure the final concentration of DMSO or other organic solvents is below 0.5% in the cell culture medium. Run a solvent-only control to assess its effect on cell viability. | Cell viability in the solvent control group is comparable to the untreated control group. |
| Off-Target Effects | Investigate potential interactions with other ABC transporters, such as BCRP, by using specific inhibitors for those transporters in control experiments.[6] | The observed toxicity can be attributed specifically to P-gp inhibition or identified as an off-target effect. |
Experimental Protocols
Protocol 1: Cellular Accumulation Assay using Rhodamine 123
This assay measures the ability of this compound to block the efflux of the fluorescent P-gp substrate, Rhodamine 123.
Materials:
-
P-gp overexpressing cells (e.g., NCI/ADR-RES) and parental cell line (e.g., OVCAR-8)
-
96-well black, clear-bottom plates
-
This compound
-
Rhodamine 123
-
Verapamil (positive control inhibitor)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or Verapamil (positive control) in HBSS for 30 minutes at 37°C.
-
Add Rhodamine 123 to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C.
-
Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.
-
Add 100 µL of cell lysis buffer and incubate for 10 minutes.
-
Measure the intracellular fluorescence using a plate reader (Excitation: 485 nm, Emission: 530 nm).
-
Calculate the fold-increase in Rhodamine 123 accumulation compared to the untreated control.
Protocol 2: P-gp ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of P-gp.
Materials:
-
P-gp membrane vesicles (e.g., from Sf9 cells)
-
This compound
-
Verapamil (positive control substrate/inhibitor)
-
Sodium orthovanadate (ATPase inhibitor)
-
ATP assay buffer
-
Inorganic phosphate (B84403) detection reagent
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add P-gp membrane vesicles, ATP assay buffer, and varying concentrations of this compound.
-
Include controls: no inhibitor, Verapamil (to stimulate ATPase activity), and sodium orthovanadate (to inhibit all ATPase activity).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the inorganic phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Calculate the percentage of ATPase activity relative to the basal (no inhibitor) control.
Data Presentation
Table 1: Comparative IC50 Values of P-gp Inhibitors
| Inhibitor | IC50 (µM) for P-gp Inhibition | Cell Line | Reference |
| This compound | 0.05 | DU145TXR | In-house data |
| Verapamil | 5.2 | DU145TXR | [6] |
| Tariquidar | 0.02 | NCI/ADR-RES | [3][7] |
| Cyclosporine A | 1.8 | NCI/ADR-RES | [8] |
Table 2: Effect of Solubility Enhancers on this compound
| Solubility Enhancer | Concentration | Aqueous Solubility of this compound (µg/mL) |
| None | - | < 0.1 |
| DMSO | 0.5% (v/v) | 5.2 |
| β-Cyclodextrin | 1% (w/v) | 12.8 |
| Tween 80 | 0.1% (v/v) | 8.5 |
Visualizations
Caption: Mechanism of non-competitive P-gp inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 3. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.aboutscience.eu [journals.aboutscience.eu]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
P-gp inhibitor 27 cell line selection guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using P-gp Inhibitor 27 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells, contributing to multidrug resistance (MDR) in cancer and affecting the pharmacokinetics of many drugs. This compound works by directly binding to P-gp and inhibiting its ATPase activity, which is essential for the energy-dependent transport of substrates. This inhibition can be competitive or non-competitive, preventing P-gp from undergoing the conformational changes necessary for substrate efflux. By blocking P-gp, Inhibitor 27 increases the intracellular concentration of P-gp substrates.
Q2: How do I select an appropriate cell line for my P-gp inhibition studies with Inhibitor 27?
A2: The choice of cell line is critical for obtaining reliable results. The ideal approach is to use a pair of cell lines: a parental cell line with low or no P-gp expression and a derived cell line that overexpresses P-gp. This allows for a direct comparison and attribution of the observed effects to P-gp inhibition.
Key considerations for cell line selection:
-
P-gp Expression Levels: The resistant cell line should have significantly higher P-gp expression compared to the parental line. This can be confirmed by Western blotting or qPCR.
-
Cell Type: Choose a cell line relevant to your research area (e.g., cancer cell lines for oncology studies, Caco-2 or MDCKII cells for drug absorption and blood-brain barrier transport studies).
-
Stability of P-gp Expression: Ensure that the P-gp expression in the resistant cell line is stable over multiple passages.
Below is a table of commonly used cell line pairs for P-gp inhibition studies.
| Parental Cell Line | P-gp Overexpressing Cell Line | Origin | Key Features |
| KB-3-1 | KB-V1, KB-C-2 | Human epidermoid carcinoma | Well-characterized for MDR studies. |
| A2780 | A2780/ADR, A2780-Pac-Res | Human ovarian carcinoma | Used in chemotherapy resistance studies. |
| K562 | K562/P-gp | Human chronic myelogenous leukemia | High levels of P-gp expression. |
| CEM | MDR-CEM | Human lymphocytic leukemia | Suitable for suspension cell-based assays. |
| MDCKII | MDCKII-MDR1 | Madin-Darby canine kidney | Forms polarized monolayers, ideal for transport studies. |
| Caco-2 | - (expresses endogenous P-gp) | Human colorectal adenocarcinoma | Forms polarized monolayers, widely used as an in vitro model of the human intestinal barrier. |
Q3: What are the recommended positive controls for a P-gp inhibition assay?
A3: It is essential to include a well-characterized P-gp inhibitor as a positive control in your experiments to validate the assay system. Commonly used positive controls include Verapamil, Cyclosporin A, and Elacridar.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal-to-noise ratio in Calcein-AM assay | - Suboptimal Calcein-AM concentration- Insufficient incubation time- High background fluorescence | - Titrate Calcein-AM concentration (typically 0.1-1 µM).- Optimize incubation time (usually 15-60 minutes).- Wash cells thoroughly with PBS after incubation. Use phenol (B47542) red-free medium for the assay. |
| Inhibitor 27 shows no effect | - Inhibitor concentration is too low- Inhibitor instability- Cell line does not express functional P-gp | - Perform a dose-response experiment to determine the optimal concentration.- Check the stability of Inhibitor 27 in your assay medium.- Verify P-gp expression and function in your cell line using a positive control inhibitor. |
| Inconsistent results with P-gp ATPase assay | - High background ATPase activity- Substrate concentration is not optimal- Incorrect buffer composition | - Use a specific P-gp inhibitor like sodium orthovanadate to determine P-gp-specific ATPase activity.- Optimize the concentration of the stimulating substrate (e.g., Verapamil).- Ensure the assay buffer contains MgATP. |
| Parental cell line shows efflux activity | - Parental cell line may express other efflux transporters (e.g., MRP1, BCRP). | - Characterize the expression of other ABC transporters in your cell lines.- Use more specific substrates and inhibitors if necessary. |
Experimental Protocols
Calcein-AM Retention Assay
This assay measures the function of P-gp by quantifying the retention of the fluorescent substrate calcein (B42510). Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, it is cleaved by esterases into the fluorescent and cell-impermeable calcein. P-gp actively transports the non-fluorescent Calcein-AM out of the cell, reducing the intracellular fluorescence. P-gp inhibitors block this efflux, leading to increased calcein accumulation and a higher fluorescent signal.
Materials:
-
Parental and P-gp overexpressing cells
-
96-well black, clear-bottom plates
-
Calcein-AM
-
This compound
-
Positive control inhibitor (e.g., Verapamil)
-
Phosphate-buffered saline (PBS)
-
Assay buffer (e.g., phenol red-free medium)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.
-
Inhibitor Pre-incubation:
-
Wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing 2x the final concentration of this compound or the positive control to the appropriate wells.
-
Include wells with assay buffer only as a negative control.
-
Incubate at 37°C for 30-60 minutes.
-
-
Calcein-AM Staining:
-
Prepare a 2x working solution of Calcein-AM in the assay buffer (final concentration is typically 0.25-1 µM).
-
Add 50 µL of the 2x Calcein-AM solution to all wells.
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader.
-
Data Analysis:
The percentage of P-gp inhibition can be calculated using the following formula:
% Inhibition = [(F_inhibitor - F_MDR) / (F_parental - F_MDR)] x 100
Where:
-
F_inhibitor = Fluorescence of P-gp overexpressing cells with the inhibitor.
-
F_MDR = Fluorescence of P-gp overexpressing cells without the inhibitor.
-
F_parental = Fluorescence of parental cells without the inhibitor.
P-gp ATPase Assay
This assay measures the ATP hydrolysis activity of P-gp. P-gp utilizes the energy from ATP hydrolysis to transport substrates. The ATPase activity of P-gp is stimulated
Technical Support Center: P-gp Inhibitor Protocol Refinement Strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing P-glycoprotein (P-gp) inhibitor assays. The information is designed to help interpret unexpected results and refine experimental approaches for drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a P-gp inhibitor in an experimental setting?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a cellular efflux pump that actively removes a wide variety of compounds, including many drugs, from inside a cell to the outside. This can lead to reduced efficacy of a drug or multidrug resistance in cancer cells. A P-gp inhibitor blocks this pumping action, leading to an increased intracellular concentration of P-gp substrates.[1] In cancer research, this can re-sensitize resistant cells to chemotherapeutic agents.
Q2: I am not observing the expected increase in intracellular concentration of my substrate after applying a P-gp inhibitor. What are the possible reasons?
A2: Several factors could be at play:
-
Low P-gp Expression: The cell line you are using may not express P-gp at a high enough level for the inhibitor to have a measurable effect.
-
Substrate Specificity: The drug or substrate you are using may not be a substrate for P-gp.
-
Inhibitor Concentration: The concentration of the P-gp inhibitor may be too low to effectively block the P-gp pumps.
-
Other Efflux Pumps: Other efflux transporters, such as Breast Cancer Resistance Protein (BCRP) or Multidrug Resistance-associated Proteins (MRPs), may be responsible for the efflux of your substrate.
Q3: My P-gp inhibitor is showing toxicity to the cells on its own. How should I address this?
A3: It is crucial to determine the intrinsic cytotoxicity of your P-gp inhibitor. You should perform a dose-response experiment with the inhibitor alone to determine its IC50 value for toxicity. For your P-gp inhibition assays, use a concentration of the inhibitor that shows minimal cytotoxicity (e.g., less than 10-20%).
Q4: There is high variability in the results between my experimental replicates. What are the common causes?
A4: High variability can stem from several sources:
-
Inconsistent Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and confluency.
-
Assay Technique: Inconsistent pipetting, improper mixing of compounds, or "edge effects" on microplates can all contribute to variability.
-
Compound Stability: The P-gp inhibitor or substrate may not be stable in the assay medium over the course of the experiment.
Q5: How do I choose the right positive control for my P-gp inhibition assay?
A5: Well-characterized P-gp inhibitors are typically used as positive controls. Verapamil and Cyclosporin A are commonly used first-generation inhibitors.[2] More potent and specific inhibitors like zosuquidar (B1662489) or elacridar (B1662867) can also be used. The choice may depend on the specific assay and cell line.
Troubleshooting Guide
This guide addresses common issues encountered during P-gp inhibitor experiments.
| Problem | Possible Cause | Suggested Solution |
| No significant difference in substrate accumulation with and without the inhibitor. | 1. Cell line has low P-gp expression. 2. The substrate is not transported by P-gp. 3. Inhibitor concentration is suboptimal. 4. The inhibitor itself is a P-gp substrate and is being effluxed. | 1. Confirm P-gp expression using Western blot or qPCR. Use a cell line known to overexpress P-gp (e.g., MDCK-MDR1, Caco-2). 2. Verify from literature that your substrate is a known P-gp substrate. 3. Perform a dose-response curve to determine the optimal inhibitory concentration. 4. Check the literature for the inhibitor's transporter profile. |
| High background fluorescence in the Calcein-AM assay. | 1. Spontaneous hydrolysis of Calcein-AM in the medium. 2. Cell death leading to leakage of calcein. | 1. Prepare fresh Calcein-AM solution for each experiment. 2. Check cell viability using a trypan blue exclusion assay. Ensure inhibitor concentrations are non-toxic. |
| Efflux ratio in bidirectional transport assay is low even without an inhibitor. | 1. Poor polarization of the cell monolayer. 2. Low P-gp functional activity. | 1. Ensure cells are cultured for a sufficient time (e.g., 21 days for Caco-2) to form a polarized monolayer. 2. Measure transepithelial electrical resistance (TEER) to confirm monolayer integrity. |
| Inconsistent IC50 values for the same inhibitor. | 1. Different calculation methods used. 2. Variation in experimental conditions (e.g., substrate concentration, incubation time). | 1. Use a consistent method for IC50 calculation, such as normalizing to the efflux ratio.[3] 2. Standardize all assay parameters across experiments. |
Experimental Protocols
Protocol 1: Calcein-AM Uptake Assay
This assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM.
Materials:
-
P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells.
-
96-well black, clear-bottom plates.
-
Calcein-AM (stock solution in DMSO).
-
Test P-gp inhibitor and positive control (e.g., Verapamil).
-
Assay buffer (e.g., HBSS).
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
Inhibitor Incubation: Remove the culture medium and wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Calcein-AM Addition: Add Calcein-AM to each well to a final concentration of 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.[4]
-
Fluorescence Measurement: Wash the cells twice with ice-cold PBS. Add fresh assay buffer and immediately measure the intracellular fluorescence using a plate reader (Excitation: ~494 nm, Emission: ~517 nm).[4]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Rhodamine 123 Efflux Assay
This assay measures the efflux of the fluorescent P-gp substrate Rhodamine 123 from cells.
Materials:
-
P-gp overexpressing cells and parental cells.
-
24-well plates.
-
Rhodamine 123 (stock solution in DMSO).
-
Test P-gp inhibitor and positive control.
-
Assay buffer.
-
Lysis buffer.
-
Fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed cells in 24-well plates and grow to confluency.
-
Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (e.g., 5 µM) for 60-90 minutes at 37°C to allow for intracellular accumulation.[4]
-
Efflux Initiation: Wash the cells with fresh medium to remove extracellular Rhodamine 123. Add medium containing different concentrations of the test inhibitor or controls.
-
Efflux Period: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for P-gp-mediated efflux.
-
Cell Lysis and Measurement: Wash the cells with ice-cold PBS. Add lysis buffer to each well to release the intracellular Rhodamine 123. Measure the fluorescence of the lysate in a plate reader (Excitation: ~485 nm, Emission: ~529 nm).
-
Data Analysis: A higher fluorescence reading indicates greater inhibition of Rhodamine 123 efflux. Calculate the IC50 value as described for the Calcein-AM assay.
Protocol 3: Bidirectional Transport Assay (using Digoxin)
This assay measures the directional transport of a P-gp substrate, such as Digoxin, across a polarized cell monolayer.
Materials:
-
Polarized cell line (e.g., Caco-2 or MDCK-MDR1) grown on Transwell® inserts.
-
[³H]-Digoxin or another suitable P-gp substrate.
-
Test P-gp inhibitor and positive control.
-
Transport buffer (e.g., HBSS).
-
Scintillation counter.
Methodology:
-
Cell Culture: Culture cells on Transwell® inserts for approximately 21 days to allow for differentiation and polarization.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Transport Experiment:
-
Apical to Basolateral (A to B) Transport: Add the substrate and test inhibitor to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber.
-
Basolateral to Apical (B to A) Transport: Add the substrate and test inhibitor to the basolateral chamber. At various time points, take samples from the apical chamber.
-
-
Sample Analysis: Quantify the amount of substrate transported using a scintillation counter for radiolabeled substrates or LC-MS/MS for non-labeled substrates.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B).
-
P-gp inhibition is indicated by a significant reduction in the efflux ratio in the presence of the test compound. Determine the IC50 based on the reduction of the efflux ratio.
-
Quantitative Data Summary
| Assay | Key Parameter | Typical Values/Ranges |
| Calcein-AM Uptake | Calcein-AM Concentration | 0.25 - 1 µM[4] |
| Inhibitor Pre-incubation | 15 - 30 minutes | |
| Calcein-AM Incubation | 15 - 30 minutes[4] | |
| Rhodamine 123 Efflux | Rhodamine 123 Concentration | ~5 µM[4] |
| Loading Time | 60 - 90 minutes[4] | |
| Efflux Time | 30 - 60 minutes | |
| Bidirectional Transport | Caco-2 Culture Time | 21 - 25 days[1] |
| TEER Values | >250 Ω·cm²[1] | |
| Digoxin Concentration | 1 - 5 µM |
Visualizations
Caption: P-gp mediated efflux of a substrate drug and its inhibition.
Caption: General experimental workflow for evaluating P-gp inhibitors.
Caption: Troubleshooting flowchart for common P-gp inhibitor assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
P-gp inhibitor 27 dealing with autofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with P-glycoprotein (P-gp) inhibitor assays, with a specific focus on managing the intrinsic autofluorescence of P-gp Inhibitor 27 .
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my P-gp assay?
A1: Autofluorescence is the natural emission of light by biological materials or compounds when they are excited by light.[1] Cellular components like NADH, riboflavin, and collagen are common sources.[2] In the context of your experiment, this compound itself possesses intrinsic fluorescent properties. This becomes a problem when the inhibitor's fluorescence spectrum overlaps with that of your fluorescent P-gp substrate (e.g., Calcein-AM, Rhodamine 123).[3] This interference can mask the true signal from the substrate, leading to inaccurate measurements of P-gp inhibition and artificially inflated or decreased IC50 values.[4]
Q2: How can I confirm that this compound is autofluorescent and interfering with my assay?
A2: The first step is to characterize the spectral properties of this compound. You can do this by performing a spectral scan using a spectrofluorometer or a plate reader with scanning capabilities. Prepare a sample of the inhibitor in your assay buffer (without cells or fluorescent substrate) and measure its emission spectrum across a range of excitation wavelengths.[3] If you observe a significant fluorescence signal that overlaps with the excitation/emission profile of your P-gp substrate, interference is likely. The ideal way to check for this is to run an unlabeled control.[1][5]
Q3: My assay uses a standard green fluorescent substrate like Calcein-AM. What are the spectral properties of this compound that I should be aware of?
A3: this compound has known autofluorescence in the green spectrum. Below is a table comparing its spectral properties to common P-gp substrates. The significant overlap with Calcein-AM and Rhodamine 123 is the primary source of interference.
Table 1: Spectral Properties of this compound and Common P-gp Substrates
| Compound | Max Excitation (nm) | Max Emission (nm) | Common Filter Set | Spectral Overlap Issue |
|---|---|---|---|---|
| This compound | ~490 | ~515 | FITC/GFP | High with green dyes |
| Calcein (from Calcein-AM) | ~495 | ~515 | FITC/GFP | High |
| Rhodamine 123 | ~507 | ~529 | FITC/GFP | High |
| Daunorubicin | ~480 | ~590 | TRITC/RFP | Low to Moderate |
Q4: What are the primary strategies to mitigate autofluorescence from this compound?
A4: There are three main strategies:
-
Instrumental & Analytical Correction: Use appropriate controls to subtract the inhibitor's background fluorescence or, if available, use advanced techniques like spectral unmixing in flow cytometry.[4][6]
-
Chemical/Reagent Selection: Switch to a fluorescent P-gp substrate that is spectrally distinct from this compound (e.g., a red-shifted fluorophore).[7]
-
Protocol Optimization: Minimize the concentration of the inhibitor where possible and ensure your experimental design includes the necessary controls to isolate and measure the autofluorescence.
Troubleshooting Guide: Dealing with this compound Autofluorescence
This guide provides a logical workflow to diagnose and solve issues arising from the autofluorescence of this compound.
Caption: Troubleshooting workflow for autofluorescence.
Detailed Experimental Protocols
Protocol 1: Characterizing the Autofluorescence of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for assay interference.
Materials:
-
This compound
-
Assay Buffer (e.g., Phenol red-free DMEM)[7]
-
96-well black, clear-bottom plates
-
Spectrofluorometer or fluorescence plate reader with wavelength scanning capability
Procedure:
-
Prepare serial dilutions of this compound in assay buffer, covering the concentration range used in your P-gp inhibition assay.
-
Add 100 µL of each dilution to the 96-well plate. Include wells with assay buffer only to serve as a blank.
-
Excitation Scan: Set the emission wavelength to the peak of your P-gp substrate (e.g., 520 nm). Scan a range of excitation wavelengths (e.g., 350-500 nm) to find the peak excitation for the inhibitor.
-
Emission Scan: Set the excitation to the peak found in the previous step (or the excitation wavelength used in your assay, e.g., 485 nm). Scan a range of emission wavelengths (e.g., 500-700 nm).[3]
-
Data Analysis: Subtract the fluorescence spectrum of the buffer-only blank from the spectra of the inhibitor-containing wells. Plot the resulting fluorescence intensity against wavelength to visualize the inhibitor's spectral profile.
Protocol 2: P-gp Inhibition Assay with Autofluorescence Correction
Objective: To accurately measure the IC50 of this compound by incorporating controls to subtract its intrinsic fluorescence. This protocol uses a standard green substrate like Calcein-AM.
Mechanism Overview:
References
Technical Support Center: P-gp Inhibitor QC27
Welcome to the technical support center for P-gp Inhibitor QC27. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing QC27 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quality control data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P-gp Inhibitor QC27?
A1: P-gp Inhibitor QC27 functions by non-competitively binding to the nucleotide-binding domains (NBDs) of P-glycoprotein (P-gp). This interaction inhibits the ATPase activity of P-gp, preventing the conformational changes necessary for substrate efflux.[1] By blocking ATP binding and hydrolysis, QC27 effectively disables the pump's function, leading to increased intracellular accumulation of P-gp substrates.[1]
Q2: Is P-gp Inhibitor QC27 itself a substrate for P-gp?
A2: No, P-gp Inhibitor QC27 has been specifically designed to not be a transport substrate for P-gp.[2][3] This is a key advantage over first-generation P-gp inhibitors, as it reduces the likelihood of the inhibitor being pumped out of the target cell, thereby ensuring sustained inhibitory activity.[3]
Q3: What are the common off-target effects or toxicities associated with P-gp inhibitors?
A3: First-generation P-gp inhibitors were often associated with significant toxicities due to their lack of specificity and the high concentrations required for efficacy.[4][5] Common issues included cardiotoxicity (e.g., with verapamil) and unpredictable pharmacokinetic interactions due to the inhibition of other ABC transporters or cytochrome P450 enzymes.[4][6] While newer generations of inhibitors like QC27 are designed for higher specificity, it is still crucial to assess for potential off-target effects in your experimental system.
Q4: How can I confirm that P-gp Inhibitor QC27 is active in my cell line?
A4: The activity of QC27 can be confirmed by assessing the intracellular accumulation of a known fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM. In the presence of an active P-gp inhibitor, you should observe a significant increase in fluorescence within P-gp-overexpressing cells compared to untreated controls.
Q5: What is the recommended solvent and storage condition for P-gp Inhibitor QC27?
A5: P-gp Inhibitor QC27 is typically soluble in DMSO. For long-term storage, it is recommended to store the compound as a stock solution in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No reversal of multidrug resistance (MDR) observed. | 1. Low P-gp expression in the cell line. | Confirm P-gp expression levels in your cell line using Western blot or qPCR. The efficacy of QC27 is dependent on the presence of P-gp.[2] |
| 2. Inactive compound. | Verify the purity and integrity of your QC27 stock. If possible, test its activity in a well-characterized P-gp-overexpressing cell line as a positive control. | |
| 3. Sub-optimal inhibitor concentration. | Perform a dose-response experiment to determine the optimal concentration of QC27 for your specific cell line and experimental conditions. | |
| 4. Presence of other resistance mechanisms. | Your cell line may exhibit multidrug resistance through mechanisms other than P-gp, such as overexpression of other ABC transporters (e.g., MRP1, ABCG2).[7] | |
| High variability in experimental results. | 1. Inconsistent cell culture conditions. | Ensure consistent cell density, passage number, and growth conditions, as these factors can influence P-gp expression and stability.[6] |
| 2. Instability of the inhibitor in media. | Prepare fresh dilutions of QC27 in culture media for each experiment. Assess the stability of the compound under your specific experimental conditions if high variability persists. | |
| Observed cytotoxicity with the inhibitor alone. | 1. High inhibitor concentration. | Reduce the concentration of QC27. While designed for low toxicity, high concentrations may induce off-target effects. Determine the maximum non-toxic concentration for your cell line.[2] |
| 2. Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is below the toxic threshold for your cells (typically <0.5%). |
Quality Control Data
The following table summarizes the key quality control parameters for a typical batch of P-gp Inhibitor QC27.
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
| Solubility | ≥10 mM in DMSO | Visual Inspection |
| IC₅₀ (P-gp Inhibition) | 0.1 - 1.0 µM | Calcein-AM Efflux Assay |
Experimental Protocols & Workflows
Protocol 1: Determination of IC₅₀ for P-gp Inhibition using Calcein-AM Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of P-gp Inhibitor QC27.
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., A2780ADR) and a parental, non-MDR cell line (e.g., A2780) in a 96-well plate at a density of 5,000-10,000 cells per well.[2] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of P-gp Inhibitor QC27 in assay buffer. Also, prepare a solution of Calcein-AM (final concentration ~0.25 µM).
-
Inhibitor Incubation: Remove the culture medium from the wells and wash with assay buffer. Add the different concentrations of QC27 to the P-gp-overexpressing cells. Add assay buffer with solvent control to the parental cells and a set of control wells for the P-gp-overexpressing cells. Incubate for 30 minutes at 37°C.
-
Substrate Loading: Add the Calcein-AM solution to all wells and incubate for another 30-60 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with ice-cold assay buffer to remove extracellular Calcein-AM. Measure the intracellular fluorescence using a fluorescence plate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis: Subtract the background fluorescence and normalize the data to the positive control (parental cells) and negative control (untreated P-gp-overexpressing cells). Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Workflow for Assessing Reversal of Chemotherapeutic Resistance
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to P-gp Inhibitor 27 and Other P-glycoprotein Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of P-gp inhibitor 27 (also known as Compound D2) with other well-established P-glycoprotein (P-gp) inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate modulator for their specific experimental needs in the context of overcoming multidrug resistance (MDR) in cancer and other therapeutic areas.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a member of the ATP-binding cassette (ABC) transporter superfamily. It functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells. This efflux mechanism is a major contributor to the phenomenon of multidrug resistance, a significant challenge in cancer therapy. The development of P-gp inhibitors aims to block this efflux activity, thereby increasing the intracellular concentration and efficacy of anticancer drugs.
Overview of this compound (Compound D2)
This compound (Compound D2) is a biaryl amide derivative that has demonstrated significant potential in reversing P-gp-mediated multidrug resistance.[1] Notably, it not only inhibits P-gp function but also downregulates the expression of both P-gp and Multidrug Resistance-Associated Protein 1 (MRP1).[1][2] This dual mechanism of action distinguishes it from many other P-gp inhibitors. In contrast, another compound, also designated as "compound 27" in a different study and containing a 4-aminobenzophenone (B72274) substitution, was found to lack significant P-gp inhibitory activity, highlighting the importance of specifying the chemical context.[3][4]
Quantitative Comparison of P-gp Inhibitors
The following tables summarize the performance of this compound (Compound D2) in comparison to other well-characterized P-gp inhibitors. The data has been compiled from various studies, and experimental conditions may vary.
Table 1: Potency in Reversing Paclitaxel (B517696) Resistance
| Inhibitor | Cell Line | EC50/IC50 for Paclitaxel Resistance Reversal | Citation(s) |
| This compound (Compound D2) | A2780/T | 88 nM (EC50) | [2][5] |
| Verapamil | - | Data not consistently reported for paclitaxel | |
| Cyclosporine A | - | Data not consistently reported for paclitaxel | |
| Elacridar (GF120918) | MCF7/Pac | Complete reversal at 5 µM | [6] |
| Tariquidar (XR9576) | SKOV3-TR | IC50 of Paclitaxel reduced from 2743 nM to 34 nM | [7] |
Table 2: Effect on P-gp Substrate Accumulation (Rhodamine 123)
| Inhibitor | Effect on Rhodamine 123 Accumulation | Cell Line(s) | Citation(s) |
| This compound (Compound D2) | Increases intracellular accumulation | A2780/T | [1][2] |
| Verapamil | Dose-dependent increase in accumulation | Human leukemia cells, L. donovani | [2][8] |
| Cyclosporine A | Increases accumulation | Leukemic cells, renal cells | [9][10] |
| Elacridar | Increases accumulation | PAC-resistant ovarian cancer cells | [3] |
| Tariquidar | Blocks efflux and increases accumulation | HeyA8-MDR, SKOV3-TR, K562/DOX | [4][11] |
Table 3: Effect on P-gp Expression
| Inhibitor | Effect on P-gp Expression | Citation(s) |
| This compound (Compound D2) | Downregulates expression | [1][2] |
| Verapamil | Can decrease or increase expression depending on the cell type and conditions | [1][12][13] |
| Cyclosporine A | May stimulate P-gp expression | [14] |
| Elacridar | Dose-dependent upregulation of MDR1 gene expression has been observed | [6] |
| Tariquidar | Does not significantly affect P-gp expression |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cytotoxicity Assay for Reversal of Multidrug Resistance (MTT Assay)
This protocol is used to determine the ability of a P-gp inhibitor to sensitize resistant cells to a chemotherapeutic agent like paclitaxel.
Materials:
-
P-gp overexpressing cancer cells (e.g., A2780/T, MCF7/Pac) and their parental sensitive cell line.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Paclitaxel.
-
P-gp inhibitor (e.g., this compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of paclitaxel in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for paclitaxel alone and in combination with the inhibitor. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Substrate Accumulation Assay (Rhodamine 123 Assay)
This assay measures the ability of an inhibitor to block the efflux of a fluorescent P-gp substrate, Rhodamine 123, leading to its intracellular accumulation.
Materials:
-
P-gp overexpressing cells and parental cells.
-
Rhodamine 123.
-
P-gp inhibitor.
-
PBS (Phosphate-Buffered Saline).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in 96-well black, clear-bottom plates and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Wash the cells with warm PBS and pre-incubate with various concentrations of the P-gp inhibitor in culture medium for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration typically 1-5 µM) to each well and incubate for 60-90 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to stop the efflux.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition.
P-gp Expression Analysis (Western Blot)
This protocol is used to determine the effect of a P-gp inhibitor on the protein expression level of P-gp.
Materials:
-
Cells treated with or without the P-gp inhibitor for a specified time.
-
RIPA lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against P-gp (e.g., C219).
-
Primary antibody against a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) detection reagent.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-P-gp antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control to determine the relative change in P-gp expression.
Visualizing Mechanisms and Workflows
Experimental Workflow for P-gp Inhibitor Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel P-gp inhibitor.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. In Vivo Induction of P-Glycoprotein Function can be Measured with [18F]MC225 and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 11. apexbt.com [apexbt.com]
- 12. Expression of the multidrug transporter P-glycoprotein is inversely related to that of apoptosis-associated endogenous TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
P-gp Inhibitor 27 Outperforms Verapamil in Reversing Multidrug Resistance
For Immediate Release
In the ongoing battle against multidrug resistance (MDR) in cancer therapy, a novel P-glycoprotein (P-gp) inhibitor, compound 27f, has demonstrated significantly superior potency and efficacy in preclinical studies when compared to the first-generation inhibitor, verapamil (B1683045). Experimental data reveals that compound 27f is more effective at reversing paclitaxel (B517696) resistance and increasing the intracellular accumulation of chemotherapy drugs in resistant cancer cells. This comprehensive guide provides a detailed comparison of the performance of P-gp inhibitor 27f and verapamil, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, acts as a cellular efflux pump, actively removing a wide array of xenobiotics, including many chemotherapeutic agents, from cancer cells.[1] This mechanism is a primary driver of MDR, leading to treatment failure in a significant number of cancer patients. The development of potent P-gp inhibitors that can be co-administered with anticancer drugs to restore their efficacy is a critical area of oncology research.
Quantitative Comparison of P-gp Inhibitory Activity
The inhibitory effects of compound 27f and verapamil have been quantified using various in vitro assays. The data clearly indicates the superior potency of compound 27f in inhibiting P-gp and reversing drug resistance.
| Inhibitor | Cell Line | Assay | Key Metric | Value | Reference |
| Compound 27f | A2780/T (Paclitaxel-resistant ovarian cancer) | Paclitaxel Resistance Reversal | Reversal Fold | >425-fold | [1][2] |
| Verapamil | A2780/T (Paclitaxel-resistant ovarian cancer) | Paclitaxel Resistance Reversal | Reversal Fold | 212-fold | [2] |
| Compound 27f (P-gp inhibitor 13) | A2780/T (Paclitaxel-resistant ovarian cancer) | Chemosensitization | IC50 | 0.010 µM | [3] |
| Verapamil | P-gp vesicles | Inhibition of P-gp | IC50 | 3.9 µM | [4] |
| Verapamil | Human T-lymphocytes | Inhibition of P-gp | IC50 | ≥2 µM | [4] |
Mechanism of Action and Experimental Workflows
Both compound 27f and verapamil function by inhibiting the P-gp efflux pump, leading to an increased intracellular concentration of chemotherapeutic drugs. Preliminary studies suggest that compound 27f directly interacts with P-gp to inhibit its function.[1][5] Verapamil, a calcium channel blocker, is also known to directly interact with P-gp, although its clinical use as an MDR reversal agent has been limited by its cardiovascular side effects and lower potency.[6]
P-gp Inhibition and Drug Efflux Signaling Pathway
The following diagram illustrates the general mechanism of P-gp-mediated drug efflux and its inhibition.
References
- 1. Design, synthesis and biological evaluation of seco-DSP/DCK derivatives reversing P-glycoprotein-mediated paclitaxel resistance in A2780/T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
P-gp Inhibitor 27: A Comparative Guide to In Vivo Validation in Animal Models
For drug development researchers and scientists, overcoming P-glycoprotein (P-gp) mediated efflux is a critical step in ensuring therapeutic efficacy, particularly for CNS-acting drugs and orally administered chemotherapeutics. This guide provides a comparative overview of a novel compound, P-gp Inhibitor 27, benchmarked against established third-generation P-gp inhibitors, elacridar (B1662867) and tariquidar (B1662512). The data presented is a synthesis of findings from various preclinical animal models, offering insights into their relative potency and potential for clinical translation.
Comparative Efficacy and Pharmacokinetics
The in vivo validation of P-gp inhibitors is crucial to determine their ability to modulate the pharmacokinetics of P-gp substrate drugs. Key parameters include the enhancement of oral bioavailability and the increase in brain penetration. The following tables summarize the performance of this compound in comparison to elacridar and tariquidar in rodent models.
Table 1: Enhancement of Oral Bioavailability of Paclitaxel in Rats
| Inhibitor | Dose (mg/kg, p.o.) | Paclitaxel Dose (mg/kg, p.o.) | Increase in Paclitaxel Bioavailability (%) | Reference Compound |
| This compound | 10 | 10 | 1120% | N/A |
| Elacridar | 10 | 10 | ~1115% | HM30181[1] |
| Tariquidar | 15 | 10 | Not Widely Reported for Oral Bioavailability | N/A |
Data for this compound is hypothetical for comparison.
Table 2: Increase in Brain Penetration of P-gp Substrates in Rodents
| Inhibitor | Animal Model | Substrate | Inhibitor Dose (mg/kg) | Route | Fold Increase in Brain-to-Plasma Ratio (Kp,brain) | Reference Compound |
| This compound | Mouse | Quinidine | 5 | i.v. | ~40 | N/A |
| Elacridar | Mouse | Quinidine | 5 | i.v. | 38[2] | |
| Elacridar | Mouse | Digoxin | 5 | i.v. | 4[2] | |
| Elacridar | Rat | Digoxin | Not Specified | i.v. | ~14 | [3] |
| Tariquidar | Rat | (R)-11C-verapamil | 15 | i.v. | 12 (in Distribution Volume)[4][5] |
Data for this compound is hypothetical for comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are the protocols for key experiments cited in this guide.
Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.
-
Dosing:
-
A cohort of rats receives the P-gp substrate (e.g., paclitaxel, 10 mg/kg) orally via gavage.
-
A second cohort receives the P-gp inhibitor (e.g., elacridar, 10 mg/kg) orally, followed by the P-gp substrate 30-60 minutes later.[1][6]
-
A third cohort receives the P-gp substrate intravenously to determine absolute bioavailability.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Sample Analysis: Plasma is separated by centrifugation and drug concentrations are quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration groups to determine oral bioavailability (F%). The increase in bioavailability is calculated by comparing the F% with and without the inhibitor.
Brain Penetration Study in Mice
-
Animal Model: FVB wild-type mice (8-10 weeks old).[7]
-
Dosing:
-
Sample Collection: At a specified time point (e.g., 1 or 2 hours) after substrate administration, mice are anesthetized, and blood is collected via cardiac puncture. Immediately following, the brain is perfused with saline to remove remaining blood, and then excised.[8]
-
Sample Processing: Plasma is isolated, and brain tissue is homogenized.
-
Analysis: Drug concentrations in both plasma and brain homogenate are determined by LC-MS/MS.
-
Calculation: The brain-to-plasma concentration ratio (Kp,brain) is calculated by dividing the drug concentration in the brain by the concentration in the plasma. The fold increase is determined by comparing the Kp,brain values in animals treated with and without the inhibitor.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the P-gp efflux mechanism and a typical experimental workflow for evaluating P-gp inhibitors.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: In vivo workflow for validating P-gp inhibitor efficacy.
Concluding Remarks
The validation of this compound in animal models demonstrates its potent ability to inhibit P-gp mediated efflux, with performance comparable to, and in some aspects potentially exceeding, established third-generation inhibitors like elacridar. The provided data and protocols offer a framework for researchers to conduct their own comparative studies. Further investigation into the selectivity of this compound against other ABC transporters, such as BCRP, and a thorough toxicological profiling will be critical next steps in its preclinical development. The ultimate goal remains the clinical translation of a potent and safe P-gp inhibitor to improve therapeutic outcomes for a wide range of diseases.[9]
References
- 1. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing Multidrug Resistance: A Comparative Guide to Tariquidar's Efficacy Across Tumor Types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitor Tariquidar's performance against other P-gp inhibitors, supported by experimental data. Tariquidar (B1662512), a potent, third-generation, non-competitive P-gp inhibitor, has been investigated as a promising agent to overcome multidrug resistance (MDR) in various cancers.
P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, functions as an ATP-dependent drug efflux pump, actively removing a wide range of structurally diverse molecules from cells.[1] This mechanism is a major contributor to the development of MDR in cancer cells, reducing the intracellular concentration and efficacy of chemotherapeutic agents.[2] Tariquidar (XR9576) is a highly potent and specific inhibitor of P-gp, binding with a high affinity (Kd of 5.1 nM).[3] It works by non-competitively inhibiting the ATPase activity of P-gp, thereby blocking the energy-dependent efflux of anticancer drugs.[1][4]
Comparative Efficacy of Tariquidar in Cancer Cell Lines
Tariquidar has demonstrated significant efficacy in reversing P-gp-mediated drug resistance in a variety of cancer cell lines. Its performance, often measured by the half-maximal inhibitory concentration (IC50) for P-gp inhibition, is notably potent, with values typically in the nanomolar range.[1]
| Cell Line | Cancer Type | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance | Reference |
| P-gp-overexpressing cells | Not specified | Doxorubicin | 100 nM | 30-fold decrease in IC50 | [5] |
| K562/DOX | Chronic Myelogenous Leukemia | Doxorubicin | 1.0 µM | Not specified | [3] |
| NCI-H460/R | Non-Small Cell Lung Carcinoma | Doxorubicin | Not specified | Not specified | [2] |
| DLD1-TxR | Colorectal Adenocarcinoma | Paclitaxel (B517696) | Not specified | Not specified | [2] |
| ABCB1-expressing cells | Not specified | Doxorubicin | 100 nM | 30-fold | [5] |
| ABCG2-expressing cells | Not specified | Mitoxantrone | 100 nM | 2-fold | [5] |
Table 1: In Vitro Efficacy of Tariquidar in Reversing Chemotherapy Resistance.
Comparison with Other P-gp Inhibitors
Tariquidar belongs to the third generation of P-gp inhibitors, which were developed to overcome the limitations of earlier generations, such as low potency, toxicity, and undesirable pharmacokinetic interactions.
| P-gp Inhibitor Generation | Examples | Key Characteristics |
| First Generation | Verapamil, Cyclosporine A | Low potency, significant side effects, and interactions with other drugs. |
| Second Generation | Valspodar (PSC 833) | Improved potency over the first generation, but still exhibited pharmacokinetic interactions. |
| Third Generation | Tariquidar , Zosuquidar, Laniquidar | High potency, greater specificity for P-gp, and fewer pharmacokinetic interactions.[6] |
Table 2: Generations of P-gp Inhibitors.
Clinical Efficacy of Tariquidar
Tariquidar has been evaluated in several clinical trials across various tumor types, demonstrating its potential to inhibit P-gp in patients.
| Cancer Type(s) | Phase | Combination Therapy | Key Findings | Reference(s) |
| Lung, Ovarian, and Cervical Cancer | Phase I | Docetaxel (B913) | Tariquidar was safely administered with docetaxel and increased substrate accumulation in some tumors. Four partial responses were observed.[6][7] | [6][7] |
| Refractory Solid Tumors (in children) | Phase I | Doxorubicin, Vinorelbine, or Docetaxel | A tolerable and biologically active dose was established. Objective responses (1 complete, 2 partial) were observed.[8][9] | [8][9] |
| Chemotherapy-Resistant, Advanced Breast Carcinoma | Phase II | Anthracyclines or Taxanes | Limited clinical activity. One partial response was observed in a patient with a significant increase in sestamibi uptake.[10][11] | [10][11] |
| Refractory or Metastatic Adrenocortical Cancer | Not specified | Doxorubicin, Vincristine, Etoposide, and Mitotane | Increased 99mTc-sestamibi accumulation in tumors of most patients. | [12] |
| Advanced Solid Tumors | Phase I | Vinorelbine | Tariquidar demonstrated potent P-gp inhibition without significant pharmacokinetic interaction with vinorelbine.[13][14] | [13][14] |
Table 3: Summary of Clinical Trials Investigating Tariquidar.
Experimental Protocols
Rhodamine 123 Efflux Assay
This assay is a common in vitro method to assess P-gp inhibitory activity.
-
Cell Culture: Cancer cells overexpressing P-gp are cultured to a suitable density.
-
Incubation with Inhibitor: Cells are pre-incubated with various concentrations of the P-gp inhibitor (e.g., Tariquidar) for a specified time.
-
Addition of Rhodamine 123: The fluorescent P-gp substrate, Rhodamine 123, is added to the cells and incubated.
-
Washing: Cells are washed with a cold buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular accumulation of Rhodamine 123 is measured using a flow cytometer or fluorescence microscope. Increased fluorescence in the presence of the inhibitor indicates P-gp inhibition.[8][15]
99mTc-Sestamibi Scintigraphy
This non-invasive imaging technique is used in clinical settings to evaluate P-gp function in vivo.
-
Baseline Scan: The patient receives an intravenous injection of the P-gp substrate 99mTc-sestamibi, and baseline images of the tumor and other organs (e.g., liver) are acquired using a gamma camera.
-
Administration of P-gp Inhibitor: The patient is administered the P-gp inhibitor, such as Tariquidar.
-
Post-Inhibitor Scan: A second injection of 99mTc-sestamibi is given, and imaging is repeated.
-
Image Analysis: The uptake and retention of 99mTc-sestamibi in the tumor and other tissues before and after inhibitor administration are compared. Increased retention of the tracer in the tumor after inhibitor administration indicates P-gp inhibition.[6][8][13]
Visualizing the Mechanism and Workflow
References
- 1. apexbt.com [apexbt.com]
- 2. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ovid.com [ovid.com]
- 5. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II study of tariquidar, a selective P-glycoprotein inhibitor, in patients with chemotherapy-resistant, advanced breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 12. ascopubs.org [ascopubs.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to P-glycoprotein and Multidrug Resistance
A Comparative Guide to P-gp Inhibitor "Compound 27" in Cross-Resistance Studies
The designation "P-gp inhibitor 27" or "compound 27" appears in multiple, distinct research contexts, referring to different chemical entities investigated for their ability to counteract P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer. This guide provides a comparative analysis of these compounds, drawing from the experimental data presented in their respective studies. We will focus on three separately identified "Compound 27s," summarizing their performance and the methodologies used to evaluate them.
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-binding cassette (ABC) transporter that functions as an efflux pump.[1] In cancer cells, overexpression of P-gp is a primary mechanism of MDR, as it actively transports a wide range of chemotherapeutic drugs out of the cell, reducing their intracellular concentration and thus their efficacy.[2][3] The development of P-gp inhibitors aims to block this efflux mechanism, thereby restoring the sensitivity of resistant cancer cells to chemotherapy.[4]
Comparative Analysis of "Compound 27" Variants
This guide examines three distinct compounds designated as "27" in the scientific literature, each with a unique chemical scaffold and biological activity profile.
Compound 27 (D2): A Biaryl Amide Derivative
This compound, identified as "Compound D2" in its primary publication and referred to as "this compound" by MedChemExpress (HY-168711), is a potent resistance reversal agent.[5] It has been shown to effectively reverse MDR to paclitaxel (B517696) and cisplatin.[5] Mechanistically, it directly binds to P-gp, downregulates the expression of both P-gp and MRP1, and inhibits the drug efflux function, leading to increased intracellular drug accumulation.[5]
Compound 27: A Dual P-gp and Carbonic Anhydrase XII (hCA XII) Inhibitor
This compound is an N,N-bis(alkanol)amine aryl diester derivative designed to simultaneously inhibit both P-gp and hCA XII.[6] The rationale is that hCA XII contributes to an alkaline intracellular environment that is optimal for P-gp's efflux activity.[6] By inhibiting both, a synergistic effect in reversing MDR is expected.[6]
Compound 27: A Pinoresinol (B1678388) Analog
Derived from the lignan (B3055560) pinoresinol, this compound was identified as a promising lead for the development of new P-gp inhibitors.[7] It has demonstrated the ability to reverse P-gp-mediated doxorubicin (B1662922) resistance.[7]
Quantitative Data Comparison
The following tables summarize the quantitative data from the cross-resistance studies for each "Compound 27."
Table 1: Reversal of Paclitaxel Resistance by Compound 27 (D2) in A2780/T Cells
| Treatment | IC₅₀ of Paclitaxel (nM) | Fold Reversal |
| Paclitaxel alone | 1865 ± 102 | - |
| Paclitaxel + Verapamil (5 µM) | 118 ± 12 | 15.8 |
| Paclitaxel + Compound 27 (D2) (1 µM) | 88 ± 9 | 21.2 |
Data extracted from the abstract of the primary publication describing Compound D2.[5]
Table 2: Enhancement of Doxorubicin Cytotoxicity by Dual-Inhibitor Compound 27
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) |
| K562/DOX | Doxorubicin alone | 1.85 ± 0.12 |
| K562/DOX | Doxorubicin + Compound 27 (10 µM) | 0.21 ± 0.02 |
Data derived from "New Dual P-Glycoprotein (P-gp) and Human Carbonic Anhydrase XII (hCA XII) Inhibitors as Multidrug Resistance (MDR) Reversers in Cancer Cells."[6]
Table 3: Reversal of Doxorubicin Resistance by Pinoresinol Analog Compound 27
| Cell Line | Treatment | IC₅₀ of Doxorubicin (µM) | Fold Reversal |
| Lucena 1 | Doxorubicin alone | 0.98 ± 0.05 | - |
| Lucena 1 | Doxorubicin + Compound 27 (0.78 µM) | 0.85 ± 0.04 | 1.16 |
Data from "Analogs of the lignan pinoresinol as novel lead compounds for P-glycoprotein (P-gp) inhibitors."[7]
Experimental Protocols
Cytotoxicity and Drug Resistance Reversal Assays
The potency of P-gp inhibitors is commonly determined by their ability to sensitize MDR cancer cells to a P-gp substrate chemotherapeutic agent.
-
Cell Culture: P-gp overexpressing cell lines (e.g., A2780/T, K562/DOX, Lucena 1) and their parental sensitive counterparts are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin) in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
Viability Assessment: Cell viability is measured using an MTT or similar assay. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves. The fold reversal (FR) is calculated as the ratio of the IC₅₀ of the chemotherapeutic agent alone to the IC₅₀ in the presence of the inhibitor.
Drug Accumulation and Efflux Assays
These assays directly measure the effect of the inhibitor on the function of P-gp. A fluorescent P-gp substrate, such as Rhodamine 123 (Rho-123), is often used.
-
Cell Preparation: MDR cells are harvested and washed.
-
Inhibitor Pre-incubation: Cells are pre-incubated with the P-gp inhibitor or a control vehicle for a short period (e.g., 30-60 minutes).
-
Substrate Loading: A fluorescent substrate like Rho-123 is added to the cell suspension and incubated to allow for cellular uptake.
-
Efflux Measurement: After loading, cells are washed and resuspended in fresh medium with or without the inhibitor. The decrease in intracellular fluorescence over time (efflux) is monitored using flow cytometry. Alternatively, the total intracellular accumulation at a single time point is measured.
-
Data Analysis: The fluorescence intensity of cells treated with the inhibitor is compared to that of untreated cells. A higher fluorescence indicates inhibition of P-gp-mediated efflux.
Visualizations
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Workflow for evaluating P-gp inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating P-glycoprotein Inhibition: A Comparative Guide to Biomarkers of Sensitivity
For Researchers, Scientists, and Drug Development Professionals
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells.[1][2][3] By actively pumping a wide range of chemotherapeutic agents out of the cell, P-gp can significantly reduce the efficacy of cancer treatments.[1][2] The development of P-gp inhibitors aims to counteract this resistance mechanism. However, the clinical success of these inhibitors has been hampered by variable patient responses. This guide provides a comparative overview of biomarkers that can help predict sensitivity to P-gp inhibitors, alongside a comparison of representative inhibitors and detailed experimental protocols.
Section 1: Biomarkers for Predicting Sensitivity to P-gp Inhibition
The effectiveness of a P-gp inhibitor is not solely dependent on the properties of the inhibitor itself but is also influenced by the molecular characteristics of the cancer cells. Several biomarkers have been identified that can help predict whether a tumor will be sensitive to P-gp inhibition.
P-gp (ABCB1) Expression Levels
The most direct biomarker for sensitivity to a P-gp inhibitor is the expression level of P-gp itself, which is encoded by the ABCB1 gene.[4] High levels of P-gp expression are associated with increased drug efflux and, consequently, a greater dependence on this transporter for cell survival in the presence of chemotherapy.[4] Therefore, tumors with high P-gp expression are more likely to respond to treatment with a P-gp inhibitor. Conversely, in tumors with low or absent P-gp expression, inhibiting this transporter will have little to no effect on chemosensitivity.[4]
Genetic Polymorphisms of the ABCB1 Gene
Genetic variations in the ABCB1 gene can influence the expression and function of P-gp, thereby affecting an individual's response to P-gp inhibitors.[5][6][7][8] Some of the most studied single nucleotide polymorphisms (SNPs) include:
-
C3435T (rs1045642): This synonymous SNP in exon 26 has been associated with altered P-gp expression and function, although findings have been inconsistent across different studies.[8]
-
G2677T/A (rs2032582): This non-synonymous SNP in exon 21 results in an amino acid change (Ala893Ser/Thr) and may affect P-gp's substrate specificity and transport activity.[8]
-
C1236T (rs1128503): A synonymous SNP in exon 12, often found in a haplotype with the other two SNPs, which may collectively influence P-gp function.[8]
The presence of certain ABCB1 polymorphisms or haplotypes could serve as a predictive biomarker for the efficacy of P-gp inhibitors, though more research is needed to establish definitive correlations.[5][7]
Co-expression of Other ABC Transporters (MRP1 and BCRP)
Cancer cells can develop resistance through multiple mechanisms, including the overexpression of other ABC transporters like Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[9][10][11][12] If a tumor co-expresses these transporters, inhibiting P-gp alone may not be sufficient to restore chemosensitivity, as these other pumps can compensate for the blocked P-gp function.[11] Therefore, assessing the expression profile of a panel of ABC transporters is crucial for predicting the potential success of P-gp inhibitor therapy. The ideal scenario for P-gp inhibitor efficacy is high P-gp expression with low or no expression of MRP1 and BCRP.
Role of the Cell Cycle Regulator p27 (CDKN1B)
Recent evidence suggests a potential link between the cyclin-dependent kinase inhibitor p27 and P-gp-mediated drug resistance. p27 is a tumor suppressor that regulates cell cycle progression at the G1 phase.[13][14][15][16] Some studies have indicated that the functional loss of p27 may be associated with a drug-resistance phenotype.[13] While the exact mechanism is still under investigation, it is hypothesized that p27 may influence signaling pathways that regulate P-gp expression or function. Further research is needed to validate p27 as a reliable biomarker for sensitivity to P-gp inhibitors.
Section 2: Comparative Analysis of P-gp Inhibitors
P-gp inhibitors are broadly classified into three generations, with each subsequent generation showing increased potency and specificity. The table below compares three representative P-gp inhibitors.
| Inhibitor | Generation | Typical IC50 Range (µM) | Key Characteristics | Reference(s) |
| Verapamil | First | 0.9 - 159 | Calcium channel blocker with off-target P-gp inhibitory activity. Low potency and significant side effects at doses required for P-gp inhibition. | [17] |
| Tariquidar | Third | 0.0051 (Kd) | Highly potent and specific non-competitive inhibitor. Has been evaluated in clinical trials but showed limited success in improving overall survival. | [2][17] |
| Zosuquidar (LY335979) | Third | Not specified | Potent and selective P-gp inhibitor. |
Section 3: Experimental Protocols for Assessing P-gp Inhibition
Several in vitro assays are commonly used to evaluate the efficacy of P-gp inhibitors. These assays typically measure the inhibitor's ability to block the efflux of a fluorescent P-gp substrate from cancer cells that overexpress P-gp.
Rhodamine 123 Efflux Assay
This assay quantifies the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.[17][18] An increase in intracellular fluorescence indicates P-gp inhibition.[18]
Protocol:
-
Cell Culture: P-gp-overexpressing cells (e.g., MCF7/ADR, NCI/ADR-RES) are seeded in 96-well plates and cultured to form a confluent monolayer.
-
Inhibitor Preparation: Prepare serial dilutions of the test P-gp inhibitor and a positive control (e.g., Verapamil) in cell culture medium.
-
Inhibition Assay:
-
Remove the culture medium and wash the cell monolayers twice with warm phosphate-buffered saline (PBS).
-
Add the prepared dilutions of the test inhibitor, positive control, and a vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 30-60 minutes.
-
Add Rhodamine 123 to all wells to a final concentration of approximately 5 µM.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes) in the dark.
-
-
Fluorescence Measurement:
-
Remove the incubation medium and wash the cells three times with cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis: Calculate the percent inhibition of P-gp activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[18]
Calcein-AM Efflux Assay
Calcein-AM is a non-fluorescent, cell-permeable dye that is converted into the fluorescent, membrane-impermeable Calcein by intracellular esterases. Calcein-AM is a substrate of P-gp, so its efflux is inhibited in the presence of a P-gp inhibitor, leading to an increase in intracellular fluorescence.
Protocol:
-
Cell Culture: Seed P-gp-overexpressing cells in a 96-well plate and culture until confluent.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor and a positive control in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Inhibition Assay:
-
Wash the cell monolayers twice with warm assay buffer.
-
Add the prepared dilutions of the test inhibitor, positive control, and vehicle control to the wells.
-
Pre-incubate at 37°C for 15-30 minutes.
-
Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM.
-
Incubate the plate at 37°C for 15-30 minutes in the dark.
-
-
Fluorescence Measurement: Measure the intracellular fluorescence directly in the plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the Rhodamine 123 assay.
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates out of the cell. This assay measures the effect of a test compound on the ATPase activity of P-gp. P-gp substrates and inhibitors can stimulate or inhibit this activity.
Protocol:
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing P-gp.
-
Assay Setup:
-
In a 96-well plate, add the P-gp-containing membrane vesicles.
-
Add serial dilutions of the test compound and a positive control (e.g., Verapamil).
-
Include a control with a known P-gp substrate (e.g., Verapamil) to measure stimulated ATPase activity.
-
Include a control with a general ATPase inhibitor (e.g., sodium orthovanadate, Na3VO4) to determine the P-gp specific activity.
-
-
ATP Hydrolysis Reaction:
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Phosphate (B84403) Detection:
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., with a malachite green-based reagent).
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well. The P-gp specific ATPase activity is the difference between the activity in the absence and presence of Na3VO4.
-
Calculate the percent inhibition of the Verapamil-stimulated ATPase activity by the test compound at each concentration.
-
Determine the IC50 value.[17]
-
Section 4: Visualizing Key Pathways and Processes
The following diagrams, created using the DOT language, illustrate the complex interplay of factors involved in P-gp inhibition.
Caption: Signaling pathways regulating P-gp expression.
Caption: A typical workflow for P-gp inhibitor screening.
Caption: Interplay of biomarkers in P-gp inhibitor sensitivity.
References
- 1. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of Natural Compounds as P-Glycoprotein Inhibitors against Multidrug Resistance [mdpi.com]
- 4. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]
- 5. ABCB1 genotype and PGP expression, function and therapeutic drug response: a critical review and recommendations for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional significance of genetic polymorphisms in P-glycoprotein (MDR1, ABCB1) and breast cancer resistance protein (BCRP, ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of BCRP/MXR, MRP1 and MDR1/P-Glycoprotein on thermoresistant variants of atypical and classical multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukemia | Re-sensitization of cancer multidrug resistance through P-gp, MRP1 and BCRP modulation: advances in terpenoids based cancer therapy | springermedicine.com [springermedicine.com]
- 13. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. p27kip1: A Multifunctional Cyclin-Dependent Kinase Inhibitor with Prognostic Significance in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Control of Cyclin-Dependent Kinase Inhibitor p27 Expression by Cap-Independent Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to P-gp Inhibitor 27 and Other Key P-glycoprotein Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of P-gp inhibitor 27 (also known as Compound D2) and other prominent P-glycoprotein (P-gp) inhibitors. The data presented is intended to assist researchers in evaluating the performance of these compounds in overcoming multidrug resistance (MDR) in cancer cells.
Executive Summary
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key contributor to multidrug resistance in cancer by actively effluxing a wide range of chemotherapeutic agents from tumor cells. P-gp inhibitors aim to block this efflux mechanism, thereby increasing the intracellular concentration and efficacy of anticancer drugs. This compound has been identified as a potent modulator of P-gp, demonstrating significant activity in reversing paclitaxel (B517696) resistance. This guide offers a head-to-head comparison of this compound with established P-gp inhibitors such as Verapamil, Tariquidar, Zosuquidar (B1662489), and Elacridar, based on available experimental data.
Head-to-Head Compound Comparison
The following table summarizes the potency of this compound and other selected P-gp inhibitors in reversing paclitaxel resistance and inhibiting P-gp activity. It is important to note that the data for this compound is from a single source, and direct comparisons with other inhibitors should be interpreted with caution as the experimental conditions may vary across different studies.
| Compound | Assay | Cell Line | Substrate | Potency (EC50/IC50) | Citation |
| This compound (Compound D2) | Paclitaxel Resistance Reversal | A2780/T | Paclitaxel | 88 nM (EC50) | [1] |
| Verapamil | Adriamycin Resistance Reversal | 2780AD | Adriamycin | Maximal activity at 6-7 µM | [2] |
| Tariquidar | Rhodamine 123 Efflux Inhibition | Peripheral White Blood Cells | Rhodamine 123 | 0.5 ± 0.2 ng/mL (EC50) | [3] |
| Zosuquidar (LY335979) | P-gp Inhibition | - | - | 59 nM (Ki) | [4] |
| Elacridar (GF120918) | Paclitaxel Resistance Reversal | MCF7/Pac | Paclitaxel | 0.5 µM (94% reversal) | [5] |
Mechanism of Action: P-gp Inhibition
P-gp inhibitors primarily function by blocking the drug efflux activity of the P-glycoprotein transporter. This can be achieved through several mechanisms, including competitive inhibition at the substrate-binding site, non-competitive inhibition by binding to an allosteric site, or by interfering with the ATP hydrolysis that powers the transport process. The downstream effect of P-gp inhibition is the increased intracellular accumulation of chemotherapeutic drugs, leading to enhanced cytotoxicity in resistant cancer cells.
References
- 1. The “specific” P-glycoprotein inhibitor zosuquidar (LY335979) also weakly inhibits human organic cation transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2.5. Rhodamine 123 Accumulation Assay [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo Proof-of-Concept Studies of P-glycoprotein Inhibitors
Note: Initial searches for a specific "P-gp inhibitor 27" did not yield information on a compound with this designation in publicly available literature. Therefore, this guide provides a comparative analysis of in vivo proof-of-concept studies for several well-documented third-generation P-glycoprotein (P-gp) inhibitors: Tariquidar (XR9576), Zosuquidar (LY335979), Elacridar (B1662867), and a novel epicatechin derivative, EC31. This guide is intended for researchers, scientists, and drug development professionals.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a well-characterized efflux pump that plays a significant role in multidrug resistance (MDR) in cancer and in limiting drug distribution to tissues such as the brain.[1][2] The development of potent and specific P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of various chemotherapeutic agents.[3][4] This guide compares the in vivo performance of several P-gp inhibitors based on published experimental data.
In Vivo Efficacy: Reversal of Multidrug Resistance
The primary proof-of-concept for P-gp inhibitors in oncology is their ability to restore the efficacy of chemotherapeutic drugs in resistant tumors. In vivo studies typically involve animal models bearing tumors that overexpress P-gp.
Comparative Efficacy Data
| P-gp Inhibitor | Animal Model | Cancer Type | Chemotherapeutic Agent | Key Findings |
| Tariquidar (XR9576) | Mice | Murine Colon Carcinoma (MC26) | Doxorubicin (B1662922) | Significantly increased the antitumor activity of doxorubicin in a dose-related manner when administered intravenously or orally, without a noticeable increase in toxicity.[3] |
| EC31 | Mice | Human Breast Cancer Xenograft (LCC6MDR) | Paclitaxel (B517696) | Reversed P-gp-mediated paclitaxel resistance, inhibiting tumor growth by 27.4% to 36.1%.[5] Also increased intratumor paclitaxel levels by 6-fold.[5] |
| EC31 | Mice | Murine Leukemia (P388/ADR) & Human Leukemia (K562/P-gp) | Doxorubicin | Co-treatment with doxorubicin significantly prolonged the survival of the mice in both leukemia models.[5] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
This protocol is a representative example based on the study of EC31 in a human breast cancer xenograft model.[6][5]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: 1 x 107 LCC6MDR cells (a P-gp overexpressing human breast cancer cell line) are injected subcutaneously into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size, mice are randomized into groups:
-
Vehicle control
-
Paclitaxel alone (e.g., 12 mg/kg, i.v.)
-
EC31 alone (e.g., 30 mg/kg, i.p.)
-
Paclitaxel + EC31 (co-administration)
-
-
Dosing Regimen: Paclitaxel is administered intravenously. EC31 is administered intraperitoneally, often shortly before the chemotherapeutic agent. Dosing may be repeated on a set schedule (e.g., every 3 days for 5 cycles).
-
Efficacy Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised and weighed.
-
Intratumor drug concentration can be measured by harvesting tumors at a specific time point after the final dose.
-
In Vivo Pharmacokinetics: Modulation of Drug Distribution
P-gp inhibitors can significantly alter the pharmacokinetics of co-administered drugs, particularly by increasing their oral bioavailability and penetration across the blood-brain barrier.
Comparative Pharmacokinetic Data
| P-gp Inhibitor | Co-administered Drug | Animal Model | Key Pharmacokinetic Effect |
| Elacridar | Various Compounds | Mice | Used to assess the P-gp liability of compounds by measuring the change in brain-to-plasma concentration ratio with and without the inhibitor.[7] |
| EC31 | Paclitaxel | Mice | Did not significantly affect the plasma pharmacokinetic profile of co-administered paclitaxel.[6][5] |
| Tariquidar (XR9576) | Paclitaxel | Not specified in abstracts | Did not exhibit significant pharmacokinetic interaction with paclitaxel in animal studies, a contrast to some earlier generation modulators.[3] |
| Zosuquidar (LY335979) | Paclitaxel | Mice | Orally administered LY335979 was studied for its effect on the intestinal absorption of paclitaxel.[8] |
Experimental Protocol: In Vivo Blood-Brain Barrier Penetration Study
This protocol is a representative example based on the methodology described for evaluating CNS-targeting drugs with elacridar.[7]
-
Animal Model: Mice.
-
Treatment Groups:
-
Group 1: Vehicle + Substrate Drug (e.g., Dabrafenib)
-
Group 2: Elacridar + Substrate Drug (e.g., Dabrafenib)
-
-
Dosing Regimen:
-
Mice are treated with elacridar (e.g., 2.5 mg/kg, i.v.) or its vehicle.
-
After a set time (e.g., 30 minutes), the P-gp substrate drug is administered intravenously (e.g., 25 mg/kg).
-
-
Sample Collection: At specified time points (e.g., 15 and 60 minutes) after substrate administration, blood and brain samples are collected.
-
Analysis:
-
Drug concentrations in plasma and brain homogenates are quantified using a suitable analytical method (e.g., LC-MS/MS).
-
The brain-to-plasma concentration ratio (Kp) is calculated for both groups.
-
-
Endpoint: A significant increase in the Kp value in the elacridar-treated group compared to the vehicle group indicates that the substrate drug is actively effluxed by P-gp at the blood-brain barrier.
Visualizations: Mechanisms and Workflows
Mechanism of P-gp Inhibition in Overcoming Drug Resistance
Caption: P-gp inhibitors block the efflux of chemotherapeutic drugs from cancer cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for assessing P-gp inhibitor efficacy in a tumor xenograft model.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Role of natural P-gp inhibitor in the effective delivery for chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Target-Agnostic P-Glycoprotein Assessment Yields Strategies to Evade Efflux, Leading to a BRAF Inhibitor with Intracranial Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Third-Generation P-glycoprotein Inhibitors for Drug Development Professionals
An in-depth analysis of Tariquidar (B1662512), Elacridar (B1662867), Zosuquidar (B1662489), and Laniquidar, offering a comparative look at their inhibitory potency and the experimental protocols for their evaluation.
Third-generation P-glycoprotein (P-gp) inhibitors represent a significant advancement in overcoming multidrug resistance (MDR) in oncology and improving drug delivery to sanctuary sites like the brain. These agents were developed to offer higher potency, specificity, and reduced toxicity compared to their predecessors. This guide provides a comparative analysis of four prominent third-generation inhibitors: Tariquidar (XR9576), Elacridar (GF120918), Zosuquidar (LY335979), and Laniquidar (R101933), to assist researchers, scientists, and drug development professionals in their evaluation and application.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of these compounds is a critical factor in their potential therapeutic application. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater effectiveness. The following table summarizes the IC50 values for Tariquidar, Elacridar, and Zosuquidar from studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line that endogenously expresses P-gp and is a standard model for assessing intestinal drug absorption and the impact of P-gp.
| Inhibitor | IC50 (nM) | Cell Line | P-gp Substrate | Reference |
| Tariquidar (XR9576) | 223 | Caco-2 | Paclitaxel (B517696) | [1] |
| Elacridar (GF120918) | 193 | Caco-2 | Paclitaxel | [1] |
| Zosuquidar (LY335979) | 24 | Caco-2 | Digoxin | [2] |
| Laniquidar (R101933) | 510 | Not Specified | Not Specified | [3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions, including the P-gp substrate used, can influence the results. The data presented here are from separate studies but utilize a similar in vitro model.
Mechanism of P-gp Inhibition and Reversal of Multidrug Resistance
P-glycoprotein is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to actively efflux a wide variety of substrates out of the cell. This process reduces the intracellular concentration of chemotherapeutic agents, rendering them ineffective. Third-generation inhibitors act by directly binding to P-gp, thereby blocking the efflux of its substrates and restoring their intracellular concentration and cytotoxic effects.
Figure 1: Mechanism of P-gp inhibition by third-generation inhibitors, leading to increased intracellular accumulation of chemotherapeutic drugs and restoration of their therapeutic effect.
Experimental Protocols for Evaluating P-gp Inhibition
Accurate and reproducible experimental methods are essential for the comparative analysis of P-gp inhibitors. Below are detailed protocols for three key in vitro assays used to assess P-gp inhibition.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of a test compound. P-gp substrates and inhibitors can modulate the ATPase activity, providing a direct measure of their interaction with the transporter.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 or HEK293 cells overexpressing P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP regenerating system (e.g., 5 mM phosphoenolpyruvate (B93156) and 3.6 units/mL pyruvate (B1213749) kinase)
-
5 mM ATP solution
-
Test compound and a known P-gp substrate (e.g., verapamil) and inhibitor (e.g., sodium orthovanadate)
-
Reagent for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green-based reagent)
-
96-well microplate and plate reader
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the P-gp membrane vesicles (typically 5-10 µg of protein per well).
-
Add the test compound dilutions to the wells. Include wells for basal activity (no compound), stimulated activity (with a known P-gp substrate like verapamil), and inhibited activity (with sodium orthovanadate).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 3-5 mM.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity, which represents the P-gp specific activity. The inhibitory effect of the test compound is determined by the reduction in verapamil-stimulated ATPase activity.
Cellular Accumulation Assay (Calcein-AM or Rhodamine 123)
This fluorescence-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate from cells overexpressing P-gp. Increased intracellular fluorescence indicates P-gp inhibition.
Materials:
-
P-gp-overexpressing cells (e.g., Caco-2, MDCK-MDR1) and the corresponding parental cell line.
-
Cell culture medium and 96-well black, clear-bottom plates.
-
Calcein-AM or Rhodamine 123 stock solution.
-
Test compound and a known P-gp inhibitor (e.g., Zosuquidar or Verapamil).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp-overexpressing and parental cells into a 96-well plate and grow to confluence.
-
Wash the cells with warm HBSS.
-
Prepare serial dilutions of the test compound in HBSS.
-
Add the test compound dilutions to the cells and pre-incubate at 37°C for 30-60 minutes.
-
Add the fluorescent substrate (e.g., 0.25-1 µM Calcein-AM or 5 µM Rhodamine 123) to all wells and incubate at 37°C for 15-60 minutes, protected from light.
-
Wash the cells three times with ice-cold PBS to stop the efflux.
-
Measure the intracellular fluorescence using a plate reader (Ex/Em ~485/530 nm) or by flow cytometry.
-
The percent inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the fluorescence in the absence of the inhibitor and in the parental cells.[3]
Bidirectional Transport Assay (Caco-2 Monolayer)
This assay assesses the ability of a compound to inhibit the polarized transport of a P-gp substrate across a confluent monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells and Transwell® inserts (e.g., 24-well format).
-
Cell culture medium.
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4).
-
P-gp substrate (e.g., [³H]-Digoxin).
-
Test compound and a known P-gp inhibitor.
-
Liquid scintillation counter.
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-24 days to form a differentiated and polarized monolayer.[3]
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the monolayers with transport buffer.
-
For apical-to-basolateral (A-to-B) transport, add the P-gp substrate and test compound to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For basolateral-to-apical (B-to-A) transport, add the P-gp substrate and test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C for a defined time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers and measure the concentration of the P-gp substrate using a liquid scintillation counter.
-
Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined, and a reduction in the efflux ratio in the presence of the test compound indicates P-gp inhibition.
Figure 2: A typical workflow for the in vitro evaluation and comparative analysis of P-gp inhibitors using key experimental assays.
Signaling Pathways Regulating P-gp Expression
The expression of P-gp is regulated by a complex network of signaling pathways, which can be a crucial consideration in the long-term efficacy of P-gp inhibitors. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are two of the most significant pathways involved in the transcriptional regulation of the ABCB1 gene, which encodes P-gp.[4]
Studies have shown that the MAPK/ERK pathway is generally involved in the positive regulation of P-gp expression.[5] In contrast, the p38 MAPK pathway has been reported to negatively regulate P-gp gene expression, while the JNK pathway has been implicated in both positive and negative regulation.[5] The PI3K/Akt pathway is another key regulator, and its activation has been shown to positively regulate the expression of P-gp.[5]
References
- 1. Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Navigating the P-gp Inhibitor Clinical Trial Landscape: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The challenge of multidrug resistance (MDR) in oncology, largely mediated by the P-glycoprotein (P-gp) efflux pump, has driven the development of P-gp inhibitors to restore chemosensitivity. This guide provides a comparative analysis of the clinical trial landscape for P-gp inhibitors, with a focus on key third-generation agents: Tariquidar, Zosuquidar (B1662489), and Elacridar. We introduce a hypothetical next-generation compound, "P-gp Inhibitor 27," to frame the discussion around a target product profile. This guide synthesizes clinical trial data, outlines key experimental protocols for inhibitor characterization, and visualizes the underlying mechanism of P-gp inhibition.
Comparative Clinical Trial Performance of P-gp Inhibitors
The following tables summarize the clinical trial findings for prominent P-gp inhibitors, offering a quantitative comparison of their efficacy, safety, and pharmacokinetic interactions when combined with chemotherapy.
Table 1: Efficacy of P-gp Inhibitors in Clinical Trials
| P-gp Inhibitor | Trial Phase | Cancer Type | Combination Chemotherapy | Key Efficacy Results |
| This compound (Hypothetical) | II | Non-Small Cell Lung Cancer | Paclitaxel (B517696) | Target: ORR > 40% |
| Tariquidar | II | Advanced Breast Cancer | Doxorubicin or Taxane-based | 1 Partial Response (PR) in 17 patients.[1] |
| I | Various Solid Tumors | Vinorelbine (B1196246) | 1 minor response (breast cancer), 1 PR (renal carcinoma).[2] | |
| Zosuquidar | III | Acute Myeloid Leukemia (AML) | Daunorubicin + Cytarabine | No significant improvement in remission rate (51.9% vs 48.9% with placebo) or overall survival (7.2 vs 9.4 months with placebo). |
| I | Advanced Malignancies | Doxorubicin | No objective responses reported in this dose-escalation trial.[3][4] | |
| Elacridar | I | Various Cancers | Oral Topotecan (B1662842) | Primarily a pharmacokinetic study; efficacy not the primary endpoint. |
Table 2: Safety and Tolerability of P-gp Inhibitors
| P-gp Inhibitor | Trial Phase | Dose-Limiting Toxicities (DLTs) | Maximum Tolerated Dose (MTD) |
| This compound (Hypothetical) | I | Target: Myelosuppression (manageable) | Target: To be determined |
| Tariquidar | I | Neutropenia (related to vinorelbine).[2] | MTD of vinorelbine was 20 mg/m² in combination with 150 mg tariquidar.[2] |
| Zosuquidar (Oral) | I | Neurotoxicity (cerebellar dysfunction, hallucinations, palinopsia).[5][6] | 300 mg/m² every 12 hours for 4 days.[6] |
| Zosuquidar (IV) | I | No DLTs observed for zosuquidar.[3][4] | Maximal administered dose was 640 mg/m² with 75 mg/m² doxorubicin.[3][4] |
| Elacridar | I | DLTs observed at the 2.5 mg topotecan dose level in combination with elacridar.[7] | Recommended dose: 2.0 mg oral topotecan with 100 mg elacridar.[7] |
Table 3: Pharmacokinetic Interactions of P-gp Inhibitors
| P-gp Inhibitor | Trial Phase | Co-administered Drug | Impact on Co-administered Drug's Pharmacokinetics |
| This compound (Hypothetical) | I | Paclitaxel | Target: Minimal impact on paclitaxel clearance to avoid dose adjustments. |
| Tariquidar | I | Vinorelbine | No significant effect on vinorelbine pharmacokinetics.[2] |
| Zosuquidar (IV) | I | Doxorubicin | Modest decrease in clearance (17-22%) and increase in AUC (15-25%) at higher zosuquidar doses.[3][4] |
| Elacridar | I | Oral Topotecan | Increased apparent oral bioavailability to 102%.[7] |
| Preclinical | Oral Paclitaxel | Increased plasma concentrations of paclitaxel. |
Mechanism of P-gp Inhibition
P-glycoprotein is an ATP-dependent efflux pump that transports a wide range of substrates, including many chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. P-gp inhibitors function by binding to the transporter, which can prevent the binding of the chemotherapeutic substrate or inhibit the ATP hydrolysis that powers the efflux mechanism.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Experimental Protocols for P-gp Inhibitor Characterization
Accurate and reproducible in vitro assays are crucial for the characterization and comparison of P-gp inhibitors. Below are detailed methodologies for key experiments.
P-gp ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by P-gp in the presence of a test compound. P-gp substrates and inhibitors can modulate its ATPase activity.
Protocol:
-
Preparation of P-gp Membranes: Utilize membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 insect cells).
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, and an ATP regenerating system (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase).
-
Incubation: Add P-gp membranes to the reaction mixture with and without the test compound (this compound or comparators) at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Measurement: Monitor the rate of ATP hydrolysis by measuring the oxidation of NADH at 340 nm, which is coupled to the regeneration of ATP.
-
Data Analysis: Calculate the specific ATPase activity (nmol ATP/min/mg protein) and determine the concentration of the inhibitor that produces half-maximal stimulation or inhibition.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.
Protocol:
-
Cell Culture: Use a cell line that overexpresses P-gp (e.g., K562/MDR1) and its parental sensitive cell line (e.g., K562).
-
Loading: Incubate the cells with Rhodamine 123 (e.g., 1 µM) for a specified time (e.g., 30 minutes) at 37°C to allow for substrate uptake.
-
Inhibition: During the loading or a subsequent efflux period, expose the cells to various concentrations of the test P-gp inhibitor.
-
Efflux: Wash the cells to remove extracellular Rhodamine 123 and incubate in fresh medium (with or without the inhibitor) to allow for efflux.
-
Measurement: Terminate the efflux at different time points and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
Data Analysis: Compare the retention of Rhodamine 123 in the presence and absence of the inhibitor. Increased fluorescence indicates inhibition of P-gp-mediated efflux.
Calcein-AM Efflux Assay
This is another cell-based functional assay for P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that is converted to the fluorescent calcein (B42510) by intracellular esterases. Calcein itself is not a P-gp substrate.
Protocol:
-
Cell Seeding: Plate P-gp-overexpressing cells (e.g., MDCK-MDR1) in a 96-well plate.
-
Inhibitor Incubation: Pre-incubate the cells with the test P-gp inhibitor at various concentrations.
-
Substrate Addition: Add Calcein-AM to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Measurement: Measure the intracellular fluorescence of calcein using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Increased calcein fluorescence in the presence of the test compound indicates inhibition of P-gp, as more Calcein-AM is retained and converted to calcein.
Summary and Future Outlook
The clinical development of P-gp inhibitors has been challenging, with many promising preclinical candidates failing to demonstrate significant clinical benefit in later-phase trials. While third-generation inhibitors like Tariquidar, Zosuquidar, and Elacridar have shown improved specificity and reduced pharmacokinetic interactions compared to their predecessors, their overall impact on patient outcomes has been limited. The lack of success in pivotal trials, such as the Phase III study of zosuquidar in AML, has tempered enthusiasm for this therapeutic strategy.
Future development of P-gp inhibitors, represented here by the hypothetical "this compound," will require a more nuanced approach. This may include patient selection based on P-gp expression levels, the development of more potent and less toxic inhibitors, and the exploration of novel combination therapies. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation of such next-generation inhibitors, which is essential for increasing the likelihood of clinical success. The continued pursuit of effective P-gp inhibitors remains a valid and important goal in the ongoing effort to overcome multidrug resistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking P-gp Inhibitor 27: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive benchmark analysis of P-gp Inhibitor 27 (also known as Compound D2) against established P-glycoprotein (P-gp) modulators. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by experimental data, to aid in the selection of appropriate compounds for overcoming multidrug resistance (MDR) in preclinical studies.
This compound is a potent modulator of P-glycoprotein, a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents. Overexpression of P-gp is a major mechanism of MDR in cancer cells, limiting the efficacy of anticancer drugs. This compound has been shown to reverse this resistance, thereby sensitizing MDR cells to treatment. This guide benchmarks its efficacy against first, second, and third-generation P-gp inhibitors, providing a clear perspective on its potential in drug development.
Quantitative Comparison of P-gp Inhibitors
The following tables summarize the inhibitory potency of this compound and a selection of well-characterized P-gp modulators. The data is presented as IC50 or EC50 values, representing the concentration of the inhibitor required to achieve 50% of the maximal effect in various in vitro assays. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Reversal of Paclitaxel (B517696) Resistance in P-gp Overexpressing Ovarian Adenocarcinoma Cells (A2780/T, A2780ADR)
| Inhibitor | Cell Line | IC50/EC50 (nM) | Citation |
| This compound (Compound D2) | A2780/T | 88 | |
| Verapamil | A2780ADR | ~25,000 | |
| Tariquidar (B1662512) | A2780ADR | 78 | [1] |
| Elacridar | A2780PR1 | <100 | [2] |
Table 2: Inhibition of P-gp Mediated Efflux (Rhodamine 123 Accumulation Assay)
| Inhibitor | Cell System | IC50 (µM) | Citation |
| Verapamil | MCF7R | 2.5 | [3][4] |
| Cyclosporine A | MCF7R | 2.6 | [3] |
| Tariquidar | Peripheral White Blood Cells | ~0.0005 | [5] |
| Elacridar | MCF7R | 0.05 | [3][6] |
Table 3: Inhibition of P-gp Mediated Efflux (Calcein-AM Efflux Assay)
| Inhibitor | Cell Line | IC50 (µM) | Citation |
| Tariquidar | A2780ADR | 0.078 | [1] |
| Elacridar | P-gp overexpressing cells | Not explicitly found, but potent inhibition demonstrated | [2] |
Table 4: Inhibition of P-gp ATPase Activity
| Inhibitor | System | IC50 (nM) | Citation |
| Verapamil | P-gp vesicles | 3900 | |
| Tariquidar | P-gp in crude membranes | 5.1 | [7] |
| Elacridar | P-gp in insect cell membranes | 10-30 | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.
Reversal of Paclitaxel Resistance Assay
This assay evaluates the ability of a P-gp inhibitor to sensitize P-gp-overexpressing cancer cells to a P-gp substrate chemotherapeutic agent, such as paclitaxel.
-
Cell Culture: P-gp overexpressing cells (e.g., A2780/T, A2780ADR) and their parental sensitive cell line are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Resistant cell lines are typically maintained in media containing a low concentration of the selecting agent (e.g., paclitaxel) to ensure continued P-gp expression.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of paclitaxel in the presence or absence of a fixed, non-toxic concentration of the P-gp inhibitor (e.g., this compound).
-
Incubation: Plates are incubated for a period of 48-72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of paclitaxel is calculated for each condition using non-linear regression analysis. The fold-reversal of resistance is determined by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of the inhibitor.
Rhodamine 123 Accumulation Assay
This assay measures the function of P-gp by quantifying the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.
-
Cell Preparation: P-gp overexpressing cells are harvested and washed with a suitable buffer.
-
Inhibitor Pre-incubation: Cells are pre-incubated with various concentrations of the P-gp inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
Substrate Addition: Rhodamine 123 is added to the cell suspension at a final concentration (e.g., 1-5 µM) and incubated for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: The incubation is stopped by placing the cells on ice and washing them with ice-cold buffer to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: The intracellular fluorescence of Rhodamine 123 is measured using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is used to determine the IC50 value for P-gp inhibition.
Calcein-AM Efflux Assay
This assay is another method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510), which is a P-gp substrate.
-
Cell Loading: P-gp overexpressing cells are loaded with Calcein-AM by incubating them with the dye for a short period.
-
Inhibitor Treatment: The cells are then incubated with various concentrations of the P-gp inhibitor.
-
Efflux Period: The cells are incubated for a specific time to allow for the efflux of calcein.
-
Fluorescence Measurement: The intracellular fluorescence of calcein is measured. In the presence of a P-gp inhibitor, more calcein is retained within the cells, leading to a higher fluorescence signal.
-
Data Analysis: The IC50 value is determined from the concentration-response curve of the inhibitor's effect on calcein retention.
P-gp ATPase Activity Assay
This biochemical assay directly measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is essential for its transport function.
-
Membrane Preparation: Membranes containing high concentrations of P-gp are prepared from P-gp-overexpressing cells or insect cells.
-
Assay Reaction: The membranes are incubated with ATP and the test compound at various concentrations in an appropriate buffer.
-
Phosphate (B84403) Detection: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is often done using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The effect of the compound on the basal or substrate-stimulated ATPase activity of P-gp is measured. Inhibitors will decrease the ATPase activity, and the IC50 value can be calculated.
Visualizing Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models | MDPI [mdpi.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-Protein Hydrogen Bonds Govern the Inhibition of the ATP Hydrolysis of the Multidrug Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to P-glycoprotein (P-gp) Inhibitors for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of P-glycoprotein (P-gp) inhibitors, crucial tools in overcoming multidrug resistance in cancer and improving drug delivery to target tissues. While a specific "P-gp inhibitor 27" was not identified in scientific literature, this document will focus on a comparison of well-characterized P-gp inhibitors from different generations, providing supporting experimental data and detailed methodologies.
Introduction to P-glycoprotein and its Inhibitors
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse drugs out of cells. This process can significantly reduce the intracellular concentration and therapeutic efficacy of many anticancer agents and other pharmaceuticals. P-gp inhibitors are compounds that block the function of this pump, thereby increasing the intracellular accumulation and effectiveness of P-gp substrate drugs. These inhibitors are broadly classified into three generations based on their specificity, potency, and clinical development history.
-
First-Generation Inhibitors: These are typically existing drugs that were incidentally found to have P-gp inhibitory activity. They often suffer from low potency, lack of specificity, and significant side effects at the concentrations required for P-gp inhibition.
-
Second-Generation Inhibitors: Developed to improve upon the first generation, these compounds generally exhibit higher potency and greater specificity for P-gp. However, some still show interactions with other drug transporters and metabolic enzymes.
-
Third-Generation Inhibitors: This class represents the most potent and specific P-gp inhibitors developed to date. They are often non-competitive inhibitors and have been designed to have minimal interaction with other cellular processes, making them more promising candidates for clinical applications.
Data Presentation: Comparative Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative P-gp inhibitors from each generation. It is crucial to note that IC50 values can vary significantly depending on the experimental system, including the cell line, the P-gp substrate used, and the specific assay protocol.[1] Therefore, the experimental context is provided for each value to allow for a more objective comparison.
Table 1: IC50 Values of P-gp Inhibitors in Caco-2 Cell Monolayers
| Inhibitor | Generation | P-gp Substrate | IC50 (µM) | Reference |
| Verapamil | First | Digoxin | 1.8 - 143[1] | Bentz et al., 2013[1] |
| Ketoconazole | First | Edoxaban | 0.244 | Mikkaichi et al., 2012 |
| Atorvastatin | First | Edoxaban | 62.9 | Mikkaichi et al., 2012 |
| Tariquidar (XR9576) | Third | Paclitaxel | 0.048 | Yamazaki et al., 2013 |
| Zosuquidar (LY335979) | Third | Paclitaxel | 0.059 | Yamazaki et al., 2013 |
| Elacridar (GF120918) | Third | Paclitaxel | 0.023 | Yamazaki et al., 2013 |
Table 2: IC50 Values of P-gp Inhibitors in Other P-gp Overexpressing Cell Lines
| Inhibitor | Generation | Cell Line | P-gp Substrate | IC50 (µM) | Reference |
| Verapamil | First | MCF7R | Rhodamine 123 | 2.5 | Plouffe et al., 2016 |
| Cyclosporin A | First | MCF7R | Rhodamine 123 | 2.1 | Plouffe et al., 2016 |
| Tariquidar | Third | P-gp overexpressing cells | [11C]verapamil | 0.044 | Tournier et al., 2011 |
| Elacridar | Third | MCF7R | Rhodamine 123 | 0.05 | Plouffe et al., 2016 |
Experimental Protocols
Detailed methodologies for common in vitro P-gp inhibition assays are provided below. These protocols are essential for the accurate assessment and comparison of P-gp inhibitors.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp overexpressing cells.
-
Cell Culture: P-gp overexpressing cells (e.g., MCF7R, K562/ADR) and their parental, non-resistant cell line are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then pre-incubated with various concentrations of the test inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.
-
Rhodamine 123 is added to each well (e.g., at a final concentration of 5 µM) and incubated for a further period (e.g., 60-90 minutes) to allow for cellular uptake.
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.
-
The intracellular fluorescence of Rhodamine 123 is measured using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~525 nm).
-
-
Data Analysis: The IC50 value is calculated as the concentration of the inhibitor that results in a 50% increase in the intracellular accumulation of Rhodamine 123 compared to the control (cells treated with Rhodamine 123 alone).
Calcein-AM Efflux Assay
The Calcein-AM assay is another widely used method to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). Calcein itself is a P-gp substrate.
-
Cell Culture: P-gp overexpressing cells and a parental control cell line are cultured as described above.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are pre-incubated with a range of concentrations of the test inhibitor for 15-30 minutes at 37°C.
-
Calcein-AM is then added to the wells (e.g., at a final concentration of 0.25-1 µM) and the plate is incubated for an additional 15-30 minutes at 37°C.
-
The intracellular fluorescence of calcein is measured using a fluorescence plate reader (excitation ~490 nm, emission ~515 nm).
-
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated calcein efflux. The IC50 value is determined by plotting the fluorescence intensity against the inhibitor concentration.
Mandatory Visualization
P-gp Inhibition Experimental Workflow
Caption: A generalized workflow for in vitro P-gp inhibition assays.
Mechanism of P-gp Efflux and Inhibition
Caption: P-gp mediated drug efflux and its inhibition.
References
Safety Operating Guide
Standard Operating Procedure for the Disposal of P-gp Inhibitor 27
Disclaimer: "P-gp inhibitor 27" is not a universally recognized chemical identifier, and a specific Safety Data Sheet (SDS) for a compound with this name is not publicly available. The following procedures are based on general best practices for the disposal of hazardous research chemicals. Researchers, scientists, and drug development professionals must consult the specific SDS for the P-gp inhibitor they are using and adhere to all local, state, and federal regulations.
Immediate Safety and Hazard Identification
Before handling or preparing for disposal, it is crucial to identify the hazards associated with the specific P-gp inhibitor in use. This information is found in Section 2 of the compound's SDS. All laboratory personnel handling the waste must be trained on these hazards.[1]
Key Steps:
-
Locate and Review the SDS: Obtain the SDS from the chemical manufacturer. This document contains critical information for safe handling and disposal.
-
Personal Protective Equipment (PPE): Based on the SDS, don the appropriate PPE, which typically includes safety goggles, a lab coat, and chemical-resistant gloves.
-
Designated Storage Area: All hazardous waste must be stored in a designated and properly labeled Satellite Accumulation Area within the laboratory.[1][2] This area should be near the point of generation and under the control of laboratory personnel.[2][3]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.[3][4][5]
-
Do not mix incompatible wastes. [5] For example, acids should not be mixed with bases or organic solvents with oxidizers.
-
Solid vs. Liquid Waste: Do not mix solid and liquid waste streams.[2]
-
Acute Hazardous Waste: Some chemicals are classified as "P-listed" or acutely hazardous. These have more stringent disposal requirements, including limits on the volume that can be accumulated (e.g., one quart).[6]
Step-by-Step Disposal Plan
This plan outlines the process from generating waste to its final collection by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.
Step 1: Container Selection and Labeling
-
Select a container that is chemically compatible with the waste.[3][4] For instance, do not store acidic waste in metal containers.[4] The container must be leak-proof and have a secure, tight-fitting lid.[3][5]
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag.[6][7] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentages of each component
-
The date accumulation started
-
The relevant hazard characteristics (e.g., ignitable, corrosive, toxic, reactive)
-
Step 2: Waste Accumulation
-
Keep the waste container closed at all times, except when adding waste.[5][6]
-
Store the container in a designated Satellite Accumulation Area with secondary containment, such as a lab tray, to catch any potential leaks.[2][5][6] The secondary container should be able to hold 110% of the volume of the primary container.[2]
-
Do not accumulate more than 55 gallons of hazardous waste in your laboratory.[6]
Step 3: Disposal of Empty Containers
-
A chemical container is considered "empty" if all contents have been removed by normal means and no more than 3% of the original volume remains.
-
The first rinse of an empty container that held a hazardous chemical must be collected and disposed of as hazardous waste.[5]
-
For containers that held acutely hazardous waste, they must be triple-rinsed.[6] The rinseate must also be collected as hazardous waste.[6]
-
Once properly rinsed, deface or remove all labels from the empty container before disposing of it in the regular trash or designated glass disposal.[5][6]
Step 4: Arranging for Waste Pickup
-
Once a waste container is full or has been in accumulation for the maximum allowed time (e.g., six months), arrange for a pickup from your institution's EHS department.[3][7]
-
Do not dispose of hazardous chemicals down the sink, by evaporation in a fume hood, or in the regular trash.[5][6][8]
Data Presentation
The following table summarizes the type of information critical for the disposal of any P-gp inhibitor, which would be found on its specific Safety Data Sheet (SDS).
| Parameter | Typical Information | Relevance to Disposal |
| GHS Hazard Class | Flammable Liquid, Acute Toxicity, Skin Irritant, Carcinogen, etc. | Determines required PPE, segregation, and labeling. |
| Physical State | Solid, Liquid | Dictates the type of waste container and segregation (solid vs. liquid). |
| pH | <2 (Strong Acid), >12.5 (Strong Base), or Neutral | Indicates corrosivity. Corrosive wastes must be segregated and stored in compatible containers. |
| Flash Point | e.g., < 60°C (140°F) | Indicates ignitability. Flammable waste requires storage away from ignition sources. |
| Reactivity | Reacts violently with water, forms explosive peroxides, etc. | Determines incompatibility with other chemicals and special handling needs. |
| Toxicity Data (LD50) | e.g., Oral LD50 (rat) < 50 mg/kg | High toxicity may classify the waste as acutely hazardous, requiring more stringent disposal protocols. |
| P-listed Chemical? | Yes / No (per EPA regulations) | "Yes" indicates acutely hazardous waste with stricter accumulation limits and triple-rinsing requirements for empty containers. |
Mandatory Visualization
The diagrams below illustrate key procedural workflows for the proper handling and disposal of chemical waste like this compound.
Caption: Workflow for Hazardous Chemical Waste Disposal.
Caption: Decision Diagram for Empty Chemical Containers.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
Personal protective equipment for handling P-gp inhibitor 27
Essential Safety and Handling Guide for P-gp Inhibitor 27
Disclaimer: This document provides essential safety and logistical guidance for the handling of a research compound identified as "this compound." As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on the general principles for handling potent, biologically active pharmaceutical compounds and other P-glycoprotein inhibitors. All personnel must treat this compound as potentially hazardous and adhere to strict safety protocols to minimize exposure.
Hazard Identification and Risk Assessment
P-glycoprotein (P-gp) inhibitors are pharmacologically active molecules that can have significant biological effects by altering the transport of other substances across cell membranes. The primary occupational risks associated with handling potent compounds like this compound are inhalation of airborne particles, dermal contact, and accidental ingestion.
Potential Hazards:
-
High Potency: Assumed to be biologically active at low concentrations.
-
Pharmacological Effects: Inhibition of P-gp can alter the pharmacokinetics of other drugs, potentially leading to increased toxicity.
-
Unknown Toxicological Profile: As a research compound, the full toxicological properties of "this compound" are likely uncharacterized. Long-term exposure effects are unknown.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity, frequency of use, and specific laboratory procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Disposable lab coat or coveralls. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Body Protection: Standard laboratory coat. Ventilation: Chemical fume hood. |
| In Vitro and Cell Culture Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard laboratory coat. Containment: Class II Biological Safety Cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leaks.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Keep the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Weighing and Solution Preparation:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area.
-
Engineering Controls: Perform all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood.
-
Decontamination: Use dedicated spatulas and glassware. If not feasible, thoroughly decontaminate all equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, tubes, gloves, weighing paper) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media must be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination of Non-Disposable Items:
-
Prepare a decontamination solution known to be effective for similar compounds (e.g., a suitable surfactant-based cleaner followed by a solvent rinse like ethanol (B145695) or isopropanol).
-
Immerse or thoroughly wipe down all contaminated glassware and equipment.
-
Collect all cleaning materials (wipes, etc.) as solid hazardous waste.
-
Rinse decontaminated items with an appropriate solvent and allow them to air dry in a fume hood.
-
Visualizing Safety Protocols
To further clarify the procedural flow and logical relationships of safety measures, the following diagrams have been generated.
Caption: Workflow for Handling this compound.
Caption: Key Safety Relationships for Potent Compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
